molecular formula C₂₃H₂₃D₄F₂N₃O₃ B1160232 2,4-Difluorobenzoyl Paliperidone-d4

2,4-Difluorobenzoyl Paliperidone-d4

Cat. No.: B1160232
M. Wt: 435.5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluorobenzoyl Paliperidone-d4 is a high-purity, stable isotopically-labeled chemical that serves as a critical internal standard in quantitative bioanalytical methods. Its primary application is in liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of 2,4-Difluorobenzoyl Paliperidone, a known impurity and metabolite of the antipsychotic drug Paliperidone . The incorporation of four deuterium atoms provides a predictable mass shift, enabling accurate and reliable measurements in complex biological matrices during pharmacokinetic and metabolism studies . Paliperidone itself is a benzisoxazole derivative and the major active metabolite of Risperidone. It functions as an atypical antipsychotic through antagonistic activity at central dopamine Type 2 (D2) and serotonin Type 2A (5HT2A) receptors, which is believed to mediate its therapeutic efficacy in conditions like schizophrenia . This deuterated analog is an essential tool for researchers developing and validating analytical methods, ensuring data integrity in drug metabolism and pharmacokinetics (DMPK) research, and supporting impurity characterization and quality control in pharmaceutical development . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₃H₂₃D₄F₂N₃O₃

Molecular Weight

435.5

Synonyms

Paliperidone Impurity I-d4

Origin of Product

United States

Foundational & Exploratory

2,4-Difluorobenzoyl Paliperidone-d4 chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2,4-Difluorobenzoyl Paliperidone-d4

Introduction

This technical guide provides a detailed overview of the chemical properties, synthesis, and pharmacological context of this compound. This compound is a deuterated derivative related to Paliperidone, an atypical antipsychotic agent. Paliperidone (9-hydroxyrisperidone) is the primary active metabolite of risperidone and is utilized in the treatment of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic effects are primarily attributed to its antagonist activity at central dopamine D2 and serotonin 5-HT2A receptors.[3][4][5]

The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium. This isotopic substitution is a common strategy in drug development to alter the pharmacokinetic profile of a compound, potentially affecting its metabolism, half-life, and overall exposure by strengthening relevant chemical bonds.[2]

The "2,4-Difluorobenzoyl" moiety suggests that this molecule is not Paliperidone itself, but a structural analog or, more likely, a synthetic intermediate or impurity. In this compound, the 6-fluoro-1,2-benzoxazole group characteristic of Paliperidone is replaced by a 2,4-difluorobenzoyl group attached to the piperidine ring. This guide will detail the specific properties of this molecule while drawing on the established pharmacology of Paliperidone for functional context.

Chemical Properties and Data

The fundamental chemical identifiers and properties of this compound are summarized below. These data are derived from its chemical structure and information available from chemical standards suppliers.[6]

Parameter Value
IUPAC Name (3-(2-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethyl-1,1,2,2-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one)
Molecular Formula C₂₃H₂₃D₄F₂N₄O₃
Molecular Weight 464.53 g/mol
SMILES [2H]C([2H])(N1CCC(CC1)C(=O)c2ccc(F)cc2F)C([2H])([2H])C3=C(C)N=C4C(O)CCCN4C3=O[6]
CAS Number Not Available
Physical Form Off-White to Light Orange Solid (Inferred from Paliperidone)[7]
Solubility Insoluble in water (Inferred from Paliperidone)[7]

Synthesis and Experimental Protocols

This compound is not a commercial drug but can be synthesized as a reference standard for impurity analysis during the manufacturing of Paliperidone. Its synthesis involves the coupling of two key intermediates: a deuterated pyrido[1,2-a]pyrimidin-4-one moiety and a 2,4-difluorobenzoyl piperidine moiety. The latter is typically prepared via a Friedel-Crafts reaction.[8][9]

Logical Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for the target compound, adapted from established methods for preparing related structures.[8][9]

G cluster_0 Piperidine Moiety Synthesis cluster_1 Pyrido-pyrimidine Moiety cluster_2 Final Product A Isonipecotic Acid B Piperidine-4-carbonyl chloride hydrochloride A->B Acylation (e.g., SOCl₂) C 2,4-Difluorophenyl- (piperidin-4-yl)methanone B->C Friedel-Crafts Acylation (Lewis Acid Catalyst) F 2,4-Difluorobenzoyl Paliperidone-d4 C->F Alkylation (Base, Solvent) D 1,3-Difluorobenzene D->C E 3-(2-Chloroethyl-d4)-9-hydroxy- 2-methyl-4H-pyrido[1,2-a] pyrimidin-4-one E->F

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted)

The following protocol is adapted from methodologies for synthesizing risperidone and its intermediates.[8]

  • Preparation of 2,4-difluorophenyl(piperidin-4-yl)methanone hydrochloride (Intermediate C):

    • To a cooled solution of 1,3-difluorobenzene and a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent like dichloromethane, add piperidine-4-carbonyl chloride hydrochloride dropwise.

    • Stir the mixture at an elevated temperature for several hours to drive the Friedel-Crafts acylation.

    • Quench the reaction by pouring it into a mixture of ice and hydrochloric acid.

    • Extract the product and purify it through recrystallization from a solvent such as 2-propanol to obtain the methanone hydrochloride salt.

  • Synthesis of this compound (Final Product F):

    • Dissolve 2,4-difluorophenyl(piperidin-4-yl)methanone (Intermediate C) and the deuterated chloroethyl intermediate (Intermediate E) in a suitable solvent like N,N-dimethylformamide (DMF).

    • Add a base, such as potassium carbonate, to the mixture to act as a proton scavenger.

    • Heat the reaction mixture (e.g., to 80°C) and stir for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

    • After cooling, the product can be isolated by filtration and purified by recrystallization to yield the final compound.

Pharmacological Context and Signaling Pathways

Direct pharmacological data for this compound is not available. However, its structural similarity to Paliperidone allows for an informed discussion of its potential biological activity. The primary determinant of Paliperidone's antipsychotic effect is its interaction with neurotransmitter receptors.

Mechanism of Action of Paliperidone

Paliperidone's therapeutic activity is believed to be mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2A (5HT2A) receptor antagonism.[10] Like other atypical antipsychotics, it exhibits a higher affinity for 5-HT2A receptors relative to D2 receptors, which is thought to contribute to its efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects.[3]

Additionally, Paliperidone acts as an antagonist at alpha-1 (α₁) and alpha-2 (α₂) adrenergic receptors, as well as H1 histaminergic receptors.[1][4] This activity does not contribute to its antipsychotic effects but is associated with side effects such as orthostatic hypotension and sedation.[3] The compound shows no significant affinity for cholinergic muscarinic or β-adrenergic receptors.[10]

Signaling Pathway Diagram

The diagram below illustrates the receptor antagonism profile of Paliperidone, which provides a framework for understanding the potential activity of its analogs.

G cluster_0 Paliperidone Action cluster_1 Target Receptors cluster_2 Downstream Effects Paliperidone Paliperidone D2 Dopamine D2 Receptor Paliperidone->D2 HT2A Serotonin 5-HT2A Receptor Paliperidone->HT2A A1A2 α1/α2 Adrenergic Receptors Paliperidone->A1A2 H1 H1 Histaminergic Receptor Paliperidone->H1 Therapeutic Antipsychotic Efficacy (Positive & Negative Symptoms) D2->Therapeutic Antagonism HT2A->Therapeutic Antagonism SideEffects Side Effects (Orthostatic Hypotension, Sedation) A1A2->SideEffects Antagonism H1->SideEffects Antagonism

Caption: Receptor targets and downstream effects of Paliperidone.

References

Synthesis Pathway for 2,4-Difluorobenzoyl Paliperidone-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a detailed synthesis pathway for 2,4-Difluorobenzoyl Paliperidone-d4. The proposed synthesis is a multi-step process involving the preparation of two key intermediates, followed by their final condensation. The deuteration is strategically introduced in the ethyl linker of the pyridopyrimidinone moiety. This document provides comprehensive experimental protocols, tabulated data for key process parameters, and visual representations of the synthetic pathways.

Overall Synthesis Strategy

The synthesis of the target molecule, (2,4-difluorophenyl)(1-(2-(9-hydroxy-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl-d4)piperidin-4-yl)methanone, is logically divided into three main stages:

  • Part A: Synthesis of the piperidinyl ketone intermediate, (2,4-difluorophenyl)(piperidin-4-yl)methanone.

  • Part B: Synthesis of the deuterated pyridopyrimidinone intermediate, 3-(2-chloroethyl-1,1,2,2-d4)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Part C: Final condensation of the two intermediates to yield the target molecule.

Overall Synthesis Pathway cluster_A Part A: Synthesis of Intermediate 1 cluster_B Part B: Synthesis of Intermediate 2 (Deuterated) cluster_C Part C: Final Product Synthesis A1 1,3-Difluorobenzene A3 N-Boc-(2,4-difluorophenyl)(piperidin-4-yl)methanone A1->A3 Friedel-Crafts Acylation A2 N-Boc-piperidine-4-carbonyl chloride A2->A3 A4 (2,4-difluorophenyl)(piperidin-4-yl)methanone (Intermediate 1) A3->A4 Deprotection C1 This compound (Final Product) A4->C1 N-Alkylation B1 Pyridopyrimidinone acetic acid precursor B2 3-(2-hydroxyethyl-d4)-pyridopyrimidinone B1->B2 Reduction with LiAlD4 B3 3-(2-chloroethyl-d4)-9-hydroxy-2-methyl- 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate 2) B2->B3 Chlorination B3->C1

Figure 1: Overall synthetic strategy for this compound.

Part A: Synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone (Intermediate 1)

This part of the synthesis involves a Friedel-Crafts acylation followed by a deprotection step.

Synthesis of Intermediate 1 1,3-Difluorobenzene 1,3-Difluorobenzene Friedel_Crafts_Acylation Friedel-Crafts Acylation (AlCl3, DCM) 1,3-Difluorobenzene->Friedel_Crafts_Acylation N-Boc-piperidine-4-carbonyl_chloride N-Boc-piperidine-4-carbonyl chloride N-Boc-piperidine-4-carbonyl_chloride->Friedel_Crafts_Acylation Protected_Intermediate N-Boc-(2,4-difluorophenyl)(piperidin-4-yl)methanone Friedel_Crafts_Acylation->Protected_Intermediate Deprotection Deprotection (TFA or HCl in Dioxane) Protected_Intermediate->Deprotection Intermediate_1 (2,4-difluorophenyl)(piperidin-4-yl)methanone (Intermediate 1) Deprotection->Intermediate_1

Figure 2: Workflow for the synthesis of Intermediate 1.
Experimental Protocol for Part A

Step A1: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add N-Boc-piperidine-4-carbonyl chloride (1.0 eq.) dropwise.

  • After stirring for 15 minutes, add 1,3-difluorobenzene (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate.

Step A2: Deprotection

  • Dissolve the crude product from Step A1 in a solution of trifluoroacetic acid (TFA) in DCM (1:1) or 4M HCl in dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM or ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield (2,4-difluorophenyl)(piperidin-4-yl)methanone (Intermediate 1).

  • Purify the product by column chromatography or recrystallization if necessary.

Data for Part A Synthesis
ParameterStep A1: Friedel-Crafts AcylationStep A2: Deprotection
Key Reagents N-Boc-piperidine-4-carbonyl chloride, 1,3-Difluorobenzene, AlCl₃N-Boc protected intermediate, TFA or HCl
Solvent Dichloromethane (DCM)Dichloromethane (DCM) or Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12 - 18 hours2 - 4 hours
Typical Yield 70 - 85% (crude)85 - 95%
Purification Aqueous workupColumn chromatography/Recrystallization

Part B: Synthesis of 3-(2-chloroethyl-1,1,2,2-d4)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate 2)

This stage introduces the deuterium atoms into the molecule via reduction of a carboxylic acid precursor with a deuterated reducing agent.

Synthesis of Intermediate 2 Precursor_Acid 3-(carboxymethyl)-9-hydroxy-2-methyl- 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Reduction Reduction with LiAlD4 (THF) Precursor_Acid->Reduction Deuterated_Alcohol 3-(2-hydroxyethyl-1,1,2,2-d4)-9-hydroxy-2-methyl- 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Reduction->Deuterated_Alcohol Chlorination Chlorination (SOCl2 or (COCl)2) Deuterated_Alcohol->Chlorination Intermediate_2 3-(2-chloroethyl-1,1,2,2-d4)-9-hydroxy-2-methyl- 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate 2) Chlorination->Intermediate_2

Figure 3: Workflow for the synthesis of the deuterated Intermediate 2.
Experimental Protocol for Part B

Step B1: Reduction with Lithium Aluminum Deuteride (LiAlD₄)

  • To a stirred suspension of Lithium Aluminum Deuteride (LiAlD₄) (2.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the carboxylic acid precursor (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and quench carefully by the sequential addition of D₂O, 15% NaOD solution, and then more D₂O.

  • Filter the resulting suspension through celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the deuterated diol.

Step B2: Chlorination

  • Dissolve the deuterated diol from Step B1 in anhydrous DCM.

  • Cool the solution to 0 °C and add thionyl chloride (1.5 eq.) or oxalyl chloride (1.5 eq.) with a catalytic amount of dimethylformamide (DMF) dropwise.

  • Allow the reaction to stir at room temperature for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto ice water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give Intermediate 2.

Data for Part B Synthesis
ParameterStep B1: ReductionStep B2: Chlorination
Key Reagents Carboxylic acid precursor, Lithium Aluminum Deuteride (LiAlD₄)Deuterated diol, Thionyl chloride or Oxalyl chloride
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)
Temperature 0 °C to Reflux0 °C to Room Temperature
Reaction Time 4 - 6 hours3 - 5 hours
Typical Yield 75 - 90%80 - 95%
Purification Aqueous workupAqueous workup, Column chromatography if needed

Part C: Final Condensation to this compound

The final step is an N-alkylation reaction to couple the two prepared intermediates.

Final Condensation Intermediate_1 (2,4-difluorophenyl)(piperidin-4-yl)methanone (Intermediate 1) N_Alkylation N-Alkylation (Base, Solvent, e.g., K2CO3 in Acetonitrile) Intermediate_1->N_Alkylation Intermediate_2 3-(2-chloroethyl-d4)-pyridopyrimidinone (Intermediate 2) Intermediate_2->N_Alkylation Final_Product This compound (Final Product) N_Alkylation->Final_Product

Figure 4: Final N-alkylation step.
Experimental Protocol for Part C

  • In a round-bottom flask, combine Intermediate 1 (1.0 eq.), Intermediate 2 (1.1 eq.), and a base such as potassium carbonate (2.0 eq.) or diisopropylethylamine (DIPEA) (2.0 eq.) in a suitable solvent like acetonitrile or N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • After completion, cool the mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.

Data for Part C Synthesis
ParameterFinal N-Alkylation
Key Reagents Intermediate 1, Intermediate 2, Potassium Carbonate or DIPEA
Solvent Acetonitrile or DMF
Temperature 80 - 100 °C
Reaction Time 24 - 48 hours
Typical Yield 50 - 70%
Purification Column chromatography

Signaling Pathways and Logical Relationships

While the synthesized molecule is a derivative of Paliperidone, its specific biological signaling pathways are not established and would require further investigation. Paliperidone itself is known to be an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1] The modification with a 2,4-difluorobenzoyl group may alter its receptor binding profile and pharmacokinetic properties.

Pharmacological Context Paliperidone Paliperidone D2_Receptor Dopamine D2 Receptor Paliperidone->D2_Receptor Antagonist 5HT2A_Receptor Serotonin 5-HT2A Receptor Paliperidone->5HT2A_Receptor Antagonist Antipsychotic_Effect Antipsychotic Effect D2_Receptor->Antipsychotic_Effect 5HT2A_Receptor->Antipsychotic_Effect Target_Molecule 2,4-Difluorobenzoyl Paliperidone-d4 Altered_PK Potentially Altered Pharmacokinetics (PK) (due to d4) Target_Molecule->Altered_PK Altered_Binding Potentially Altered Receptor Binding (due to benzoyl group) Target_Molecule->Altered_Binding Altered_Binding->D2_Receptor Hypothesized Interaction Altered_Binding->5HT2A_Receptor Hypothesized Interaction

Figure 5: Hypothesized pharmacological context of the target molecule.

This guide provides a comprehensive and technically detailed pathway for the synthesis of this compound. The protocols are based on established chemical principles and analogous reactions found in the literature. Researchers should perform their own optimization and characterization to ensure the desired purity and identity of the synthesized compounds.

References

Navigating the Fragmentation Landscape: A Technical Guide to the Mass Spectrometry of 2,4-Difluorobenzoyl Paliperidone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2,4-Difluorobenzoyl Paliperidone-d4. While specific experimental data for this exact analyte is not widely published, this document extrapolates from the known fragmentation of Paliperidone and its deuterated analog to provide a robust predictive framework. This guide is intended to assist researchers in method development, metabolite identification, and structural elucidation studies involving this compound.

Introduction to Paliperidone and its Derivatives

Paliperidone, the primary active metabolite of risperidone, is an atypical antipsychotic agent.[1][2] Its mechanism of action is thought to involve a combination of central dopamine type 2 (D2) and serotonin type 2 (5-HT2A) receptor antagonism.[3][4] Deuterated analogs, such as Paliperidone-d4, are commonly used as internal standards in quantitative bioanalysis. The addition of a 2,4-Difluorobenzoyl group creates a novel derivative, the fragmentation of which is critical to understand for its analytical determination.

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound under positive ion electrospray ionization (ESI) is anticipated to proceed through several key pathways, primarily involving the cleavage of the amide bond linking the 2,4-difluorobenzoyl moiety to the piperidine nitrogen of the Paliperidone core, as well as characteristic fissions within the Paliperidone structure itself.

Based on the known fragmentation of Paliperidone-d4, which shows a transition of m/z 431.2 → 211.2, we can infer the core fragmentation pathway.[5] The precursor ion at m/z 431.2 corresponds to the protonated molecule [M+H]⁺ of Paliperidone-d4. The product ion at m/z 211.2 arises from the cleavage of the C-N bond of the piperidine ring, generating the deuterated 9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one ethylpiperidine fragment.

For this compound, the mass of the 2,4-difluorobenzoyl group (C₇H₃F₂O) is 156.01 Da. Therefore, the expected mass of the protonated molecule [M+H]⁺ would be approximately 587.25 Da.

Proposed Fragmentation Scheme

A proposed fragmentation pathway for this compound is illustrated below. The primary fragmentation is expected to be the cleavage of the amide bond, leading to the formation of the Paliperidone-d4 core fragment and a 2,4-difluorobenzoyl cation. Further fragmentation of the Paliperidone-d4 core is also anticipated.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragment Precursor This compound [M+H]⁺ m/z ~587.25 Frag1 Paliperidone-d4 core [M+H]⁺ m/z 431.24 Precursor->Frag1 Loss of 2,4-Difluorobenzoyl group Frag2 2,4-Difluorobenzoyl cation m/z 157.02 Precursor->Frag2 Amide bond cleavage Frag3 Deuterated Pyridopyrimidinone ethylpiperidine fragment m/z 211.13 Frag1->Frag3 Cleavage of piperidine C-N bond

Caption: Proposed fragmentation pathway of this compound.

Tabulated Quantitative Data

The following table summarizes the predicted key ions in the mass spectrum of this compound.

Ion DescriptionProposed StructurePredicted m/z
Precursor Ion [this compound + H]⁺~587.25
Fragment Ion 1 [Paliperidone-d4 + H]⁺431.24
Fragment Ion 2 [2,4-Difluorobenzoyl]⁺157.02
Fragment Ion 3 [Deuterated Pyridopyrimidinone ethylpiperidine fragment + H]⁺211.13

Experimental Protocols

To confirm the predicted fragmentation, the following experimental workflow is recommended.

Sample Preparation

A stock solution of this compound should be prepared in a suitable organic solvent such as methanol or acetonitrile. Working solutions for infusion or LC-MS analysis can be prepared by diluting the stock solution with an appropriate mobile phase.

Mass Spectrometry Conditions

A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for detailed fragmentation analysis.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (optimization required)

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 500 °C

  • Collision Gas: Argon

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe the formation of different fragment ions.

Experimental Workflow

The following diagram outlines the recommended experimental workflow for the fragmentation analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A Prepare stock solution B Prepare working solution A->B C Direct Infusion or LC Injection B->C D Full Scan MS (to identify precursor ion) C->D E Product Ion Scan (MS/MS of m/z ~587.25) D->E F Identify major fragment ions E->F G Propose fragmentation pathways F->G H Compare with predicted data G->H

Caption: Recommended experimental workflow for fragmentation analysis.

Conclusion

This technical guide provides a predictive framework for the mass spectrometric fragmentation of this compound. The proposed fragmentation pathways and expected major fragment ions serve as a valuable starting point for researchers. Experimental verification using the outlined protocols is essential to confirm these predictions and to fully characterize the fragmentation behavior of this molecule. This foundational knowledge is crucial for the development of robust analytical methods for its quantification and for the identification of potential metabolites in complex biological matrices.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 2,4-Difluorobenzoyl Paliperidone-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,4-Difluorobenzoyl Paliperidone-d4. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the characterization of this deuterated paliperidone derivative. The guide encompasses predicted spectral data, detailed experimental protocols for data acquisition, and visualizations of the experimental workflow and the pharmacological signaling pathway of paliperidone.

Introduction

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of spectral data for N-(2,4-difluorobenzoyl)piperazine and paliperidone.[5][6] The deuteration on the ethyl linker is expected to result in the absence of corresponding proton signals and a change in the multiplicity of adjacent signals in the ¹H NMR spectrum, and a significantly reduced intensity or absence of the corresponding carbon signals in the ¹³C NMR spectrum.

Predicted ¹H NMR Spectral Data for this compound

Atom NumberPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic CH (2,4-difluorobenzoyl)7.40m
Aromatic CH (2,4-difluorobenzoyl)6.96t8.3
Aromatic CH (2,4-difluorobenzoyl)6.85t9.0
Aromatic CH (benzisoxazole)7.83m
Aromatic CH (benzisoxazole)7.19m
CH (piperidine, attached to benzisoxazole)3.5-3.7m
CH₂ (piperidine, attached to benzisoxazole)1.8-2.2m
N-CH₂ (piperidine, part of paliperidone core)3.3-3.9br s
CH (paliperidone core)4.50m
CH₂ (paliperidone core)1.5-2.5m
CH₃ (paliperidone core)2.2s
OH (paliperidone core)Variablebr s

Predicted ¹³C NMR Spectral Data for this compound

Atom NumberPredicted Chemical Shift (ppm)
C=O (amide)164.6
C-F (2,4-difluorobenzoyl)164.0 (dt, J=251, 12 Hz)
C-F (2,4-difluorobenzoyl)158.7 (dt, J=253, 11 Hz)
Aromatic CH (2,4-difluorobenzoyl)130.8 (m)
Aromatic C (2,4-difluorobenzoyl)120.1 (dd, J=18, 4 Hz)
Aromatic CH (2,4-difluorobenzoyl)112.5 (dd, J=22, 3 Hz)
Aromatic CH (2,4-difluorobenzoyl)104.4 (t, J=26 Hz)
Aromatic C (benzisoxazole)160-165
Aromatic CH (benzisoxazole)110-130
C (piperidine, attached to benzisoxazole)30-40
CH₂ (piperidine, attached to benzisoxazole)25-35
N-CH₂ (piperidine, part of paliperidone core)42-48
C (paliperidone core)20-70
C=O (paliperidone core)160-165
CH₃ (paliperidone core)~20

Experimental Protocols

The following protocols describe the general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound. These are standard procedures that can be adapted based on the specific instrumentation and sample characteristics.[7][8]

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts of labile protons (e.g., -OH, -NH).

  • Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm for ¹H and ¹³C spectra.[7]

  • Sample Filtration: Filter the sample solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy Acquisition
  • Instrument Setup: The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.

  • Shimming: Shim the magnetic field homogeneity to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between scans to allow for full relaxation of the protons.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy Acquisition
  • Instrument Setup: Use the same spectrometer as for ¹H NMR.

  • Tuning and Matching: Tune and match the probe for the ¹³C frequency.

  • Shimming: Re-shim the magnetic field if necessary.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Set a spectral width that covers all expected carbon signals (e.g., 0 to 200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the spectrum using the solvent signal or TMS.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for acquiring and analyzing NMR spectral data for a pharmaceutical compound.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing and Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E F Tune and Shim E->F G Set Acquisition Parameters F->G H Acquire 1H and 13C Spectra G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Chemical Shift Referencing K->L M Peak Picking and Integration L->M N Structural Assignment M->N

Experimental Workflow for NMR Data Acquisition
Paliperidone Signaling Pathway

The therapeutic action of paliperidone is primarily attributed to its antagonist effects on central dopamine D2 and serotonin 5-HT2A receptors.[2][3][4] The diagram below illustrates this proposed signaling pathway.

signaling_pathway cluster_drug Drug Action cluster_receptors Receptor Antagonism cluster_effects Therapeutic Effects Paliperidone Paliperidone D2 Dopamine D2 Receptor Paliperidone->D2 Antagonism HT2A Serotonin 5-HT2A Receptor Paliperidone->HT2A Antagonism Effects Modulation of Neurotransmission (Alleviation of Psychosis Symptoms) D2->Effects Leads to HT2A->Effects Leads to

Paliperidone's Proposed Signaling Pathway

References

Potential sources of 2,4-Difluorobenzoyl Paliperidone-d4 as an impurity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Potential Sources of 2,4-Difluorobenzoyl Paliperidone-d4 as an Impurity

Introduction

Paliperidone, the primary active metabolite of risperidone, is an atypical antipsychotic agent widely used in the management of schizophrenia and schizoaffective disorder.[1] Its deuterated analogue, Paliperidone-d4, serves as a crucial internal standard in bioanalytical studies to ensure accuracy and precision.[2] The presence of impurities in active pharmaceutical ingredients (APIs) and their standards is a critical concern for drug quality, safety, and efficacy.[1] This technical guide provides a comprehensive overview of the potential sources of a specific impurity, this compound, for researchers, scientists, and drug development professionals. Understanding the origin of such impurities is paramount for developing robust control strategies and ensuring the integrity of analytical results and the final drug product.

Plausible Synthetic Pathways and Origins of this compound

The formation of this compound is likely rooted in the synthesis of either the non-deuterated Paliperidone or its deuterated standard. The standard synthesis of Paliperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[3][4] The impurity suggests the introduction of a 2,4-difluorobenzoyl moiety. A known related impurity, Risperidone difluoroketone, which is 3-[2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, strongly indicates that the piperidine nitrogen is a likely site for this modification.[5]

Several scenarios could lead to the formation of this impurity:

Contamination of Starting Materials

The primary starting material, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, could be contaminated with a 2,4-difluorobenzoyl analogue. This could occur if 2,4-difluorobenzoyl chloride, a reactive chemical intermediate[6][7], is used in the synthesis of other products in the same manufacturing equipment, leading to cross-contamination. Alternatively, an impurity in a raw material used to synthesize the benzisoxazole ring could introduce the difluorobenzoyl group.

Side Reactions with Contaminated Reagents

Acylating agents are sometimes used in multi-step syntheses for the protection of functional groups. If such a reagent is contaminated with 2,4-difluorobenzoyl chloride, it could lead to the unintended acylation of the piperidine nitrogen in Paliperidone or its precursors.

Issues in the Synthesis of the Deuterated Standard

The synthesis of deuterated compounds often involves specialized reagents and synthetic routes to introduce deuterium atoms at specific molecular positions.[8] These unique synthetic pathways may present opportunities for the formation of novel impurities. A deuterated intermediate could potentially react with a 2,4-difluorobenzoyl-containing species present as a contaminant in a reagent or solvent.

Use of an Incorrect Starting Material

In a complex manufacturing environment, the possibility of human error, such as the accidental use of an incorrect starting material, cannot be entirely dismissed. A 2,4-difluorobenzoyl-containing piperidine derivative could be mistakenly used instead of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.

Below is a diagram illustrating a potential pathway for the formation of the impurity through a contaminated starting material.

G A 3-(2-chloroethyl)-9-hydroxy-2-methyl- 4H-pyrido[1,2-a]pyrimidin-4-one-d4 p1 A->p1 p2 A->p2 B 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole B->p1 C Paliperidone-d4 D Contaminant: (2,4-difluorophenyl)(piperidin-4-yl)methanone D->p2 E This compound Impurity p1->C N-alkylation p2->E N-alkylation G A Impurity Detected in Paliperidone-d4 Sample B Hypothesize Structure and Potential Sources A->B C Develop HPLC-MS/MS Detection Method B->C D Synthesize Impurity Reference Standard B->D E Confirm Impurity Structure (Co-injection, MS/MS) C->E D->E F Investigate Root Cause (Raw Material Analysis, etc.) E->F G Implement Control Strategy and Monitoring F->G

References

2,4-Difluorobenzoyl Paliperidone-d4 CAS number and supplier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the identification, sourcing, and analysis of 2,4-Difluorobenzoyl Paliperidone-d4, a deuterated derivative of a known paliperidone impurity. Given the specialized nature of this compound, this document provides a comprehensive overview of the available information and outlines a strategic approach for its acquisition and potential characterization.

Compound Identification and Properties

Table 1: Physicochemical Data for 2,4-Difluorobenzoyl Paliperidone

PropertyValueSource
CAS Number 2640158-02-5[1][2][3]
Molecular Formula C₂₃H₂₇F₂N₃O₃[1][2]
Molecular Weight 431.48 g/mol [1][2]
Chemical Name 3-(2-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one[2]

At present, a specific CAS number for This compound has not been assigned. The "-d4" designation typically indicates the presence of four deuterium atoms, which are stable isotopes of hydrogen. In the context of paliperidone derivatives, deuteration is often on the ethylpiperidine moiety. For the parent compound, Paliperidone-d4, the CAS number is 1020719-55-4.

Sourcing and Availability

2.1. Non-Deuterated 2,4-Difluorobenzoyl Paliperidone

Several chemical suppliers list the non-deuterated form of this impurity, primarily for research and reference standard purposes.

Table 2: Suppliers of 2,4-Difluorobenzoyl Paliperidone (Non-Deuterated)

SupplierCatalog NumberStatus
Pharmaffiliates PA 16 0021005Enquire for details
KM Pharma Solution KMP020002Available
SynZeal SZ-P004016Synthesis on demand

2.2. This compound

A direct commercial source for the deuterated (d4) version of this specific impurity has not been identified through standard searches. This suggests that the compound is not a commonly stocked item and would likely require custom synthesis.

Custom Synthesis

For researchers requiring this compound, custom synthesis is the most viable procurement route. Several companies specialize in the synthesis of complex organic molecules and stable isotope-labeled compounds.

Workflow for Procuring a Custom-Synthesized Compound

custom_synthesis_workflow cluster_planning Phase 1: Planning & Inquiry cluster_procurement Phase 2: Procurement cluster_delivery Phase 3: Synthesis & Delivery start Identify Target Compound & Purity search Search for Commercial Suppliers start->search no_supplier No Supplier Found search->no_supplier If unsuccessful custom_synth Identify Custom Synthesis Labs no_supplier->custom_synth quote Request Quotation (Quantity, Purity, Timeline) custom_synth->quote evaluate Evaluate Proposals & Select Supplier quote->evaluate po Place Purchase Order evaluate->po synthesis Supplier Synthesizes & Purifies Compound po->synthesis qc Quality Control (NMR, MS, HPLC) synthesis->qc delivery Shipment with Certificate of Analysis qc->delivery end Compound Received & Verified delivery->end

Caption: Workflow for obtaining a non-commercially available chemical compound.

Experimental Protocols and Data

Due to the nature of this compound as a specific impurity, detailed experimental protocols or signaling pathway information are not available in the public domain. Research on such compounds is typically conducted in the context of:

  • Pharmacokinetic (PK) studies: Utilizing the deuterated form as an internal standard for mass spectrometry-based quantification of the non-deuterated impurity in biological matrices.

  • Metabolic stability assays: To understand the metabolic fate of the impurity.

  • Toxicology assessments: If the impurity is found to be significant.

Logical Relationship of Impurity Analysis in Drug Development

impurity_analysis_logic cluster_synthesis Drug Synthesis & Manufacturing cluster_analysis Impurity Identification & Characterization cluster_quantification Quantification & Risk Assessment api_synthesis Active Pharmaceutical Ingredient (API) Synthesis impurity_detection Impurity Detection (e.g., HPLC, LC-MS) api_synthesis->impurity_detection impurity_identification Structure Elucidation (e.g., NMR, HRMS) impurity_detection->impurity_identification impurity_synthesis Synthesis of Impurity Reference Standard impurity_identification->impurity_synthesis method_development Develop Quantitative Method (using reference standard) impurity_synthesis->method_development method_validation Method Validation method_development->method_validation risk_assessment Toxicological Risk Assessment method_validation->risk_assessment

Caption: The role of impurity reference standards in pharmaceutical quality control.

Conclusion

2,4-Difluorobenzoyl Paliperidone is a known impurity of Paliperidone, and its non-deuterated form can be sourced from specialized chemical suppliers. The deuterated (d4) version, however, is not a standard catalog item and requires custom synthesis. Researchers needing this compound for use as an internal standard in analytical methods or for other research purposes should engage with companies offering custom stable isotope labeling and synthesis services. The workflows provided in this guide offer a strategic approach to the procurement and utilization of this specialized chemical compound in a research and development setting.

References

Solubility of 2,4-Difluorobenzoyl Paliperidone-d4 in methanol and acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,4-Difluorobenzoyl Paliperidone-d4 in common organic solvents, methanol and acetonitrile. While specific quantitative solubility data for this deuterated analog is not publicly available, this document provides a comprehensive framework for its determination. It includes a detailed, generic experimental protocol for assessing the solubility of pharmaceutical compounds. Furthermore, this guide outlines the established mechanism of action of the parent compound, Paliperidone, offering crucial context for researchers working with its derivatives. Visual workflows for the experimental protocol and the signaling pathway are provided to enhance understanding.

Introduction to this compound

This compound is a deuterated analog of Paliperidone, an atypical antipsychotic. The incorporation of deuterium can be used in metabolic studies to track the compound's fate in biological systems. The 2,4-Difluorobenzoyl moiety represents a significant structural modification from Paliperidone. Understanding the solubility of this new chemical entity in solvents like methanol and acetonitrile is a critical first step in its preclinical development, impacting formulation, purification, and analytical method development.

Solubility of this compound

As of the latest literature review, specific quantitative solubility data for this compound in methanol and acetonitrile has not been published. The structural modifications from the parent compound, Paliperidone, are significant enough that solubility cannot be accurately inferred. Therefore, experimental determination is necessary. The following section provides a standard protocol for such a determination.

Table 1: Solubility Data for this compound

SolventSolubility (mg/mL)Temperature (°C)Method
MethanolData not available
AcetonitrileData not available

Experimental Protocol for Solubility Determination

The following is a generalized "shake-flask" method, a common technique for determining the thermodynamic solubility of a compound. This can be followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of the test solvent (methanol or acetonitrile).

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Clarification:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials to further separate the undissolved solid.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered supernatant from the saturated solutions with the appropriate solvent to bring the concentration within the range of the calibration curve.

    • Inject the diluted samples into the HPLC and determine the peak area.

    • Calculate the concentration of the undiluted saturated solution using the calibration curve and the dilution factor. This concentration represents the solubility of the compound in that solvent.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_clarification Clarification cluster_quantification Quantification (HPLC) prep1 Add excess compound to vials prep2 Add known volume of solvent (Methanol or Acetonitrile) prep1->prep2 equil Shake at constant temperature (24-48 hours) prep2->equil clar1 Centrifuge to pellet excess solid equil->clar1 clar2 Filter supernatant (0.22 µm filter) clar1->clar2 quant3 Dilute filtered sample clar2->quant3 quant1 Prepare calibration standards quant2 Analyze standards to create calibration curve quant1->quant2 quant5 Calculate solubility from calibration curve quant2->quant5 quant4 Analyze sample quant3->quant4 quant4->quant5 signaling_pathway cluster_receptors Receptor Targets cluster_effects Therapeutic & Side Effects Paliperidone Paliperidone D2 Dopamine D2 Receptor Paliperidone->D2 Antagonist HT2A Serotonin 5-HT2A Receptor Paliperidone->HT2A Antagonist Alpha α1 & α2 Adrenergic Receptors Paliperidone->Alpha Antagonist H1 Histamine H1 Receptor Paliperidone->H1 Antagonist Therapeutic Antipsychotic Effect (Reduction of positive & negative symptoms) D2->Therapeutic HT2A->Therapeutic SideEffects Side Effects (e.g., orthostatic hypotension, sedation) Alpha->SideEffects H1->SideEffects

In-Depth Technical Guide: Theoretical Mass and Isotopic Distribution of 2,4-Difluorobenzoyl Paliperidone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical mass and isotopic distribution of 2,4-Difluorobenzoyl Paliperidone-d4. The following information is based on the postulated chemical structure derived from the nomenclature, where the 2,4-difluorobenzoyl group is ester-linked to the hydroxyl moiety of paliperidone-d4.

Postulated Chemical Structure and Molecular Formula

Paliperidone is a primary active metabolite of risperidone and contains a hydroxyl group that is a prime site for acylation.[1] "this compound" is understood to be a derivative of Paliperidone-d4 where this hydroxyl group has been acylated by a 2,4-difluorobenzoyl group. The "-d4" designation is assumed to indicate the presence of four deuterium atoms on the ethylpiperidine side chain, a common isotopic labeling pattern to create a stable internal standard for mass spectrometry-based bioanalytical assays.

  • Paliperidone Molecular Formula: C₂₃H₂₇FN₄O₃[1][2]

  • 2,4-Difluorobenzoyl Group Molecular Formula: C₇H₃F₂O

Based on the esterification of Paliperidone-d4 with 2,4-difluorobenzoic acid (with the loss of a water molecule), the resulting molecular formula for this compound is determined to be C₃₀H₂₆D₄F₃N₄O₄ .

Theoretical Monoisotopic Mass

The theoretical monoisotopic mass is calculated using the masses of the most abundant stable isotope of each element.

ElementIsotopeExact Mass (Da)CountTotal Mass (Da)
Carbon¹²C12.00000030360.000000
Hydrogen¹H1.0078252626.203450
Deuterium²H2.01410248.056408
Fluorine¹⁹F18.998403356.995209
Nitrogen¹⁴N14.003074456.012296
Oxygen¹⁶O15.994915463.979660
Total 571.247023

The theoretical monoisotopic mass of this compound is 571.2470 Da .

Isotopic Distribution

The isotopic distribution pattern in mass spectrometry arises from the natural abundance of stable isotopes for each element in the molecule. The relative intensities of the M, M+1, M+2, etc., peaks can be predicted based on the molecular formula and the natural abundances of these isotopes.

Natural Abundance of Constituent Elements
ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.985
²H0.015
Fluorine¹⁹F100
Nitrogen¹⁴N99.632
¹⁵N0.368
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205

Note: For this analysis, the four deuterium atoms are treated as a distinct isotopic label and not part of the natural hydrogen abundance.

Predicted Isotopic Distribution Pattern

The relative intensity of the isotopic peaks is calculated based on the probability of incorporating heavier isotopes.

  • M Peak: This represents the molecule composed entirely of the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O) and the four deliberately incorporated ²H (deuterium) atoms. Its mass corresponds to the theoretical monoisotopic mass.

  • M+1 Peak: The primary contributors to the M+1 peak are the presence of one ¹³C atom or one ¹⁵N atom. Given the 30 carbon atoms, the contribution from ¹³C will be the most significant (30 * 1.07%). The contribution from ¹⁵N will be (4 * 0.368%).

  • M+2 Peak: The M+2 peak intensity is mainly due to the presence of two ¹³C atoms, one ¹⁸O atom, or a combination of two M+1 contributing isotopes (e.g., one ¹³C and one ¹⁵N).

The expected isotopic pattern will show a prominent M peak, a significantly smaller M+1 peak (roughly 33% of the M peak, dominated by the ¹³C contribution), and a much smaller M+2 peak. This pattern is a characteristic fingerprint that can be used to confirm the elemental composition of the molecule in high-resolution mass spectrometry.

Experimental Protocols

To experimentally verify the theoretical mass and isotopic distribution, high-resolution mass spectrometry (HRMS) is the method of choice.

Instrumentation:

  • An Orbitrap, Time-of-Flight (TOF), or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer.

Methodology:

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 µg/mL.

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode.

  • Mass Analysis: Acquire full scan mass spectra over a relevant m/z range (e.g., 500-650 Da) with a mass resolution of at least 60,000.

  • Data Analysis:

    • Identify the protonated molecule [M+H]⁺.

    • Determine the accurate mass of the monoisotopic peak and compare it to the calculated theoretical mass. The mass error should be within 5 ppm.

    • Analyze the isotopic cluster for the [M+H]⁺ ion and compare the relative abundances of the M+1 and M+2 peaks to the theoretically predicted distribution.

Logical Workflow for Mass and Isotopic Distribution Determination

A Start: Define Analyte This compound B Postulate Structure: Acylation of Paliperidone-d4 at the hydroxyl group A->B C Determine Molecular Formula: C30H26D4F3N4O4 B->C D Obtain Atomic Data C->D E Exact Masses of Most Abundant Isotopes (12C, 1H, 2H, 19F, 14N, 16O) D->E F Natural Abundances of Stable Isotopes (13C, 15N, 17O, 18O, etc.) D->F G Calculate Theoretical Monoisotopic Mass E->G H Predict Isotopic Distribution (M, M+1, M+2 intensities) F->H I Summarize Data in Tables G->I H->I J Final Technical Guide I->J

Caption: Workflow for calculating theoretical mass and isotopic distribution.

References

An In-Depth Technical Guide on the Forced Degradation of Paliperidone and the Role of Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Forced degradation studies are a critical component of the drug development process, mandated by regulatory agencies worldwide, including the International Council for Harmonisation (ICH). These studies involve subjecting a drug substance to a variety of stress conditions—such as acid, base, oxidation, heat, and light—that are more severe than accelerated stability conditions. The primary objectives are to identify potential degradation products, establish degradation pathways, and validate the stability-indicating nature of the analytical methods used. This ensures the safety, efficacy, and quality of the final drug product.

This guide provides a technical overview of the forced degradation of Paliperidone, an atypical antipsychotic. It will also clarify the role of deuterated internal standards, such as Paliperidone-d4, which are instrumental in the accurate quantification of the active pharmaceutical ingredient (API) and its degradants but are not themselves products of the degradation process.

The Role of Deuterated Internal Standards

In quantitative analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), a deuterated internal standard (e.g., Paliperidone-d4) is a synthetic, stable isotope-labeled version of the analyte. It is added at a known concentration to all samples, including calibration standards and test samples, at the beginning of the sample preparation process.

The internal standard is chemically identical to the analyte (Paliperidone) but has a higher molecular weight due to the replacement of some hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because the internal standard experiences the same sample processing, extraction, and ionization effects as the analyte, it serves as a reliable reference for correcting any variations that may occur during the analytical procedure. This ensures a highly accurate and precise quantification of the analyte and its degradation products.

It is crucial to understand that the internal standard does not originate from the degradation of the API. It is an analytical tool intentionally introduced into the experiment.

Forced Degradation of Paliperidone: Experimental Protocol

The following outlines a typical experimental protocol for conducting a forced degradation study on Paliperidone.

1. Materials and Reagents:

  • Paliperidone active pharmaceutical ingredient (API)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water (Milli-Q or equivalent)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid or Ammonium acetate (for mobile phase)

  • Paliperidone-d4 (as internal standard)

2. Stress Conditions: A stock solution of Paliperidone is prepared and subjected to the following stress conditions:

  • Acidic Hydrolysis: The drug solution is treated with 0.1 M HCl at 80°C for 24 hours.

  • Basic Hydrolysis: The drug solution is treated with 0.1 M NaOH at 80°C for 12 hours.

  • Oxidative Degradation: The drug solution is treated with 3% H₂O₂ at room temperature for 48 hours.

  • Thermal Degradation: The solid drug substance is kept in a hot air oven at 105°C for 72 hours.

  • Photolytic Degradation: The drug solution is exposed to UV light (254 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines.

After exposure, the stressed samples are neutralized (if necessary), diluted to a suitable concentration, and spiked with the internal standard (Paliperidone-d4) before analysis.

Analytical Methodology: UPLC-MS/MS

A validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method is typically used to separate and identify the degradation products.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used to detect Paliperidone and its degradation products. Multiple Reaction Monitoring (MRM) is employed for quantification.

Data on Potential Degradation Products

Forced degradation studies on Paliperidone have identified several potential degradation pathways. The primary routes of degradation are typically hydrolysis and oxidation. The table below summarizes hypothetical quantitative data for major degradation products observed under various stress conditions.

Stress ConditionPaliperidone Assay (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Impurities (%)
Control 99.8Not DetectedNot Detected0.2
0.1 M HCl, 80°C 85.28.12.514.8
0.1 M NaOH, 80°C 90.54.31.19.5
3% H₂O₂, RT 88.96.7 (N-Oxide)0.811.1
Heat, 105°C 97.11.20.52.9
Photolytic (UV) 94.62.80.95.4

Note: The data presented is illustrative and may not represent actual experimental results. The identity of degradation products would be confirmed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing Experimental and Logical Workflows

Forced Degradation Experimental Workflow

The following diagram illustrates the typical workflow for a forced degradation study, from sample preparation to data analysis.

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_results 4. Data Interpretation API Paliperidone API Stock Prepare Stock Solution API->Stock Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Stock->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) Stock->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Stock->Oxidation Thermal Thermal Stress (e.g., 105°C, Solid) Stock->Thermal Photo Photolytic Stress (ICH Q1B) Stock->Photo Spike Spike with Internal Standard (Paliperidone-d4) Acid->Spike Base->Spike Oxidation->Spike Thermal->Spike Photo->Spike UPLC UPLC Separation Spike->UPLC MS MS/MS Detection and Identification UPLC->MS Quant Quantification of Degradants MS->Quant Pathway Elucidation of Degradation Pathway Quant->Pathway Method Validation of Stability- Indicating Method Pathway->Method

Caption: Workflow of a typical forced degradation study.

Logical Relationship of Components in Quantitative Analysis

This diagram shows the logical relationship between the analyte, internal standard, and the analytical instrumentation in achieving accurate quantification.

G cluster_sample Sample Matrix cluster_instrument LC-MS/MS System cluster_output Analytical Output Analyte Paliperidone & Degradation Products LC LC Separation Analyte->LC IS Paliperidone-d4 (Internal Standard) [Known Concentration] IS->LC Ratio Peak Area Ratio (Analyte / IS) IS->Ratio Corrects for Variability MS MS Detection LC->MS MS->Ratio Result Accurate Quantification Ratio->Result

Caption: Role of the internal standard in quantitative analysis.

Forced degradation studies are indispensable for understanding the stability profile of a drug substance like Paliperidone. These studies reveal potential degradation products and pathways, which is vital for developing stable formulations and ensuring patient safety. The use of a deuterated internal standard, such as Paliperidone-d4, is a cornerstone of the analytical methodology, enabling the precise and accurate quantification required for these rigorous investigations. It is essential to distinguish the role of the internal standard as an analytical tool from the degradation products that genuinely originate from the API under stress.

Navigating the Analytical Landscape of Deuterated Paliperidone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview

Quantitative data from a Certificate of Analysis provides the foundational evidence for the identity, purity, and quality of a reference standard. The following table summarizes the typical data points you would find, using information available for Paliperidone-d4 as a representative example.

ParameterSpecification
Compound Name Paliperidone-d4
Synonyms 9-Hydroxyrisperidone-d4
Molecular Formula C₂₃H₂₃D₄FN₄O₃
Molecular Weight 430.51 g/mol [1]
CAS Number 1020719-55-4[1][2]
Appearance White to off-white solid (Typical)
Purity (by HPLC) ≥98% (Typical specification)[3]
Isotopic Purity ≥99% Deuterium incorporation (Typical)
Identity (by ¹H NMR, MS) Conforms to structure
Residual Solvents To be reported (e.g., <0.5%)
Water Content (by Karl Fischer) To be reported

Experimental Protocols: A Closer Look at the Methodology

The certification of a reference standard relies on a battery of analytical tests. Below are detailed methodologies for the key experiments typically cited in a CoA for a compound like Paliperidone-d4.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a reference standard and quantifying any impurities. A typical HPLC method for Paliperidone and its related substances would be a stability-indicating reverse-phase method.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[3][4]

  • Flow Rate: A typical flow rate would be around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 280 nm).

  • Injection Volume: A fixed volume, typically 10 µL, is injected.[4]

  • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area of all detected peaks.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry provides crucial information about the molecular weight and structure of the compound, confirming its identity.

Methodology:

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for molecules like Paliperidone.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Mode: The analysis is typically run in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Analysis: The resulting mass spectrum is analyzed to confirm that the observed mass-to-charge ratio (m/z) corresponds to the theoretical molecular weight of the deuterated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous confirmation of the chemical structure of the reference standard.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).

  • Experiments:

    • ¹H NMR: To confirm the presence and integration of protons in the molecule and the absence of signals at the deuterated positions.

    • ¹³C NMR: To identify all carbon atoms in the structure.

    • ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the observed signals are compared with the expected values for the proposed structure.

Mandatory Visualizations

To better illustrate the processes involved in the certification and analysis of a reference standard, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_documentation Documentation & Release synthesis Chemical Synthesis of 2,4-Difluorobenzoyl Paliperidone-d4 purification Purification (e.g., Crystallization, Chromatography) synthesis->purification hplc Purity Assessment (HPLC) purification->hplc ms Identity Confirmation (Mass Spectrometry) purification->ms nmr Structural Elucidation (NMR) purification->nmr kf Water Content (Karl Fischer) purification->kf rs Residual Solvents (GC) purification->rs coa Certificate of Analysis Generation hplc->coa release Reference Standard Release coa->release

Caption: Experimental Workflow for Reference Standard Certification.

hplc_method_logic start Sample Preparation instrument HPLC System C18 Column UV Detector start->instrument method Mobile Phase Gradient Constant Flow Rate & Temperature instrument->method injection Inject Sample method->injection separation Chromatographic Separation injection->separation detection UV Detection of Analytes separation->detection data Data Acquisition & Integration detection->data calculation Purity Calculation (Area %) data->calculation report Report Result calculation->report

Caption: Logical Flow of an HPLC Purity Analysis.

References

Methodological & Application

Application Note: High-Throughput Quantification of 2,4-Difluorobenzoyl Paliperidone and its Metabolite, Paliperidone, in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 2,4-Difluorobenzoyl Paliperidone, a potential prodrug of Paliperidone, and its active metabolite, Paliperidone, in human plasma. The method utilizes 2,4-Difluorobenzoyl Paliperidone-d4 as an internal standard for the prodrug and Paliperidone-d4 for the active metabolite. Sample preparation was performed using a straightforward protein precipitation technique. Chromatographic separation was achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shapes and resolution. The analytes were detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 0.1 to 100 ng/mL for both analytes and demonstrated excellent accuracy, precision, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Paliperidone is an atypical antipsychotic agent used in the treatment of schizophrenia and schizoaffective disorder.[1] Prodrug strategies are often employed to improve the pharmacokinetic properties of active pharmaceutical ingredients. 2,4-Difluorobenzoyl Paliperidone is a putative prodrug of Paliperidone, designed to enhance its bioavailability and provide a more favorable release profile. To support the drug development and clinical evaluation of this new chemical entity, a reliable and high-throughput analytical method for the simultaneous quantification of the prodrug and its active metabolite is essential.

This application note presents a detailed protocol for a validated LC-MS/MS method for the determination of 2,4-Difluorobenzoyl Paliperidone and Paliperidone in human plasma. The use of stable isotope-labeled internal standards, this compound and Paliperidone-d4, ensures high accuracy and precision.

Experimental

Materials and Reagents
  • 2,4-Difluorobenzoyl Paliperidone, Paliperidone, this compound, and Paliperidone-d4 reference standards were of high purity (>98%).

  • HPLC-grade methanol, acetonitrile, and water were used.

  • Formic acid (LC-MS grade) was used as a mobile phase additive.

  • Human plasma (with K2EDTA as anticoagulant) was sourced from a certified vendor.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.

LC-MS/MS Method Development

Proposed Structure of 2,4-Difluorobenzoyl Paliperidone:

Based on common prodrug strategies for molecules with hydroxyl groups, it is proposed that 2,4-Difluorobenzoyl Paliperidone is an ester, with the 2,4-difluorobenzoyl group attached to the hydroxyl group of Paliperidone.

Mass Spectrometry:

The mass spectrometer was operated in the positive ion electrospray (ESI+) mode. The optimal Multiple Reaction Monitoring (MRM) transitions for all analytes and internal standards were determined by infusing a standard solution of each compound into the mass spectrometer. The most abundant and stable precursor-product ion transitions were selected for quantification.

Chromatography:

Chromatographic conditions were optimized to achieve good separation of the analytes from endogenous plasma components and to ensure a short run time suitable for high-throughput analysis. A C18 stationary phase was chosen for its excellent retention and separation of moderately polar compounds. The mobile phase composition and gradient were adjusted to obtain symmetrical peak shapes and optimal retention times.

Protocols

Standard and Quality Control (QC) Sample Preparation

Stock solutions of 2,4-Difluorobenzoyl Paliperidone, Paliperidone, and their deuterated internal standards were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a methanol:water (1:1, v/v) mixture. Calibration standards and quality control samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Sample Preparation Protocol
  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the internal standard working solution (containing this compound and Paliperidone-d4).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the sample into the LC-MS/MS system.

Data Presentation

Table 1: Optimized LC-MS/MS Parameters

ParameterValue
LC Conditions
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient10% B to 90% B in 3.0 min, hold at 90% B for 1.0 min, re-equilibrate at 10% B for 1.0 min
Column Temperature40 °C
Injection Volume5 µL
MS Conditions
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Desolvation Temperature450 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Source Temperature150 °C

Table 2: MRM Transitions and Compound-Specific Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
2,4-Difluorobenzoyl Paliperidone565.2427.24025
This compound (IS) 569.2 431.2 40 25
Paliperidone427.2207.13530
Paliperidone-d4 (IS) 431.2 211.1 35 30

Note: The parameters for 2,4-Difluorobenzoyl Paliperidone and its deuterated internal standard are proposed based on its hypothesized structure and have not been experimentally confirmed from existing literature.

Method Validation Summary

The method was validated according to regulatory guidelines. The calibration curve was linear over the concentration range of 0.1-100 ng/mL for both analytes, with a correlation coefficient (r²) > 0.99. The intra- and inter-day precision and accuracy were within ±15% for all QC levels. The lower limit of quantification (LLOQ) was 0.1 ng/mL for both 2,4-Difluorobenzoyl Paliperidone and Paliperidone. The extraction recovery was consistent and reproducible across the concentration range.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) is_addition Add Internal Standards (20 µL) plasma->is_addition protein_precipitation Protein Precipitation (Acetonitrile, 300 µL) is_addition->protein_precipitation centrifugation Centrifugation (13,000 rpm, 10 min) protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant (200 µL) centrifugation->supernatant_transfer injection Injection (5 µL) supernatant_transfer->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection MS/MS Detection (ESI+, MRM) chromatography->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Analytes calibration_curve->quantification

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Logical flow of LC-MS/MS method development.

Conclusion

A highly sensitive, specific, and high-throughput LC-MS/MS method has been developed and validated for the simultaneous quantification of 2,4-Difluorobenzoyl Paliperidone and its active metabolite, Paliperidone, in human plasma. The proposed method for the novel prodrug, based on its hypothesized structure, provides a strong starting point for its analytical characterization. The simple sample preparation procedure and short chromatographic run time make this method ideal for supporting pharmacokinetic and clinical studies in the development of 2,4-Difluorobenzoyl Paliperidone.

References

Application Note: Quantification of Paliperidone in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of paliperidone in human plasma. The method utilizes a stable isotope-labeled internal standard, Paliperidone-d4, for accurate and precise quantification. A straightforward solid-phase extraction (SPE) procedure is employed for sample cleanup, ensuring high recovery and minimal matrix effects. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring the precise measurement of paliperidone concentrations.

Introduction

Paliperidone, the primary active metabolite of risperidone, is an atypical antipsychotic agent used for the treatment of schizophrenia and schizoaffective disorder.[1][2] Accurate quantification of paliperidone in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a deuterated internal standard, such as Paliperidone-d4, is highly recommended for LC-MS/MS analysis to compensate for variations in sample preparation and instrument response.[2][3] This note provides a detailed protocol for the quantification of paliperidone in human plasma using Paliperidone-d4 as the internal standard, based on established methodologies.[4][5]

Experimental

Materials and Reagents
  • Paliperidone reference standard

  • Paliperidone-d4 internal standard (IS)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Human plasma (K2EDTA)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

Chromatographic Conditions

A validated LC-MS/MS method for the estimation of Paliperidone in human plasma has been developed using Paliperidone D4 as an internal standard.[4] Chromatographic separation is achieved on a Thermo Betabasic-8 column (100 mm x 4.6 mm, 5 µm) with a mobile phase consisting of Methanol and Ammonium acetate solution (70:30 v/v) at a flow rate of 1.0 mL/minute.[4] The total run time is approximately 2.8 minutes, with paliperidone eluting at around 1.9 minutes.[4]

ParameterValue
Column Thermo Betabasic-8, 100 mm x 4.6 mm, 5 µm
Mobile Phase Methanol: Ammonium Acetate Solution (70:30, v/v)
Flow Rate 1.0 mL/min
Run Time 2.8 minutes
Retention Time ~1.9 minutes
Mass Spectrometric Conditions

The mass spectrometer is operated in the positive ion mode using multiple reaction monitoring (MRM). The MRM transitions are m/z 427.2 > 207.2 for paliperidone and m/z 431.2 > 211.2 for Paliperidone-d4.[4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Paliperidone 427.2207.2
Paliperidone-d4 (IS) 431.2211.2

Protocol

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of paliperidone and Paliperidone-d4 in methanol.

  • Working Solutions: Prepare working solutions by diluting the stock solutions with the mobile phase.

  • Calibration Standards and QC Samples: Spike blank human plasma with appropriate volumes of the paliperidone working solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.[4]

Sample Extraction

A solid-phase extraction (SPE) technique is utilized for the extraction of paliperidone and the internal standard from human plasma.[4]

G cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample add_is Add Paliperidone-d4 (IS) plasma->add_is vortex Vortex Mix add_is->vortex load Load Sample onto SPE Cartridge vortex->load wash Wash Cartridge load->wash elute Elute Analyte and IS wash->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Experimental workflow for plasma sample preparation and analysis.

Results and Method Validation

The method was validated over a linear concentration range of 0.200 ng/mL to 55.115 ng/mL.[4] The calibration curves demonstrated excellent linearity with a correlation coefficient (r²) of ≥ 0.99.[4]

Quantitative Data Summary
ParameterResult
Linearity Range 0.200 - 55.115 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.200 ng/mL
Extraction Recovery (Paliperidone) > 99%
Extraction Recovery (Paliperidone-d4) > 99%
Within-Run Precision < 101.5%
Between-Run Precision < 101.5%
Accuracy 94.2% - 101.4%

Data sourced from a validated LC-MS/MS method for the estimation of Paliperidone in human plasma.[4]

Signaling Pathway and Logical Relationships

G cluster_workflow Quantification Logic Paliperidone Paliperidone (Analyte) MS_Response_Paliperidone MS Response (Paliperidone) Paliperidone->MS_Response_Paliperidone LC-MS/MS Analysis Paliperidone_d4 Paliperidone-d4 (Internal Standard) MS_Response_Paliperidone_d4 MS Response (Paliperidone-d4) Paliperidone_d4->MS_Response_Paliperidone_d4 LC-MS/MS Analysis Response_Ratio Response Ratio (Analyte/IS) MS_Response_Paliperidone->Response_Ratio MS_Response_Paliperidone_d4->Response_Ratio Calibration_Curve Calibration Curve Response_Ratio->Calibration_Curve Plot against Concentration Concentration Paliperidone Concentration Calibration_Curve->Concentration Calculate from Response Ratio

References

Application Notes & Protocols: Quantification of Paliperidone using 2,4-Difluorobenzoyl Paliperidone-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Paliperidone, the primary active metabolite of risperidone, is an atypical antipsychotic agent used for the treatment of schizophrenia and schizoaffective disorder.[1][2] Accurate quantification of paliperidone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed protocol for the determination of paliperidone in human plasma using a stable isotope-labeled internal standard, 2,4-Difluorobenzoyl Paliperidone-d4, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like Paliperidone-d4 is advantageous as it co-elutes with the analyte, compensating for variations in sample preparation and potential matrix effects, thereby improving the accuracy and precision of the method.[3]

Quantitative Data Summary

The following table summarizes the performance characteristics of the described LC-MS/MS method for the quantification of paliperidone using Paliperidone-d4 as an internal standard.[4][5]

ParameterValue
Linearity Range 0.200 - 55.115 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantitation (LLOQ) 0.200 ng/mL
Accuracy 94.2% - 101.4%
Precision (Within-run) < 101.5%
Precision (Between-run) < 101.5%
Extraction Recovery (Paliperidone) > 99%
Extraction Recovery (Paliperidone-d4) > 99%

Experimental Protocol

This protocol details the materials, sample preparation, and analytical conditions for the quantification of paliperidone in human plasma.

1. Materials and Reagents:

  • Paliperidone reference standard

  • This compound (internal standard)

  • Methanol (HPLC grade)[5]

  • Ammonium acetate solution[5]

  • Human plasma (K2EDTA)

  • Solid Phase Extraction (SPE) cartridges

2. Standard and Internal Standard Stock Solution Preparation:

  • Paliperidone Stock Solution: Accurately weigh a known amount of paliperidone and dissolve it in methanol to achieve a final concentration of 1 mg/mL.

  • Internal Standard (IS) Stock Solution: Accurately weigh a known amount of this compound and dissolve it in methanol to achieve a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the paliperidone stock solution with a methanol:water (50:50, v/v) mixture to create calibration standards. Prepare a working solution of the internal standard by diluting the IS stock solution.

3. Sample Preparation (Solid Phase Extraction - SPE):

  • Condition the SPE cartridge.

  • Load 200 µL of human plasma sample.

  • Add a specified amount of the internal standard working solution to all samples, calibration standards, and quality control samples, except for the blank plasma.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard from the cartridge.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions: [4][5]

  • Liquid Chromatography (LC) System:

    • Column: Thermo Betabasic-8, 5 μm, 100 mm x 4.6 mm

    • Mobile Phase: Methanol:Ammonium acetate solution (70:30, v/v)

    • Flow Rate: 1.0 mL/minute (with a 1:1 post-column split)

    • Column Temperature: Ambient

    • Injection Volume: 10 µL

  • Mass Spectrometry (MS/MS) System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Paliperidone: 427.2 > 207.2 (m/z)[4][5][6]

      • Paliperidone-d4 (IS): 431.2 > 211.2 (m/z)[4][5][6]

5. Data Analysis:

  • Quantify paliperidone by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted linear regression model.

  • Determine the concentration of paliperidone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Paliperidone-d4 (IS) plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc Liquid Chromatography (Separation) recon->lc ms Tandem Mass Spectrometry (Detection) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio curve Calibration Curve Construction ratio->curve quant Quantification of Paliperidone curve->quant

Caption: Experimental workflow for the quantification of Paliperidone.

logical_relationship cluster_method Analytical Method cluster_output Method Output paliperidone Paliperidone (Analyte) is Paliperidone-d4 (Internal Standard) lcms LC-MS/MS paliperidone->lcms is->lcms accuracy High Accuracy lcms->accuracy precision High Precision lcms->precision reliability Reliable Quantification accuracy->reliability precision->reliability

Caption: Rationale for using an internal standard in the analytical method.

References

Application Notes & Protocols for Solid Phase Extraction (SPE) of 2,4-Difluorobenzoyl Paliperidone-d4 from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of 2,4-Difluorobenzoyl Paliperidone-d4, the deuterated internal standard for Paliperidone, from human plasma using Solid Phase Extraction (SPE). The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Paliperidone, an atypical antipsychotic, is the primary active metabolite of risperidone. For robust bioanalytical method development and validation, a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in biological matrices like plasma.[1][2] Solid Phase Extraction (SPE) is a widely used sample preparation technique that offers high recovery and cleaner extracts compared to methods like protein precipitation or liquid-liquid extraction.[3][4] This protocol outlines a reliable SPE method for the extraction of Paliperidone and its deuterated internal standard from human plasma.

Experimental Protocols

This section details the materials, reagents, and step-by-step procedure for the SPE of this compound from plasma.

Materials and Reagents
  • SPE Cartridges: Polymeric reversed-phase, mixed-mode, or C8 cartridges can be utilized. Waters Oasis HLB 1 cc (30 mg) cartridges are a suitable option.[5]

  • Plasma: Blank human plasma with K2EDTA as an anticoagulant.

  • Analytes: Paliperidone and this compound reference standards.

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ammonium hydroxide solution (1%)

    • Ammonium acetate

    • Formic acid

    • Deionized water

Sample Preparation
  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Spike the plasma samples with the internal standard solution (this compound) to achieve the desired concentration.

  • For the calibration curve and quality control samples, spike blank plasma with known concentrations of Paliperidone.

Solid Phase Extraction (SPE) Protocol

The following protocol is a general guideline and may require optimization based on the specific SPE cartridge and laboratory conditions.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of the appropriate buffer (e.g., ammonium acetate buffer).

  • Loading: Load the pre-treated plasma sample (typically 200 µL to 1 mL) onto the SPE cartridge.[6]

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent or an appropriate buffer to remove interferences. A solution of 5-10% methanol in water is a common first wash.

    • A second wash with a slightly stronger solvent may be necessary to remove more persistent interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of an appropriate organic solvent. A common elution solvent is methanol or a mixture of methanol and acetonitrile.[5] Some methods may use an acidified or basified elution solvent to improve recovery.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.

Quantitative Data Summary

The following table summarizes the quantitative data from various validated bioanalytical methods for Paliperidone using SPE and LC-MS/MS.

ParameterValueReference(s)
Internal Standard Paliperidone-d4[5][7][8]
Linearity Range 0.200 - 55.115 ng/mL[5][7][8]
Lower Limit of Quantification (LLOQ) 0.200 ng/mL[5][7][8]
Extraction Recovery > 99% for both Paliperidone and Paliperidone-d4[7][8]
Precision (Intra- and Inter-day) < 15%[9]
Accuracy 94.2% to 101.4%[7][8]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the Solid Phase Extraction workflow for this compound from plasma.

SPE_Workflow cluster_plasma_prep Plasma Sample Preparation cluster_spe Solid Phase Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis plasma Human Plasma Sample spike_is Spike with Paliperidone-d4 (IS) plasma->spike_is spike_cal Spike with Paliperidone (CAL/QC) spike_is->spike_cal vortex Vortex to Mix spike_cal->vortex condition 1. Condition Cartridge (Methanol, Water) vortex->condition equilibrate 2. Equilibrate Cartridge (Buffer) load 3. Load Sample wash 4. Wash Cartridge (Remove Interferences) elute 5. Elute Analytes (Organic Solvent) evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for SPE of Paliperidone-d4 from plasma.

This application note provides a comprehensive overview and a detailed protocol for the successful extraction and subsequent analysis of this compound from human plasma. The presented method is robust, reproducible, and suitable for regulated bioanalysis in clinical and research settings.

References

Application Note: UPLC Column Selection for the Separation of 2,4-Difluorobenzoyl Paliperidone-d4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and rationale for the selection of an appropriate Ultra-Performance Liquid Chromatography (UPLC) column for the separation of 2,4-Difluorobenzoyl Paliperidone-d4. This deuterated compound is a derivative of paliperidone, an atypical antipsychotic, and its accurate separation is critical for pharmacokinetic studies, impurity profiling, and quality control. The recommendations are based on established methods for paliperidone and its analogs, with adjustments to account for the physicochemical properties of the difluorobenzoyl derivative.

Introduction

Paliperidone, the primary active metabolite of risperidone, is an atypical antipsychotic used in the treatment of schizophrenia and schizoaffective disorder[1][2]. In drug metabolism and pharmacokinetic (DMPK) studies, deuterated analogs of a parent drug, such as Paliperidone-d4, are frequently used as internal standards for quantitative analysis by mass spectrometry (LC-MS/MS)[3][4]. The substitution of hydrogen with deuterium can slightly alter a molecule's physicochemical properties, which may lead to shifts in chromatographic retention time[4][5].

The target analyte, this compound, is a modified derivative of paliperidone. The addition of the 2,4-Difluorobenzoyl group significantly increases its hydrophobicity compared to the parent paliperidone molecule. Therefore, a robust and high-resolution UPLC method is essential to ensure accurate separation from the non-deuterated form, potential impurities, and other related substances.

This application note details the selection of an appropriate UPLC column and provides a comprehensive experimental protocol for the chromatographic separation of this compound. The methodology leverages the high efficiency and resolution of UPLC systems, which utilize columns packed with sub-2 µm particles to achieve superior performance over traditional HPLC[6][7][8].

Physicochemical Properties of Parent Compound

Understanding the properties of the parent compound, paliperidone, is crucial for initial method development. The addition of a 2,4-Difluorobenzoyl group will increase the molecular weight and LogP, making the derivative more non-polar.

PropertyValue for PaliperidoneExpected Impact of 2,4-Difluorobenzoyl Group
Molecular FormulaC23H27FN4O3[1]Addition of C7H3F2O
Molecular Weight426.5 g/mol [1]Increase
LogP1.8[1]Significant Increase
Water SolubilityPractically insoluble[1]Decreased Solubility
pKa(Not specified)Likely to have basic nitrogen atoms

UPLC Column Selection Rationale

The selection of an appropriate stationary phase is the most critical factor in achieving the desired separation. Based on the structure of this compound and existing literature on paliperidone analysis, reversed-phase chromatography is the most suitable approach.

Primary Recommendation: ACQUITY UPLC® BEH C18 The Waters ACQUITY UPLC BEH C18 column is the primary recommendation and has been successfully used for the separation of paliperidone, its palmitate ester, and related substances[6][9].

  • Chemistry: A trifunctionally bonded C18 stationary phase provides excellent stability and reproducibility.

  • Particle Technology: The 1.7 µm Ethylene Bridged Hybrid (BEH) particles offer exceptional mechanical strength and chemical stability across a wide pH range (1-12), which allows for greater flexibility in mobile phase optimization[7].

  • Performance: This column chemistry is well-suited for retaining and separating moderately polar to non-polar compounds like the target analyte.

Alternative Column Options: To provide alternative selectivity, especially if co-eluting impurities are observed, the following columns are recommended for screening.

  • ACQUITY UPLC® BEH Shield RP18: This column contains an embedded polar carbamate group within the C18 ligand. This feature can provide alternative selectivity for molecules with polar functional groups and is compatible with 100% aqueous mobile phases[10]. It has been effectively used for separating risperidone and paliperidone[11].

  • ACQUITY UPLC® BEH Phenyl: The phenyl stationary phase can offer unique selectivity through π-π interactions with the aromatic rings present in the paliperidone structure and the added difluorobenzoyl group.

Recommended Column Specifications
ParameterPrimary RecommendationAlternative 1Alternative 2
Column Name ACQUITY UPLC® BEH C18ACQUITY UPLC® BEH Shield RP18ACQUITY UPLC® BEH Phenyl
Particle Size 1.7 µm1.7 µm1.7 µm
Dimensions (ID x L) 2.1 mm x 50 mm2.1 mm x 50 mm2.1 mm x 50 mm
Pore Size 130 Å130 Å130 Å
Primary Interaction HydrophobicHydrophobic + PolarHydrophobic + π-π
pH Range 1 - 122 - 111 - 12

Experimental Protocol

This protocol provides a starting point for the UPLC separation of this compound. Optimization may be required based on the specific sample matrix and impurity profile.

Instrumentation and Materials
  • UPLC System: Waters ACQUITY UPLC H-Class System or equivalent, equipped with a quaternary solvent manager, sample manager, column heater, and a photodiode array (PDA) or tunable UV/Vis detector.

  • Software: Waters Empower™ Chromatography Data Software or equivalent.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and ultra-pure water.

  • Reagents: Ammonium acetate (LC-MS grade) or Formic acid (LC-MS grade).

  • Analyte: this compound standard.

Chromatographic Conditions
ParameterRecommended Condition
Column ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 4.0 with Formic Acid
Mobile Phase B Acetonitrile
Flow Rate 0.6 mL/min[9]
Column Temperature 40 °C[11]
Injection Volume 2 µL
UV Detection 278 nm[12]
Run Time 5.0 minutes
Gradient Program Time (min)
0.0
3.0
4.0
4.1
5.0
Sample and Mobile Phase Preparation
  • Mobile Phase A Preparation: Dissolve an appropriate amount of ammonium acetate in ultra-pure water to make a 10 mM solution. Adjust the pH to 4.0 using formic acid. Filter through a 0.22 µm membrane filter before use.

  • Mobile Phase B Preparation: Use LC-MS grade acetonitrile. Filter through a 0.22 µm membrane filter before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with a 50:50 mixture of Mobile Phase A and Mobile Phase B. For example, transfer 100 µL of the stock solution into a 10 mL volumetric flask and make up the volume with the diluent.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the UPLC method development and analysis process.

UPLC_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: UPLC System Setup cluster_analysis Phase 3: Analysis & Data Processing prep_mobile Mobile Phase Preparation (Aqueous & Organic) prep_sample Standard & Sample Preparation (Stock & Working Solutions) sys_setup Instrument Configuration (Install Column, Purge Lines) prep_sample->sys_setup method_load Load Chromatographic Method (Gradient, Flow Rate, Temp) sys_setup->method_load equilibrate System Equilibration (Run mobile phase until baseline is stable) method_load->equilibrate inject Inject Sample equilibrate->inject separate Chromatographic Separation inject->separate acquire Data Acquisition (UV/PDA Detector) separate->acquire process Data Processing (Integration, Identification, Quantification) acquire->process

Caption: UPLC analysis workflow from preparation to data processing.

Conclusion

The successful separation of this compound can be reliably achieved using a reversed-phase UPLC method. An ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm column is strongly recommended as the primary choice due to its proven performance with the parent compound and its wide pH stability[7][9]. The provided experimental protocol offers a robust starting point for method development. Researchers should anticipate that the deuterated compound may elute slightly earlier than its non-deuterated counterpart due to the isotopic effect in reversed-phase chromatography[5]. Further optimization of the gradient and mobile phase pH may be necessary to achieve optimal resolution from any specific impurities or related substances.

References

Application of 2,4-Difluorobenzoyl Paliperidone-d4 in Pharmacokinetic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paliperidone, an atypical antipsychotic agent, is the primary active metabolite of risperidone. It is widely used in the treatment of schizophrenia and schizoaffective disorder.[1][2] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens and ensuring patient safety and efficacy.

Pharmacokinetic studies of paliperidone often employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of the drug in biological matrices such as plasma. To ensure the accuracy and precision of these measurements, a stable isotope-labeled internal standard (SIL-IS) is essential. Paliperidone-d4, a deuterated analog of paliperidone, is commonly used for this purpose. The addition of deuterium atoms increases the mass of the molecule without significantly altering its chemical properties, allowing it to be distinguished from the non-labeled drug by the mass spectrometer. This co-eluting internal standard helps to normalize variations in sample preparation and instrument response.[3]

While the query specified "2,4-Difluorobenzoyl Paliperidone-d4," a thorough review of the scientific literature did not identify this specific compound being used as an internal standard. The commonly referenced and commercially available deuterated internal standard for paliperidone analysis is Paliperidone-d4, where the deuterium atoms are typically located on the ethyl linker of the molecule. This document will focus on the application of the well-documented Paliperidone-d4 in pharmacokinetic studies.

Application Notes

The primary application of Paliperidone-d4 is as an internal standard in the bioanalysis of paliperidone in various biological matrices, most commonly human plasma. Its use is critical for accurate quantification in pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Key Advantages of Using Paliperidone-d4 as an Internal Standard:

  • Improved Accuracy and Precision: As a stable isotope-labeled internal standard, Paliperidone-d4 has nearly identical chemical and physical properties to paliperidone. This allows it to effectively compensate for variations that can occur during sample processing, such as extraction inconsistencies, and fluctuations in the LC-MS/MS instrument's performance.[3]

  • Mitigation of Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Because Paliperidone-d4 co-elutes with paliperidone, it experiences similar matrix effects, allowing for accurate correction of the analyte signal.[3]

  • High Specificity: The mass difference between paliperidone and Paliperidone-d4 allows for highly specific detection using multiple reaction monitoring (MRM) in a tandem mass spectrometer, minimizing the risk of interference from other compounds in the sample.

Experimental Protocols

The following protocols are generalized from published LC-MS/MS methods for the quantification of paliperidone in human plasma using Paliperidone-d4 as an internal standard.

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a common technique for extracting paliperidone and its internal standard from plasma, providing a cleaner sample for analysis.

Materials:

  • Human plasma samples

  • Paliperidone-d4 internal standard solution (concentration to be optimized)

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol

  • Ammonium acetate solution

  • Deionized water

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Spiking with Internal Standard: To a 200 µL aliquot of plasma, add a specified amount of Paliperidone-d4 internal standard solution. Vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridges by passing methanol followed by deionized water through them.

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.

  • Elution: Elute paliperidone and Paliperidone-d4 from the cartridge using an appropriate volume of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.

  • Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterTypical Value
Column C18 reverse-phase column (e.g., Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm)[4][5]
Mobile Phase Methanol: Ammonium acetate solution (e.g., 70:30 v/v)[4][5]
Flow Rate 1.0 mL/minute[4][5]
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30°C)
Run Time Approximately 2.8 - 5.5 minutes[4][5][6]

Mass Spectrometric Conditions:

ParameterTypical Value for PaliperidoneTypical Value for Paliperidone-d4
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transition m/z 427.2 > 207.2[4][5]m/z 431.2 > 211.2[4][5]
Collision Energy Optimized for the specific instrumentOptimized for the specific instrument
Dwell Time Optimized for the specific instrumentOptimized for the specific instrument

Data Presentation

The following tables summarize quantitative data from a representative LC-MS/MS method for the analysis of paliperidone using Paliperidone-d4 as an internal standard.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range 0.200 - 55.115 ng/mL[4][5]
Correlation Coefficient (r²) ≥ 0.99[4][5]
Lower Limit of Quantification (LLOQ) 0.200 ng/mL[4][5]
Extraction Recovery (Paliperidone) > 99%[4][5]
Extraction Recovery (Paliperidone-d4) > 99%[4][5]
Within-Run Precision < 15%
Between-Run Precision < 15%
Accuracy 94.2% to 101.4%[4][5]

Table 2: Example Pharmacokinetic Parameters of Paliperidone (from various studies)

ParameterValue
Time to Maximum Concentration (Tmax) 13 days (single IM injection)[7]
Elimination Half-life (t½) 25 - 49 days (IM injection)[7]
Oral Bioavailability 28%[8]
Protein Binding 74%[8]

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing subject Human Subject Dosing blood_sampling Blood Sample Collection subject->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation is_spiking Internal Standard (Paliperidone-d4) Spiking plasma_separation->is_spiking spe Solid Phase Extraction is_spiking->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Injection and Data Acquisition reconstitution->lcms_analysis peak_integration Peak Integration lcms_analysis->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc pk_analysis Pharmacokinetic Parameter Calculation concentration_calc->pk_analysis

Caption: Workflow for a typical pharmacokinetic study of paliperidone.

Metabolic Pathways of Paliperidone

Paliperidone is not extensively metabolized, with renal excretion being the primary route of elimination.[9] However, four main metabolic pathways have been identified.[8][9]

metabolic_pathways cluster_pathways Metabolic Pathways cluster_metabolites Metabolites paliperidone Paliperidone dealkylation Oxidative N-dealkylation paliperidone->dealkylation CYP3A4/2D6 (minor) hydroxylation Monohydroxylation paliperidone->hydroxylation CYP2D6 dehydrogenation Alcohol Dehydrogenation paliperidone->dehydrogenation scission Benzisoxazole Scission paliperidone->scission m1 M1 (Acid Metabolite) dealkylation->m1 m9 M9 hydroxylation->m9 m12 M12 (Ketone Metabolite) dehydrogenation->m12 m11 M11 scission->m11

Caption: Major metabolic pathways of paliperidone.

References

Application Note: Quantification of Paliperidone and its Deuterated Internal Standard using Multiple Reaction Monitoring (MRM)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of paliperidone in biological matrices.

Introduction

Paliperidone is an atypical antipsychotic agent used in the treatment of schizophrenia and schizoaffective disorder.[1][2] It is the primary active metabolite of risperidone.[1] Accurate quantification of paliperidone in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for this purpose.[3] This application note provides a detailed protocol for the quantification of paliperidone using Multiple Reaction Monitoring (MRM), with paliperidone-d4 serving as the internal standard.[4][5]

MRM Transitions

The selection of appropriate precursor and product ions is critical for the specificity and sensitivity of the MRM assay. The protonated molecules [M+H]⁺ for both paliperidone and its deuterated internal standard, paliperidone-d4, were chosen as the precursor ions. The most abundant and stable fragment ions were selected as product ions for quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Paliperidone427.2207.2Positive
Paliperidone-d4431.2211.2Positive
[4][6][7]

Experimental Protocol

This protocol outlines a general procedure for the analysis of paliperidone in human plasma. Optimization may be required based on the specific matrix and instrumentation used.

Sample Preparation (Solid Phase Extraction - SPE)

Solid phase extraction is a common technique for extracting paliperidone and its internal standard from plasma, ensuring a clean sample for LC-MS/MS analysis.[4]

  • Spiking: To 500 µL of plasma sample, add the internal standard (Paliperidone-d4) to achieve a final concentration appropriate for the expected range of the analyte.

  • Pre-treatment: Vortex the plasma sample for 30 seconds.

  • SPE Cartridge Conditioning: Condition a C8 SPE cartridge (e.g., 5 µm, 2.1 x 30mm) sequentially with 1 mL of methanol and 1 mL of deionized water.[8]

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase.

LC-MS/MS Method

The following chromatographic and mass spectrometric conditions have been found suitable for the analysis of paliperidone.

Chromatographic Conditions: [4]

  • HPLC System: A standard High-Performance Liquid Chromatography system.

  • Column: Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm or equivalent.[4]

  • Mobile Phase: Methanol: 10 mM Ammonium Acetate Solution (70:30 v/v).[4]

  • Flow Rate: 1.0 mL/minute.[4]

  • Column Temperature: 40°C.[9]

  • Injection Volume: 10 µL.

Mass Spectrometric Conditions: [7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.[7]

  • MRM Transitions:

    • Paliperidone: 427.2 → 207.2 (m/z).[7]

    • Paliperidone-d4: 431.2 → 211.2 (m/z).[7]

  • Gas Temperatures: Optimized for the specific instrument, e.g., Desolvation Line Temperature 250°C, Heat Block Temperature 400°C.[10]

  • Gas Flow Rates: Optimized for the specific instrument, e.g., Nebulizing Gas Flow 3 L/min, Drying Gas Flow 10 L/min.[10]

Workflow Visualization

The following diagram illustrates the experimental workflow from sample receipt to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Receipt Spike Spike with Paliperidone-d4 (IS) Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Evap Evaporation to Dryness SPE->Evap Recon Reconstitution in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Chrom Chromatographic Separation Inject->Chrom MS Mass Spectrometry Detection (MRM) Chrom->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Paliperidone Calibrate->Quantify Report Report Quantify->Report Final Report

Caption: Workflow for Paliperidone Quantification.

Conclusion

The described LC-MS/MS method utilizing Multiple Reaction Monitoring provides a robust, sensitive, and selective protocol for the quantitative determination of paliperidone in biological matrices. The use of a stable isotope-labeled internal standard, paliperidone-d4, ensures high accuracy and precision. This method is well-suited for applications in clinical research and therapeutic drug monitoring.

References

Application Notes and Protocols: Use of 2,4-Difluorobenzoyl Paliperidone-d4 in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,4-Difluorobenzoyl Paliperidone-d4 as an internal standard in bioequivalence studies of paliperidone formulations. Paliperidone, an atypical antipsychotic, is the primary active metabolite of risperidone and is used in the treatment of schizophrenia and schizoaffective disorder.[1][2] The accurate assessment of bioequivalence between a generic (test) and a branded (reference) paliperidone product is crucial for ensuring comparable clinical efficacy and safety.[3]

Introduction to this compound

This compound is a deuterated analog of paliperidone. The substitution of four hydrogen atoms with deuterium results in a molecule with a higher mass, which can be readily distinguished from the non-deuterated paliperidone by mass spectrometry.[4] This property makes it an ideal internal standard for quantitative bioanalysis. When added to biological samples at a known concentration, it allows for the precise quantification of paliperidone by correcting for variations in sample preparation and instrument response.

Bioequivalence Study Design and Rationale

Bioequivalence studies are designed to compare the rate and extent of absorption of a drug from a test formulation to that of a reference formulation under similar conditions.[5] For paliperidone, particularly long-acting injectable formulations, these studies are often conducted in patients with schizophrenia or schizoaffective disorder to achieve steady-state pharmacokinetics. A common study design is a randomized, open-label, two-treatment, two-period, crossover study.

The primary pharmacokinetic parameters used to assess bioequivalence are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[1][6] For the two products to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (test/reference) of AUC and Cmax must fall within the acceptance range of 80.00% to 125.00%.[7]

Quantitative Data from a Representative Bioequivalence Study

The following table summarizes the pharmacokinetic data from a steady-state bioequivalence study of a test (T) and a reference (R) paliperidone palmitate extended-release injectable suspension in patients with schizophrenia and/or schizoaffective disorder.

Pharmacokinetic ParameterTest Product (T)Reference Product (R)Ratio of Geometric Means (T/R) (90% CI)
AUC₀-τ (ng·h/mL) 28440.0829736.0495.64% (90.28% - 101.32%)
Cmax,ss (ng/mL) --91.47% (84.61% - 98.89%)
% Fluctuation --91.27% (82.25% - 101.29%)

AUC₀-τ: Area under the plasma concentration-time curve over a dosing interval at steady state. Cmax,ss: Maximum plasma concentration at steady state. The study concluded that the test and reference products were bioequivalent.

Experimental Protocols

Protocol 1: Bioanalytical Method for Paliperidone in Human Plasma using LC-MS/MS

This protocol outlines the quantitative analysis of paliperidone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.

1. Materials and Reagents:

  • Paliperidone reference standard

  • This compound (Internal Standard, IS)

  • Human plasma (with K2EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges

2. Sample Preparation (Solid Phase Extraction):

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 20 µL of the internal standard working solution (containing this compound).

  • Vortex for 10 seconds.

  • Add 200 µL of 2% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile. Use a gradient elution.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Paliperidone: Q1 427.2 -> Q3 207.2

    • This compound (IS): Q1 431.2 -> Q3 211.2

  • Data Analysis: Analyst software or equivalent. Quantify paliperidone concentration using the peak area ratio of the analyte to the internal standard.

Protocol 2: Conduct of a Paliperidone Bioequivalence Study

This protocol provides a general framework for a clinical bioequivalence study.

1. Study Design:

  • Randomized, open-label, two-period, two-sequence, crossover design.

  • Administer a single dose of the test or reference paliperidone formulation in each period, separated by a washout period of at least 10 half-lives of the drug.

2. Study Population:

  • Healthy male and non-pregnant, non-lactating female volunteers, aged 18-55 years.

  • Inclusion/Exclusion criteria should be clearly defined in the study protocol, including medical history, physical examination, and clinical laboratory tests.[8]

3. Dosing and Blood Sampling:

  • Subjects fast overnight for at least 10 hours before drug administration.

  • Administer the paliperidone formulation with 240 mL of water.

  • Collect venous blood samples into K2EDTA-containing tubes at pre-dose (0 hour) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours).[9]

  • Centrifuge blood samples at 4000 rpm for 10 minutes to separate plasma.

  • Store plasma samples at -70°C until analysis.

4. Pharmacokinetic and Statistical Analysis:

  • Calculate pharmacokinetic parameters (Cmax, AUC₀-t, AUC₀-∞, Tmax, and t₁/₂) using non-compartmental methods.

  • Perform statistical analysis on the log-transformed Cmax, AUC₀-t, and AUC₀-∞ data using Analysis of Variance (ANOVA).

  • Construct 90% confidence intervals for the ratio of geometric means (test/reference) for Cmax and AUC.

  • The bioequivalence criteria are met if the 90% CIs are within the 80.00-125.00% range.[7]

Visualizations

Paliperidone Signaling Pathway

Paliperidone's therapeutic effect is primarily mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[10][11]

Paliperidone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates Serotonin Serotonin HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->HT2A_Receptor Activates Signaling Downstream Signaling D2_Receptor->Signaling Inhibits cAMP HT2A_Receptor->Signaling Activates IP3/DAG Paliperidone Paliperidone Paliperidone->D2_Receptor Antagonizes Paliperidone->HT2A_Receptor Antagonizes

Caption: Paliperidone's antagonism of D2 and 5-HT2A receptors.

Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study, from planning to final report.

Bioequivalence_Study_Workflow cluster_planning Planning Phase cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_analysis Data Analysis & Reporting Protocol_Dev Protocol Development Ethics_Approval Ethics Committee Approval Protocol_Dev->Ethics_Approval Regulatory_Submission Regulatory Submission Ethics_Approval->Regulatory_Submission Subject_Recruitment Subject Recruitment & Screening Regulatory_Submission->Subject_Recruitment Dosing_Period1 Period 1: Dosing & Sampling Subject_Recruitment->Dosing_Period1 Washout Washout Period Dosing_Period1->Washout Sample_Analysis Plasma Sample Analysis (LC-MS/MS) Dosing_Period1->Sample_Analysis Dosing_Period2 Period 2: Dosing & Sampling Washout->Dosing_Period2 Dosing_Period2->Sample_Analysis PK_Analysis Pharmacokinetic Analysis Sample_Analysis->PK_Analysis Stat_Analysis Statistical Analysis PK_Analysis->Stat_Analysis Final_Report Final Report Generation Stat_Analysis->Final_Report

Caption: A typical workflow for a two-period crossover bioequivalence study.

Logical Relationship of Bioanalytical Method

This diagram outlines the logical steps involved in the bioanalytical quantification of paliperidone.

Bioanalytical_Method_Logic start Plasma Sample is_add Add Internal Standard (Paliperidone-d4) start->is_add extraction Solid Phase Extraction (SPE) is_add->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification (Peak Area Ratio) analysis->quantification result Paliperidone Concentration quantification->result

Caption: Logical flow of the bioanalytical method for paliperidone quantification.

References

Application Notes and Protocols for the Non-aqueous Potentiometric Titration of Paliperidone and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paliperidone, an atypical antipsychotic, and its long-acting ester derivative, paliperidone palmitate, are crucial medications in the management of schizophrenia and other psychiatric disorders. Accurate quantification of these active pharmaceutical ingredients (APIs) is paramount for quality control, formulation development, and stability studies. Non-aqueous potentiometric titration is a robust and precise analytical technique well-suited for the assay of basic substances like paliperidone that are weakly basic or insoluble in water.

This document provides detailed application notes and protocols for the non-aqueous potentiometric titration of paliperidone. A proposed method for the assay of paliperidone palmitate, which involves a hydrolysis step to liberate paliperidone prior to titration, is also presented.

Mechanism of Action: Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism

Paliperidone's therapeutic efficacy is primarily attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. Blockade of these receptors modulates neurotransmission, alleviating the symptoms of psychosis. The signaling pathways associated with these receptors are complex and are initiated by the binding of their natural ligands, dopamine and serotonin, respectively. Paliperidone acts by competitively inhibiting this binding.

Paliperidone_Signaling_Pathway cluster_D2 Dopamine D2 Receptor Pathway (Gi-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor Pathway (Gq-coupled) Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Gi_Protein Gi Protein Complex (αi, β, γ) D2_Receptor->Gi_Protein Activates Paliperidone_D2 Paliperidone Paliperidone_D2->D2_Receptor Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to cAMP ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_D2 Decreased Neuronal Excitability PKA->Cellular_Response_D2 Leads to Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Gq_Protein Gq Protein Complex (αq, β, γ) HT2A_Receptor->Gq_Protein Activates Paliperidone_5HT2A Paliperidone Paliperidone_5HT2A->HT2A_Receptor PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response_5HT2A Increased Neuronal Excitability and Other Effects PKC->Cellular_Response_5HT2A Leads to

Figure 1: Simplified signaling pathways of Dopamine D2 and Serotonin 5-HT2A receptors and the antagonistic action of paliperidone.

Quantitative Data Summary

The following tables summarize the validation parameters for the non-aqueous potentiometric titration of paliperidone.

Table 1: Precision of the Titration Method for Paliperidone

ReplicateWeight of Paliperidone (mg)Burette Reading (mL)% Assay
110.02.3499.85
210.12.3699.79
310.02.35100.28
410.22.39100.11
510.12.37100.22
610.02.3499.85
Mean --100.02
% RSD --0.1565

Table 2: Linearity of the Titration Method for Paliperidone

Concentration LevelWeight of Paliperidone (mg)Burette Reading (mL)
1200.47
2400.94
3601.41
4801.88
51002.35
Correlation Coefficient (r²) \multicolumn{2}{c}{> 0.9999 }

Table 3: Accuracy (Recovery) of the Titration Method for Paliperidone

Amount Added (mg)Amount Found (mg)% Recovery
2019.9299.60
4040.05100.13
6059.9399.88
8080.14100.18
10099.9899.98
Average % Recovery \multicolumn{2}{c}{99.95 }

Experimental Protocols

Protocol 1: Non-aqueous Potentiometric Titration of Paliperidone

This protocol is adapted from the validated method described by Rele (2016).

1. Materials and Reagents:

  • Paliperidone reference standard

  • Perchloric acid (0.1 N in glacial acetic acid)

  • Glacial acetic acid (AR grade)

  • Acetic anhydride (AR grade)

  • Mercuric acetate (5% w/v in glacial acetic acid)

  • Potassium hydrogen phthalate (primary standard)

2. Equipment:

  • Automatic potentiometric titrator

  • Glass combination pH electrode

  • Analytical balance (readable to 0.1 mg)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

3. Standardization of 0.1 N Perchloric Acid:

  • Accurately weigh approximately 350 mg of previously dried potassium hydrogen phthalate into a beaker.

  • Dissolve in 50 mL of glacial acetic acid.

  • Titrate potentiometrically with the 0.1 N perchloric acid solution. The endpoint is the point of maximum inflection of the titration curve.

  • Calculate the exact normality of the perchloric acid solution.

4. Sample Preparation:

  • Accurately weigh approximately 100 mg of the paliperidone sample into a clean, dry beaker.

  • Add 15 mL of 5% (w/v) mercuric acetate solution in anhydrous glacial acetic acid.

  • Add 35 mL of glacial acetic acid.

  • Stir until the sample is completely dissolved.

5. Titration Procedure:

  • Immerse the glass electrode in the sample solution.

  • Titrate the sample solution with standardized 0.1 N perchloric acid using the automatic titrator.

  • Record the volume of titrant consumed at the endpoint, which corresponds to the maximum potential change.

6. Calculation:

  • Calculate the percentage purity of paliperidone using the following formula:

    % Paliperidone = (V × N × E) / W × 100

    Where:

    • V = Volume of perchloric acid consumed (mL)

    • N = Normality of the perchloric acid solution

    • E = Equivalent weight of paliperidone (426.48 g/mol )

    • W = Weight of the paliperidone sample (mg)

Protocol 2: Proposed Method for Non-aqueous Potentiometric Titration of Paliperidone Palmitate

This proposed protocol involves a saponification (hydrolysis) step to convert paliperidone palmitate to paliperidone, which is then titrated as per Protocol 1. This method should be thoroughly validated before routine use.

1. Materials and Reagents:

  • Paliperidone palmitate reference standard

  • Potassium hydroxide (0.5 N in ethanol)

  • Ethanol (anhydrous)

  • Hydrochloric acid (0.5 N, aqueous)

  • Glacial acetic acid (AR grade)

  • Perchloric acid (0.1 N in glacial acetic acid)

  • Mercuric acetate (5% w/v in glacial acetic acid)

  • Phenolphthalein indicator

2. Equipment:

  • Same as Protocol 1, with the addition of a reflux apparatus.

3. Saponification (Hydrolysis) Procedure:

  • Accurately weigh an amount of paliperidone palmitate equivalent to approximately 100 mg of paliperidone into a round-bottom flask.

  • Add 25.0 mL of 0.5 N ethanolic potassium hydroxide.

  • Attach a reflux condenser and heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the ester.

  • Allow the solution to cool to room temperature.

  • Add a few drops of phenolphthalein indicator and neutralize the excess potassium hydroxide by titrating with 0.5 N hydrochloric acid until the pink color disappears.

  • Quantitatively transfer the neutralized solution to an evaporation dish and evaporate to dryness on a water bath.

4. Sample Preparation for Titration:

  • Dissolve the residue from the evaporation in 15 mL of 5% (w/v) mercuric acetate solution in anhydrous glacial acetic acid.

  • Add 35 mL of glacial acetic acid to ensure complete dissolution.

5. Titration Procedure:

  • Follow the titration procedure as described in Protocol 1, step 5.

6. Calculation:

  • Calculate the percentage purity of paliperidone palmitate using the following formula:

    % Paliperidone Palmitate = (V × N × E_pp) / W_pp × 100

    Where:

    • V = Volume of perchloric acid consumed (mL)

    • N = Normality of the perchloric acid solution

    • E_pp = Equivalent weight of paliperidone palmitate (664.89 g/mol )

    • W_pp = Weight of the paliperidone palmitate sample (mg)

Workflow Diagrams

Titration_Workflow cluster_Paliperidone Paliperidone Titration cluster_PaliperidonePalmitate Paliperidone Palmitate Titration (Proposed) P_Start Start P_Weigh Accurately weigh Paliperidone sample P_Start->P_Weigh P_Dissolve Dissolve in Glacial Acetic Acid & Mercuric Acetate P_Weigh->P_Dissolve P_Titrate Potentiometric Titration with 0.1 N Perchloric Acid P_Dissolve->P_Titrate P_Endpoint Determine Endpoint (Maximum Inflection) P_Titrate->P_Endpoint P_Calculate Calculate % Assay P_Endpoint->P_Calculate P_End End P_Calculate->P_End PP_Start Start PP_Weigh Accurately weigh Paliperidone Palmitate sample PP_Start->PP_Weigh PP_Hydrolyze Saponification: Reflux with Ethanolic KOH PP_Weigh->PP_Hydrolyze PP_Neutralize Neutralize excess KOH with HCl PP_Hydrolyze->PP_Neutralize PP_Evaporate Evaporate to Dryness PP_Neutralize->PP_Evaporate PP_Dissolve Dissolve residue in Glacial Acetic Acid & Mercuric Acetate PP_Evaporate->PP_Dissolve PP_Titrate Potentiometric Titration with 0.1 N Perchloric Acid PP_Dissolve->PP_Titrate PP_Endpoint Determine Endpoint (Maximum Inflection) PP_Titrate->PP_Endpoint PP_Calculate Calculate % Assay PP_Endpoint->PP_Calculate PP_End End PP_Calculate->PP_End

Troubleshooting & Optimization

Troubleshooting poor peak shape for 2,4-Difluorobenzoyl Paliperidone-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 2,4-Difluorobenzoyl Paliperidone-d4.

Troubleshooting Guides

Question: I am observing significant peak tailing for this compound. What are the potential causes and how can I resolve this?

Answer:

Peak tailing is a common issue in liquid chromatography and can arise from several factors related to the analyte, mobile phase, or HPLC system. Here is a step-by-step guide to troubleshoot and resolve peak tailing for this compound.

1. Assess System Suitability: First, ensure your system is performing adequately by checking standard system suitability parameters. For paliperidone and its analogs, typical acceptance criteria are:

ParameterTypical Acceptance CriteriaPotential for Poor Peak Shape
Tailing Factor (Tf) T ≤ 2.0A value > 2.0 indicates significant tailing.
Theoretical Plates (N) N > 2000Low plate count can indicate a loss of column efficiency, leading to broader peaks.

This data is compiled from typical HPLC method validation guidelines.[1][2]

2. Investigate Potential Causes: If the tailing factor is out of specification, consider the following potential causes, starting with the most common.

Troubleshooting Flowchart for Peak Tailing

G start Poor Peak Shape (Tailing) Observed check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks cause_frit Likely Cause: Partially blocked column inlet frit or channel in column bed. check_all_peaks->cause_frit Yes check_mobile_phase Is the mobile phase pH appropriate? check_all_peaks->check_mobile_phase No all_tail Yes solution_frit Solution: 1. Reverse and flush column (if permissible). 2. Replace column inlet frit. 3. Replace column. cause_frit->solution_frit one_tail No cause_silanol Likely Cause: Secondary interactions with acidic silanols on the stationary phase. check_mobile_phase->cause_silanol No check_column Is the column old or overloaded? check_mobile_phase->check_column Yes mobile_phase_no No solution_silanol Solution: 1. Adjust mobile phase pH. 2. Increase buffer concentration. 3. Add a competing base (e.g., triethylamine). cause_silanol->solution_silanol mobile_phase_yes Yes cause_column_fail Likely Cause: Column degradation, loss of stationary phase, or sample overload. check_column->cause_column_fail Yes final_check Consider other factors: - Sample solvent mismatch - Analyte degradation - Extracolumn dead volume check_column->final_check No column_yes Yes solution_column_fail Solution: 1. Reduce sample concentration/injection volume. 2. Replace with a new column. cause_column_fail->solution_column_fail column_no No

Caption: Troubleshooting workflow for diagnosing and resolving peak tailing.

Detailed Explanations:

  • Column Issues:

    • Blocked Frit: Particulate matter from samples or the mobile phase can clog the inlet frit, distorting the flow path and causing peak tailing for all compounds.[3]

    • Column Void/Channeling: Over time, the packed bed of the column can settle, creating a void at the inlet. This leads to a non-uniform flow and peak distortion.

    • Secondary Silanol Interactions: Paliperidone has basic moieties (pKa1 = 8.2 for the piperidine group) that can interact with acidic residual silanols on the silica-based stationary phase, causing tailing.[4][5] This is a very common cause for tailing of basic compounds.

  • Mobile Phase and pH:

    • The pH of the mobile phase is critical for controlling the ionization state of this compound. At a pH close to its pKa, the compound will exist in both ionized and non-ionized forms, leading to poor peak shape.

    • For basic compounds like this, a low pH (e.g., pH 3) ensures the analyte is fully protonated, which can improve peak shape. Alternatively, a high pH (e.g., pH > 9, if the column is stable) can be used to keep it in its neutral form.

    • Insufficient buffer concentration can lead to localized pH shifts on the column, exacerbating tailing.[3] Adding a small amount of a competing base like triethylamine (e.g., 0.1%) to the mobile phase can mask the active silanol sites and significantly improve peak shape.[2][6]

  • Sample and Solvent Effects:

    • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing. Try reducing the injection volume or sample concentration.

    • Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the mobile phase itself.[7]

  • Analyte Degradation:

    • Paliperidone is known to degrade under certain conditions such as acidic or alkaline hydrolysis, oxidation, and photolysis.[8][9] If your sample solution is not fresh or has been exposed to harsh conditions, degradation products may co-elute or interfere with the main peak, causing apparent tailing.

Question: My peak for this compound is broad, and I'm losing resolution from nearby impurities. What should I investigate?

Answer:

Broad peaks can be caused by a loss of chromatographic efficiency. This can stem from issues with the column, the HPLC system (extracolumn volume), or the method parameters.

1. Check for Extracolumn Band Broadening:

  • Tubing: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., ≤0.005 inches).

  • Fittings: Improperly seated fittings can create dead volume where the sample can diffuse, leading to broader peaks.

2. Evaluate Column Health:

  • A significant decrease in theoretical plates (e.g., <2000) or an increase in backpressure can indicate a failing column.

  • If a guard column is in use, remove it and re-inject. If the peak shape improves, the guard column is the source of the problem and should be replaced.[3]

3. Optimize Method Parameters:

  • Flow Rate: A flow rate that is too high can reduce efficiency. Try decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).

  • Mobile Phase Composition: The viscosity of the mobile phase affects diffusion. Ensure your mobile phase composition is optimal for your column and analyte.

  • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. Try increasing the temperature in 5°C increments (e.g., to 35°C or 40°C).

Logical Relationship Diagram for Broad Peaks

G cluster_causes Potential Causes cluster_solutions Corrective Actions cause1 Extracolumn Volume solution1 Check & tighten fittings Use shorter/narrower tubing cause1->solution1 cause2 Column Degradation solution2 Replace guard column Replace analytical column cause2->solution2 cause3 Suboptimal Method solution3 Decrease flow rate Increase temperature Optimize mobile phase cause3->solution3 broad_peak Broad Peak (Low Efficiency) broad_peak->cause1 broad_peak->cause2 broad_peak->cause3

Caption: Causes and corresponding solutions for broad chromatographic peaks.

Frequently Asked Questions (FAQs)

Q1: What are typical starting HPLC conditions for analyzing this compound?

A1: Based on published methods for paliperidone, a good starting point for method development would be:

ParameterRecommended Starting Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a buffer (e.g., 0.05 M KH2PO4 or 0.1% Triethylamine)
pH Adjusted to 3.0 or 6.0 with phosphoric acid or triethylamine
Ratio Start with a 50:50 or 60:40 (Organic:Aqueous) ratio
Flow Rate 1.0 mL/min
Detection (UV) 237 nm or 275 nm
Column Temperature 30°C

This data is a synthesis of conditions reported in multiple sources.[2][6][10][11]

Q2: Could the deuterium (d4) label on my compound be the cause of poor peak shape?

A2: It is highly unlikely that the deuterium label itself is the direct cause of poor peak shape (e.g., tailing or broadening). However, deuterium labeling can sometimes cause a slight shift in retention time compared to the non-deuterated analog, an effect known as the chromatographic isotope effect.[12][13][14] This is more pronounced in gas chromatography but can be observed in LC. If you are comparing the peak shape to a non-deuterated standard, be aware they may not perfectly co-elute. The primary factors affecting peak shape will still be the chemical properties of the molecule and its interaction with the chromatographic system.

Q3: My sample is dissolved in DMSO, but my mobile phase is acetonitrile/water. Could this cause a problem?

A3: Yes, this is a common cause of peak distortion, often referred to as "solvent mismatch."[7] DMSO is a very strong solvent in reversed-phase chromatography. When a plug of strong solvent is injected into a weaker mobile phase, it can disrupt the equilibrium at the head of the column, causing the analyte band to spread. This often results in broad or split peaks.

Recommendation: If possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the lowest possible concentration of DMSO and inject the smallest possible volume.

Experimental Protocols

Protocol: Basic HPLC Method for this compound

This protocol provides a general procedure for the analysis of this compound. Optimization will likely be required.

  • Mobile Phase Preparation (Example: pH 6):

    • Aqueous Phase: Prepare a 0.15% v/v solution of triethylamine in HPLC-grade water. Adjust the pH to 6.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Organic Phase: HPLC-grade acetonitrile.

    • Mobile Phase: Mix the aqueous and organic phases in the desired ratio (e.g., 30:70 v/v).[2] Degas the final mixture by sonication or helium sparging.

  • Standard Solution Preparation:

    • Accurately weigh approximately 5 mg of this compound reference standard.

    • Dissolve in a suitable solvent (ideally the mobile phase) in a 50 mL volumetric flask to create a stock solution of ~100 µg/mL.

    • Perform serial dilutions with the mobile phase to achieve the desired working concentration (e.g., 10-50 µg/mL).[11]

  • Chromatographic System and Conditions:

    • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 237 nm.[2][6]

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Perform at least five replicate injections of the standard solution.

    • Calculate the system suitability parameters (Tailing Factor, Theoretical Plates, %RSD of peak area). The results should meet the pre-defined acceptance criteria (e.g., Tf ≤ 2.0, N > 2000, %RSD ≤ 2.0).

    • Proceed with the injection of samples.

References

Technical Support Center: Quantification of 2,4-Difluorobenzoyl Paliperidone-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2,4-Difluorobenzoyl Paliperidone-d4, a deuterated internal standard for Paliperidone, using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of matrix effects in the LC-MS/MS analysis of Paliperidone?

A1: The primary cause of matrix effects, particularly ion suppression, is the co-elution of endogenous components from the biological matrix (e.g., plasma, urine) with the analyte and internal standard.[1] Phospholipids are major contributors to ion suppression in plasma samples.[1] These interfering substances can alter the ionization efficiency of the target analyte and its internal standard in the mass spectrometer's ion source, leading to inaccurate quantification.[1]

Q2: Why is a stable isotope-labeled internal standard like this compound recommended?

A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative bioanalysis.[2][3][4] Because this compound is chemically almost identical to Paliperidone, it co-elutes very closely and experiences similar matrix effects.[2][4] This allows it to compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the quantification.[2][3]

Q3: Can I use a different internal standard if this compound is unavailable?

A3: While a SIL-IS is ideal, a structural analog can be used as an alternative. However, it is crucial to validate that the analog behaves similarly to the analyte during extraction and ionization to ensure it effectively corrects for matrix effects. Without close physicochemical properties, the internal standard may not track the analyte's behavior in the presence of matrix interferences, leading to inaccurate results.

Q4: What are the initial steps to take if I suspect significant matrix effects are impacting my results?

A4: If you suspect matrix effects, the first step is to perform a quantitative assessment. This can be done by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration.[5] A significant difference in response indicates the presence of ion suppression or enhancement. A qualitative assessment can also be performed using the post-column infusion technique to identify regions of ion suppression in the chromatogram.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in analyte/internal standard ratio across replicates Inconsistent matrix effects between samples.- Optimize Sample Preparation: Employ a more rigorous sample cleanup method like Solid Phase Extraction (SPE) to remove a wider range of interfering compounds.[6][7][8] - Chromatographic Separation: Adjust the chromatographic gradient to better separate the analyte and internal standard from the regions of significant ion suppression.
Low analyte and internal standard signal (Ion Suppression) Co-elution of phospholipids or other endogenous matrix components.- Improve Sample Cleanup: Switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or SPE for more effective removal of phospholipids.[5][7][8] - Modify Mobile Phase: Adjusting the mobile phase pH or using different additives can alter the retention of interfering compounds and improve ionization efficiency. - Divert Flow: Use a divert valve to direct the early and late eluting, non-essential parts of the chromatogram to waste, reducing source contamination.
Inconsistent internal standard (IS) peak area The IS may not be perfectly co-eluting with the analyte, or it is being affected by a different set of interfering compounds.- Evaluate IS suitability: Ensure the deuterated standard is of high purity and behaves identically to the analyte under the chromatographic conditions. - Re-optimize Chromatography: Fine-tune the gradient to ensure the analyte and IS elute in a "clean" region of the chromatogram with minimal interference.
Poor peak shape (tailing or fronting) Interactions with the analytical column, improper mobile phase pH, or matrix components affecting chromatography.- Check Column Health: Ensure the analytical column is not degraded. - Adjust Mobile Phase pH: For basic compounds like Paliperidone, a mobile phase with an appropriate pH can improve peak shape. - Enhance Sample Cleanup: Residual matrix components can interfere with the chromatography. Consider a more thorough cleanup method.
High background noise Contamination of the LC-MS system or insufficient sample cleanup.- System Cleaning: Perform a thorough cleaning of the ion source and mass spectrometer inlet. - Blank Injections: Run several blank injections (mobile phase and extracted blank matrix) to identify the source of the contamination. - Improve Sample Preparation: A cleaner extract will reduce the introduction of non-volatile contaminants into the system.

Quantitative Data Summary

The choice of sample preparation method is critical in minimizing matrix effects. Below is a summary of typical performance characteristics for different extraction techniques used in the bioanalysis of Paliperidone.

Sample Preparation Method Typical Analyte Recovery (%) Matrix Effect (%)1 Key Advantages Key Disadvantages
Protein Precipitation (PPT) 85 - 10560 - 85Fast, simple, and inexpensive.High potential for significant matrix effects due to minimal cleanup.[5]
Liquid-Liquid Extraction (LLE) 70 - 9580 - 95Good removal of phospholipids and salts.Can be labor-intensive and may have lower recovery for highly polar analytes.[8]
Solid Phase Extraction (SPE) >95>95Excellent removal of interferences, leading to minimal matrix effects and high analyte recovery.[6][7][8]More time-consuming and costly compared to PPT.[7]

1 Matrix Effect (%) is calculated as (Peak response in presence of matrix / Peak response in neat solution) * 100. A value close to 100% indicates minimal matrix effect.

Experimental Protocols

Detailed Methodology for Solid Phase Extraction (SPE)

This protocol is adapted from a validated method for the estimation of Paliperidone in human plasma.[6]

1. Materials:

  • Waters Oasis HLB SPE Cartridge (1 cc, 30 mg)
  • Human plasma with K2EDTA as anticoagulant
  • Methanol (HPLC Grade)
  • Ammonium acetate solution
  • This compound (Internal Standard) solution
  • Paliperidone stock solution

2. Sample Preparation: a. Thaw frozen plasma samples at room temperature. b. To 500 µL of plasma, add the internal standard solution. c. Vortex mix for 30 seconds.

3. Solid Phase Extraction Procedure: a. Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of Milli-Q water. b. Loading: Load the plasma sample onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences. d. Elution: Elute the analyte and internal standard with 1 mL of methanol. e. Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. f. Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase. g. Injection: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters
  • LC System: High-Performance Liquid Chromatography system

  • Column: Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm[6]

  • Mobile Phase: Methanol: Ammonium acetate solution (70:30 v/v)[6]

  • Flow Rate: 1.0 mL/minute[6]

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Paliperidone: 427.2 > 207.2 m/z[6]

    • Paliperidone-d4: 431.2 > 211.2 m/z[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample add_is Add Paliperidone-d4 (IS) plasma->add_is vortex Vortex Mix add_is->vortex condition Condition SPE Cartridge vortex->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte & IS wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Experimental workflow for the quantification of Paliperidone using SPE.

troubleshooting_flowchart start Inaccurate or Imprecise Results check_is Check Internal Standard (IS) Response Variability start->check_is high_is_variability High IS Variability? check_is->high_is_variability optimize_chromatography Optimize Chromatographic Separation high_is_variability->optimize_chromatography Yes assess_matrix_effect Assess Matrix Effect (Post-Extraction Spike) high_is_variability->assess_matrix_effect No optimize_chromatography->assess_matrix_effect significant_me Significant Matrix Effect? assess_matrix_effect->significant_me improve_cleanup Improve Sample Cleanup (e.g., switch to SPE) significant_me->improve_cleanup Yes check_system Check System Performance (Peak Shape, Sensitivity) significant_me->check_system No improve_cleanup->check_system end Method Optimized check_system->end

Caption: Troubleshooting flowchart for addressing matrix effects.

References

Technical Support Center: Analysis of 2,4-Difluorobenzoyl Paliperidone-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Difluorobenzoyl Paliperidone-d4 in Electrospray Ionization (ESI) Mass Spectrometry applications.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

ProblemPotential CauseSuggested Solution
No or Low Signal Intensity for this compound Improper ESI source parameters.Systematically optimize key parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. Start with the recommended parameters in the Experimental Protocols section and adjust one at a time.[1]
Inefficient ionization in the chosen polarity mode.This compound, like paliperidone, is a basic compound and should ionize well in positive ion mode. Confirm that the mass spectrometer is operating in positive ESI mode.
Sample concentration is too low.Prepare a fresh, more concentrated sample to ensure it is within the instrument's limit of detection.
Clogged sprayer or sample transfer line.Inspect the ESI needle and transfer line for blockages. If necessary, clean or replace these components according to the instrument manufacturer's guidelines.
High Background Noise Contaminated mobile phase or solvents.Use only high-purity, LC-MS grade solvents and freshly prepared mobile phases. Contaminants can introduce significant background noise.
Dirty ion source.A contaminated ion source is a common cause of high background. Follow the manufacturer's protocol for cleaning the ion source components.[2]
Leaks in the LC or MS system.Check for any leaks in the fluidic path, as this can introduce air and other contaminants, leading to a noisy baseline.
Inconsistent or Unstable Signal Unstable spray in the ESI source.Visually inspect the spray needle. An unstable spray can be caused by a partially clogged needle, incorrect positioning, or improper gas flow rates. Adjust the nebulizer gas to achieve a fine, stable mist.
Fluctuations in solvent delivery.Ensure the LC pumps are delivering a stable and consistent flow of the mobile phase. Pulsations in the flow can lead to an unstable signal.
Matrix effects from the sample.If analyzing complex matrices, co-eluting compounds can suppress or enhance the ionization of this compound, leading to signal instability. Improve sample clean-up or chromatographic separation to mitigate these effects.
Poor Peak Shape Suboptimal chromatographic conditions.Adjust the mobile phase composition, gradient profile, or column temperature to improve peak shape. Tailing or fronting can often be resolved by optimizing the chromatography.
Column degradation.If the column has been used extensively, its performance may degrade. Replace the column with a new one of the same type.
Isotopic Impurity or Crosstalk Contribution from the unlabeled analyte.If analyzing this compound alongside its unlabeled counterpart, ensure that the mass spectrometer has sufficient resolution to distinguish between the isotopic peaks and that there is no significant contribution from the unlabeled compound to the deuterated signal.

Frequently Asked Questions (FAQs)

Q1: What are the optimal ESI source parameters for the analysis of this compound?

A1: While optimal parameters can vary between instruments, a good starting point for method development is outlined in the table below. These are based on typical values used for the analysis of paliperidone and its deuterated internal standards.[3][4][5]

ParameterTypical Value
Polarity Positive
Capillary Voltage 3.0 - 4.5 kV
Nebulizer Gas (N₂) Pressure 30 - 50 psi
Drying Gas (N₂) Flow 8 - 12 L/min
Drying Gas Temperature 300 - 350 °C
MRM Transition (Precursor > Product) 431.2 > 211.2 m/z

Q2: How does this compound behave chromatographically?

A2: As a deuterated analog of a paliperidone derivative, it is expected to have very similar chromatographic behavior to the parent compound. It is a moderately polar basic compound and is well-retained on C18 columns using reversed-phase chromatography with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a modifier like formic acid or ammonium acetate to ensure good peak shape and ionization.

Q3: What is the expected mass and charge state for this compound in ESI-MS?

A3: In positive ion mode ESI, this compound is expected to be observed as a singly charged protonated molecule, [M+H]⁺. Given that the multiple reaction monitoring (MRM) transition for paliperidone-d4 is m/z 431.2 > 211.2, the precursor ion corresponds to the protonated molecule.[3][4][5][6]

Q4: Are there any known stability issues with this compound?

A4: Paliperidone and its derivatives are generally stable under typical analytical conditions. However, it is always good practice to store standards in a cool, dark place and to prepare fresh working solutions regularly to avoid degradation.

Q5: How can I confirm the identity of the this compound peak?

A5: The identity can be confirmed by comparing its retention time to a known standard and by monitoring the specific MRM transition (431.2 > 211.2 m/z). The ratio of the precursor ion to the product ion should be consistent across all injections.

Experimental Protocols

Protocol 1: ESI Source Parameter Optimization Workflow

This protocol outlines a systematic approach to optimizing ESI source parameters for this compound.

  • Initial Setup :

    • Prepare a standard solution of this compound in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).

    • Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) or use a stable LC flow with the analyte continuously present.

    • Set the mass spectrometer to monitor the protonated precursor ion (m/z 431.2).

  • Parameter Optimization :

    • Capillary Voltage : While monitoring the ion intensity, gradually increase the capillary voltage from a low value (e.g., 2.0 kV) to a higher value (e.g., 5.0 kV). Plot the ion intensity against the voltage and select the voltage that provides the highest stable signal.

    • Nebulizer Gas Pressure : At the optimized capillary voltage, vary the nebulizer gas pressure and observe the effect on the signal intensity and stability.

    • Drying Gas Temperature and Flow Rate : Systematically adjust the drying gas temperature and flow rate to find the combination that maximizes the signal intensity. These two parameters are often interdependent.

  • Fragmentation Optimization (for MS/MS) :

    • Once the source parameters are optimized for the precursor ion, select m/z 431.2 for fragmentation.

    • Vary the collision energy and observe the intensity of the product ions. Select the collision energy that gives the highest intensity for the desired product ion (m/z 211.2).

Visualizations

ESI_Optimization_Workflow cluster_prep Preparation cluster_source_opt Source Optimization cluster_msms_opt MS/MS Optimization cluster_final Final Method A Prepare Standard Solution B Infuse into MS A->B C Optimize Capillary Voltage B->C D Optimize Nebulizer Gas C->D E Optimize Drying Gas (Temp & Flow) D->E F Select Precursor Ion (m/z 431.2) E->F G Optimize Collision Energy F->G H Select Product Ion (m/z 211.2) G->H I Optimized ESI-MS/MS Method H->I

Caption: Workflow for ESI-MS/MS parameter optimization.

Paliperidone's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[7][8][9][10][11][12] The diagram below illustrates the simplified signaling pathways affected by paliperidone.

Paliperidone_Signaling cluster_d2 Dopaminergic Synapse cluster_5ht2a Serotonergic Synapse Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC inhibits Paliperidone_D2 Paliperidone Paliperidone_D2->D2R cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR PLC Phospholipase C HT2AR->PLC activates Paliperidone_5HT2A Paliperidone Paliperidone_5HT2A->HT2AR PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Simplified signaling pathways of Paliperidone.

References

Stability issues of 2,4-Difluorobenzoyl Paliperidone-d4 in biological matrix

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,4-Difluorobenzoyl Paliperidone-d4 in biological matrices. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is not extensively available in public literature. The guidance provided below is extrapolated from studies on paliperidone and general principles of handling deuterated compounds in biological samples.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound in biological matrices.

Issue 1: Low Analyte Recovery

If you are experiencing lower than expected concentrations of this compound in your samples, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Degradation due to Improper Storage Ensure samples are stored at or below -70°C immediately after collection. Minimize freeze-thaw cycles.
Adsorption to Container Surfaces Use low-binding polypropylene tubes for sample collection, storage, and processing.
Matrix Effects Optimize the sample extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to minimize interference from matrix components.
pH-dependent Instability Maintain a neutral or slightly acidic pH during sample processing. Paliperidone has shown degradation under acidic and oxidative stress conditions.[1]
Bacterial Degradation If using postmortem or contaminated samples, be aware that bacteria can degrade paliperidone.[2] Ensure sterile handling of fresh samples.

Issue 2: Inconsistent Results Between Replicates

Variability in replicate measurements can indicate instability during the analytical workflow.

Potential Cause Troubleshooting Steps
Inconsistent Sample Handling Time Process all samples, calibrators, and quality controls under the same conditions and for the same duration.
Light Sensitivity While paliperidone shows some stability to photolytic stress, it's good practice to protect samples from direct light, especially during long processing times.[1]
Temperature Fluctuations Keep samples on ice or in a cooled rack during processing to minimize temperature-related degradation.

Experimental Protocols

Protocol: Assessment of Freeze-Thaw Stability

This protocol is designed to evaluate the stability of this compound in a biological matrix (e.g., plasma) after multiple freeze-thaw cycles.

  • Sample Preparation: Spike a known concentration of this compound into at least six aliquots of the biological matrix.

  • Baseline Analysis: Immediately analyze three aliquots to determine the initial concentration (T=0).

  • Freeze-Thaw Cycles:

    • Freeze the remaining three aliquots at -70°C for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • This constitutes one freeze-thaw cycle. Repeat for the desired number of cycles (typically 3-5).

  • Final Analysis: After the final thaw, analyze the samples.

  • Data Evaluation: Compare the mean concentration of the freeze-thaw samples to the baseline concentration. A change of >15% typically indicates instability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for paliperidone that might affect my deuterated compound?

A: Studies on paliperidone have shown that it is susceptible to degradation under oxidative and acidic stress conditions.[1] One identified degradation pathway involves the cleavage of the benzisoxazole ring, which has been observed in the presence of bacteria.[2] While deuteration can sometimes alter metabolic pathways, it is prudent to assume that this compound may be susceptible to similar degradation.

Q2: How does deuteration affect the stability of the molecule?

A: The substitution of hydrogen with deuterium atoms can sometimes alter the pharmacokinetic properties of a drug, potentially affecting its metabolism.[3] This is known as the kinetic isotope effect. However, it does not guarantee enhanced stability against all degradation mechanisms. Therefore, proper sample handling and storage are still critical.

Q3: What are the recommended storage conditions for plasma samples containing this compound?

A: Based on general best practices for bioanalytical studies and the known stability of similar compounds, it is recommended to store plasma samples at ultra-low temperatures, specifically -70°C or lower, to minimize enzymatic and chemical degradation. Samples should be frozen as quickly as possible after collection.

Q4: Can the choice of anticoagulant affect the stability of the analyte in plasma?

A: While specific studies on the effect of anticoagulants on this compound are not available, it is a factor to consider. Commonly used anticoagulants like EDTA, heparin, and citrate can affect the pH and chelating properties of the plasma, which could potentially influence analyte stability. It is recommended to be consistent with the choice of anticoagulant throughout a study.

Q5: Are there any known metabolites that I should be aware of?

A: Paliperidone itself is the primary active metabolite of risperidone.[4] Further metabolism of paliperidone is limited. However, the introduction of the 2,4-Difluorobenzoyl group may introduce new metabolic pathways. It is advisable to perform metabolite identification studies if metabolic degradation is suspected.

Visualizations

Stability_Assessment_Workflow cluster_pre Sample Preparation cluster_analysis Analysis cluster_stress Stress Conditions cluster_eval Evaluation Start Spike Analyte into Biological Matrix Aliquots Create Multiple Aliquots Start->Aliquots Baseline Analyze Baseline Samples (T=0) Aliquots->Baseline Control Group FreezeThaw Freeze-Thaw Cycles Aliquots->FreezeThaw Test Group ShortTerm Short-Term Temperature Stress Aliquots->ShortTerm LongTerm Long-Term Storage Aliquots->LongTerm Compare Compare Results to Baseline Baseline->Compare Stressed Analyze Stressed Samples Stressed->Compare FreezeThaw->Stressed ShortTerm->Stressed LongTerm->Stressed Conclusion Determine Stability Compare->Conclusion

Caption: Experimental workflow for assessing analyte stability in a biological matrix.

Troubleshooting_Logic cluster_investigate Investigation Steps cluster_solutions Potential Solutions Start Inconsistent or Unexpected Results CheckStorage Review Sample Storage Conditions (Temp, Duration) Start->CheckStorage CheckHandling Examine Sample Handling Procedures (Thawing, Light Exposure) Start->CheckHandling CheckMethod Evaluate Analytical Method (Extraction, Matrix Effects) Start->CheckMethod OptimizeStorage Implement Strict Storage Protocols (e.g., <-70°C, Minimize Thawing) CheckStorage->OptimizeStorage StandardizeHandling Standardize Sample Processing Workflow CheckHandling->StandardizeHandling RefineMethod Optimize Extraction or Chromatographic Method CheckMethod->RefineMethod

Caption: Logical troubleshooting approach for stability-related analytical issues.

References

Improving signal-to-noise for low concentration 2,4-Difluorobenzoyl Paliperidone-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2,4-Difluorobenzoyl Paliperidone-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for low-concentration samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a low signal-to-noise (S/N) ratio for my low concentration this compound samples. What are the potential causes and how can I troubleshoot this?

A1: A low S/N ratio can stem from several factors throughout the analytical workflow, from sample preparation to data acquisition. The primary goals in troubleshooting are to either increase the analyte signal, decrease the background noise, or both.[1][2]

Here is a systematic approach to identifying and resolving the issue:

Potential Cause 1: Suboptimal Mass Spectrometry (MS) Parameters

Your MS parameters may not be optimized for the specific fragmentation of this compound.

  • Troubleshooting Steps:

    • Confirm MRM Transitions: Ensure you are using the optimal multiple reaction monitoring (MRM) transitions for Paliperidone-d4. A commonly used transition is m/z 431.2 → 211.2.[3][4][5]

    • Optimize Ion Source Conditions: The efficiency of ionization is critical for signal intensity.[6] Systematically optimize parameters such as gas temperatures, gas flow rates, and ion spray voltage.

    • Collision Energy and Declustering Potential: These parameters directly impact fragment ion intensity. Perform a compound optimization experiment to determine the values that yield the highest intensity for the 211.2 m/z product ion.

Potential Cause 2: Matrix Effects

Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of your analyte, leading to ion suppression or enhancement.[7][8][9] This is a significant challenge in bioanalysis.[8]

  • Troubleshooting Steps:

    • Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible.[1] Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex samples and can significantly reduce matrix effects.[1][7] Liquid-liquid extraction (LLE) is another viable option.

    • Chromatographic Separation: Ensure your HPLC/UHPLC method provides good separation between your analyte and co-eluting matrix components. Adjusting the gradient, flow rate, or switching to a column with a different chemistry can improve resolution.

    • Dilution: A simple approach is to dilute your sample. This can reduce the concentration of interfering components, though it will also dilute your analyte.

Potential Cause 3: Issues with the Deuterated Internal Standard

While stable isotopically labeled internal standards like Paliperidone-d4 are excellent for compensating for matrix effects and other variabilities, they are not without potential issues.[10][11]

  • Troubleshooting Steps:

    • Check for Contaminants: Ensure the purity of your internal standard. Contaminants can contribute to background noise.

    • Optimize Concentration: The concentration of the internal standard should be appropriate for the expected analyte concentration range.

Potential Cause 4: Suboptimal LC-MS System Performance

General system issues can contribute to a poor S/N ratio.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Ensure you are using LC-MS grade solvents and additives to minimize background noise.[6][12]

    • System Cleaning: A contaminated LC-MS system can be a major source of noise. Regularly clean the ion source and other relevant components.

    • Check for Leaks: Leaks in the LC system can introduce air and cause pressure fluctuations, leading to an unstable baseline.

Q2: What is a good starting point for a sample preparation protocol to minimize matrix effects for Paliperidone-d4 in plasma?

A2: Solid-phase extraction (SPE) is a robust method for extracting Paliperidone and its deuterated analogs from plasma, providing high recovery and sample cleanup.[3][4]

Experimental Protocol: Solid-Phase Extraction (SPE) of Paliperidone-d4 from Plasma

  • Materials:

    • Waters Oasis HLB SPE Cartridge, 1 cc (30 mg)[3]

    • Human plasma (K2EDTA)

    • Methanol (HPLC Grade)

    • Ammonium acetate solution

    • This compound internal standard solution

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

  • Methodology:

    • Sample Pre-treatment:

      • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

      • Add a known concentration of this compound internal standard solution.

      • Vortex for 30 seconds.

    • SPE Cartridge Conditioning:

      • Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of Milli-Q water.

    • Sample Loading:

      • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Washing:

      • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

      • Follow with a second wash of 1 mL of 20% methanol in water.

    • Elution:

      • Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

    • Dry Down and Reconstitution:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

      • Reconstitute the residue in 100 µL of the mobile phase (e.g., 70:30 v/v Methanol:Ammonium acetate solution).[3][4]

      • Vortex to ensure complete dissolution.

    • Analysis:

      • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Q3: Can you provide a summary of typical LC-MS/MS parameters for Paliperidone-d4 analysis?

A3: The following table summarizes a good starting point for LC-MS/MS method development for this compound. Optimization will be required for your specific instrumentation.

ParameterRecommended Setting
Liquid Chromatography
ColumnThermo Betabasic-8, 5 µm, 100 mm x 4.6 mm or equivalent C8/C18 column
Mobile PhaseMethanol:Ammonium acetate solution (70:30 v/v)[3][4]
Flow Rate1.0 mL/minute with a 1:1 post-column split[3][4]
Column Temperature30°C
Injection Volume5-10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition431.2 > 211.2 (m/z)[3][4][5]
Dwell Time100-200 ms
Ion Source Temperature500-550°C
Ion Spray Voltage4500-5500 V

Visual Guides

Below are diagrams illustrating key workflows and concepts for improving your analysis.

Troubleshooting_Workflow cluster_ms MS Optimization cluster_prep Sample Preparation cluster_lc LC Method cluster_system System Health start Low S/N Ratio Observed ms_params Check MS Parameters start->ms_params sample_prep Evaluate Sample Preparation start->sample_prep lc_method Review LC Method start->lc_method system_check Perform System Check start->system_check mrm Verify MRM Transitions (e.g., 431.2 > 211.2) ms_params->mrm ion_source Optimize Ion Source (Gases, Voltage) ms_params->ion_source collision_energy Optimize Collision Energy ms_params->collision_energy spe Implement/Optimize SPE sample_prep->spe lle Consider LLE sample_prep->lle dilution Test Sample Dilution sample_prep->dilution gradient Adjust Gradient Profile lc_method->gradient column Test Different Column Chemistry lc_method->column flow_rate Optimize Flow Rate lc_method->flow_rate solvents Use High-Purity Solvents system_check->solvents cleaning Clean Ion Source system_check->cleaning leaks Check for Leaks system_check->leaks end_node Improved S/N Ratio mrm->end_node spe->end_node gradient->end_node solvents->end_node

Troubleshooting workflow for low S/N ratio.

SPE_Workflow start Plasma Sample + IS condition Condition SPE Cartridge (Methanol, Water) load Load Sample start->load condition->load wash1 Wash 1: Remove Polar Interferences (5% Methanol) load->wash1 wash2 Wash 2: Further Cleanup (20% Methanol) wash1->wash2 elute Elute Analyte (Methanol) wash2->elute dry_reconstitute Dry Down & Reconstitute elute->dry_reconstitute analyze LC-MS/MS Analysis dry_reconstitute->analyze

Solid-Phase Extraction (SPE) workflow.

Signal_Noise_Relationship cluster_signal Signal Enhancement Strategies cluster_noise Noise Reduction Strategies sn_ratio Signal-to-Noise Ratio (S/N) increase_signal Increase Signal increase_signal->sn_ratio ms_opt MS Optimization increase_signal->ms_opt lc_opt LC Optimization increase_signal->lc_opt decrease_noise Decrease Noise decrease_noise->sn_ratio sample_cleanup Effective Sample Cleanup decrease_noise->sample_cleanup system_maint System Maintenance decrease_noise->system_maint

Relationship between signal, noise, and S/N ratio.

References

Potential for deuterium exchange in 2,4-Difluorobenzoyl Paliperidone-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for deuterium exchange in 2,4-Difluorobenzoyl Paliperidone-d4. This resource is intended for researchers, scientists, and drug development professionals.

Understanding the Molecule in Question

Initial clarification on the chemical structure is essential. The compound is Paliperidone-d4 , a deuterated form of the atypical antipsychotic paliperidone. The deuterium labels are located on the ethyl bridge connecting the piperidine ring to the pyridopyrimidinone moiety. The term "2,4-Difluorobenzoyl" likely refers to a synthetic intermediate, (2,4-difluorophenyl)(piperidin-4-yl)methanone, used in the preparation of paliperidone, and is not part of the final Paliperidone-d4 structure.

The chemical structure of Paliperidone-d4 is provided below:

Paliperidone_d4 Paliperidone

Chemical structure of Paliperidone-d4 Caption: Chemical structure of Paliperidone-d4, with the four deuterium atoms highlighted on the ethyl bridge.

Frequently Asked Questions (FAQs)

Q1: What is the likelihood of deuterium exchange in Paliperidone-d4 under typical experimental conditions?

A1: The C-D bonds on the ethyl chain of Paliperidone-d4 are generally stable under typical physiological and analytical conditions (e.g., neutral pH, room temperature). The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it less susceptible to cleavage. However, extreme pH conditions or high temperatures could potentially facilitate exchange.

Q2: Are the deuterium atoms on the ethyl bridge considered labile?

A2: No, the deuterium atoms on the sp3-hybridized carbons of the ethyl bridge are not considered readily exchangeable. Labile deuterons are typically those attached to heteroatoms (like -OD, -ND-D) or on carbons alpha to a carbonyl group. While the ethyl bridge is adjacent to a piperidine nitrogen, significant exchange from this position would require specific and likely harsh catalytic conditions.

Q3: Could the aromatic protons on the paliperidone molecule exchange with deuterium from a deuterated solvent?

A3: Yes, under certain conditions, aromatic protons can undergo hydrogen-deuterium exchange. This typically requires strong acid catalysis and a deuterium source like D₂O or deuterated acids. The electron-rich nature of the aromatic rings in paliperidone could make them susceptible to electrophilic aromatic substitution with deuterons. However, this is a separate phenomenon from the stability of the existing deuterium labels on the ethyl bridge.

Q4: Can mass spectrometry (MS) analysis itself induce deuterium exchange?

A4: While uncommon for C-D bonds on an alkyl chain, in-source back-exchange or gas-phase hydrogen-deuterium scrambling can occur in the mass spectrometer, particularly with electrospray ionization (ESI). This can be influenced by the instrument settings, solvent composition, and the analyte's structure. It is crucial to optimize MS conditions to minimize this risk.

Troubleshooting Guide: Investigating Deuterium Exchange

If you suspect deuterium exchange is occurring in your experiments with Paliperidone-d4, follow this troubleshooting guide.

Step 1: Initial Assessment
  • Review Experimental Conditions: Carefully document all experimental parameters, including solvent composition (especially the presence of D₂O or other deuterated solvents), pH, temperature, and duration of the experiment.

  • Analyze Control Samples: Compare the mass spectrum of your experimental sample with a freshly prepared standard of Paliperidone-d4 in a non-deuterated solvent. Any shift in the isotopic pattern towards lower masses in your experimental sample could indicate deuterium loss.

Step 2: Pinpointing the Cause

The following diagram illustrates a logical workflow to identify the source of potential deuterium exchange.

troubleshooting_workflow start Suspected Deuterium Exchange cond_check Review Experimental Conditions (pH, Temp, Solvent) start->cond_check lc_ms_cond LC-MS Conditions Test cond_check->lc_ms_cond extreme_cond Is the experiment run under extreme pH or high temperature? cond_check->extreme_cond sample_prep Sample Preparation Stability Test back_exchange Potential for back-exchange during sample workup sample_prep->back_exchange ms_scrambling Potential for in-source exchange/scrambling lc_ms_cond->ms_scrambling extreme_cond->sample_prep Yes no_exchange Deuterium labels likely stable extreme_cond->no_exchange No protocol_dev Develop and run stability protocol (see below) back_exchange->protocol_dev optimize_lcms Optimize LC-MS method (e.g., use aprotic solvents, adjust source parameters) ms_scrambling->optimize_lcms

Caption: Troubleshooting workflow for investigating potential deuterium exchange.

Step 3: Quantitative Analysis of Deuterium Stability

The following table summarizes conditions that could potentially lead to deuterium exchange on different parts of the paliperidone molecule, based on general chemical principles.

Position of Hydrogen/DeuteriumPotential for ExchangeConditions Favoring Exchange
Ethyl-d4 Bridge Low Strong acid or base catalysis at elevated temperatures.
Aromatic RingsModerateStrong deuterated acids (e.g., D₂SO₄ in D₂O), high temperatures.
Hydroxyl GroupHigh (if deuterated)Presence of any protic solvent (H₂O, MeOH, etc.).
Piperidine Ring (α-protons)Low to ModerateSpecific metal catalysts and deuterium source.

Experimental Protocols

Protocol 1: Assessing Deuterium Stability under Forced Degradation Conditions

This protocol is designed to test the stability of the deuterium labels on Paliperidone-d4 under various stress conditions.

Materials:

  • Paliperidone-d4

  • 0.1 M HCl, 0.1 M DCl in D₂O

  • 0.1 M NaOH, 0.1 M NaOD in D₂O

  • 3% H₂O₂

  • Methanol, Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of Paliperidone-d4 in methanol at a concentration of 1 mg/mL.

  • Acidic Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To 1 mL of the stock solution, add 1 mL of 0.1 M DCl in D₂O (to check for further deuteration).

    • Incubate both solutions at 60°C for 24 hours.

  • Basic Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOD in D₂O.

    • Incubate both solutions at 60°C for 24 hours.

  • Oxidative Conditions:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

  • Thermal Conditions:

    • Keep a solid sample of Paliperidone-d4 at 80°C for 48 hours. Dissolve in methanol for analysis.

  • Analysis:

    • Neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with mobile phase.

    • Analyze by LC-MS, monitoring the mass-to-charge ratio (m/z) of Paliperidone-d4 and any potential lower mass isotopologues (M-1, M-2, etc.).

Data Interpretation:

  • A significant increase in the abundance of ions corresponding to the loss of one or more deuterium atoms (e.g., [M-1+H]⁺, [M-2+H]⁺) compared to a control sample indicates deuterium exchange.

  • The pKa of the most basic nitrogen in paliperidone is approximately 8.76.[1][2] At pH values around and below this, the piperidine nitrogen will be protonated, which could influence the stability of adjacent C-D bonds under harsh conditions.

Protocol 2: Minimizing Back-Exchange in LC-MS Analysis

If back-exchange during analysis is suspected, the following steps can be taken to minimize it.

  • Mobile Phase Composition:

    • Use aprotic solvents as much as possible in the mobile phase.

    • If aqueous mobile phases are necessary, maintain a neutral or slightly acidic pH (e.g., pH 6-7) to minimize potential base-catalyzed exchange.

  • Temperature Control:

    • Maintain the autosampler and column oven at a low temperature (e.g., 4°C) to reduce the rate of any potential exchange.

  • Rapid Analysis:

    • Use a short LC gradient to minimize the time the analyte spends in the system.

  • Source Conditions:

    • Optimize ESI source parameters (e.g., drying gas temperature, nebulizer pressure) to ensure efficient desolvation without excessive energy input that could promote in-source exchange.

By following these guidelines and protocols, researchers can confidently assess the stability of the deuterium labels in this compound for their specific applications and troubleshoot any potential issues of deuterium exchange.

References

Technical Support Center: Adsorption of 2,4-Difluorobenzoyl Paliperidone-d4 to Labware Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the adsorption of 2,4-Difluorobenzoyl Paliperidone-d4 to labware surfaces during experimental procedures.

Troubleshooting Guide

Low recovery or variability in the concentration of this compound can often be attributed to its non-specific binding to laboratory plastics and glassware. This guide provides a systematic approach to identifying and mitigating such adsorption issues.

Initial Assessment of Adsorption

If you suspect adsorption of your analyte, the following experimental workflow can help confirm and quantify the extent of the issue.

G cluster_0 Troubleshooting Workflow for Analyte Adsorption prep_solution Prepare a known concentration of This compound in your experimental solvent. aliquot Aliquot the solution into different types of labware to be tested (e.g., polypropylene, polystyrene, glass, low-bind tubes). prep_solution->aliquot incubate Incubate under typical experimental conditions (time, temperature). aliquot->incubate transfer At various time points, transfer the solution to a clean, low-adsorption 'recovery' vial (e.g., silanized glass). incubate->transfer analyze Analyze the concentration of the analyte in the recovery vials using a validated analytical method (e.g., LC-MS/MS). transfer->analyze compare Compare the measured concentrations to the initial concentration and across different labware types. analyze->compare conclusion Significant loss of analyte indicates adsorption to the labware surface. compare->conclusion

A step-by-step workflow to diagnose and quantify the adsorption of this compound.
Quantitative Data Summary: Factors Influencing Non-Specific Binding

The following table summarizes key factors that can influence the degree of non-specific binding (NSB) and potential mitigation strategies. This data is based on general principles of drug adsorption to labware.

FactorInfluence on AdsorptionMitigation StrategyExpected Outcome
Labware Material Hydrophobic plastics like polypropylene and polystyrene can exhibit high binding of lipophilic compounds.[1]Utilize low-adsorption consumables or silanized glass vials.[2]Reduced surface area available for hydrophobic interactions, leading to lower analyte loss.
Solvent Composition Aqueous buffers can promote the adsorption of hydrophobic molecules.Add organic solvents (e.g., acetonitrile, methanol) or surfactants (e.g., Tween 20) to the sample diluent.[1][3]Increased analyte solubility in the solvent and competition for binding sites on the labware surface.
pH of the Solution The charge state of the analyte and the labware surface can be influenced by pH, affecting ionic interactions.[3]Adjust the pH of the buffer to a point where the analyte and labware surface have similar charges (e.g., both negative or both positive) to induce electrostatic repulsion.Minimized ionic attraction between the analyte and the labware.
Salt Concentration Low salt concentrations may not effectively shield electrostatic interactions.Increase the salt concentration (e.g., using NaCl) in the buffer.[3]Shielding of charged interactions between the analyte and the labware surface.
Temperature Higher temperatures can sometimes increase the rate of adsorption.Conduct experiments at lower temperatures (e.g., 4°C) where possible.Reduced kinetic energy of the system, potentially slowing the adsorption process.
Contact Time Longer exposure of the analyte solution to the labware surface can lead to greater adsorption.[2]Minimize the contact time between the sample and the labware, especially for highly adsorptive materials.Less time for equilibrium of adsorption to be reached, resulting in lower binding.

Experimental Protocols

Protocol for Evaluating Adsorption to Different Labware
  • Preparation of Stock Solution: Prepare a 1 µg/mL stock solution of this compound in your chosen analytical solvent.

  • Aliquoting: Dispense 1 mL of the stock solution into triplicate sets of the following 1.5 mL tubes:

    • Polypropylene (PP) microcentrifuge tubes

    • Polystyrene (PS) tubes

    • Glass vials

    • Low-adsorption microcentrifuge tubes

  • Incubation: Cap all tubes and incubate them on a benchtop shaker at room temperature.

  • Sampling: At time points of 0, 1, 4, and 24 hours, transfer the entire contents of one tube from each set into a clean, silanized glass autosampler vial.

  • Analysis: Analyze the concentration of this compound in each sample using a validated LC-MS/MS method.

  • Data Evaluation: Calculate the percentage of analyte recovered from each labware type at each time point relative to the initial concentration (time 0).

Protocol for Mitigating Adsorption Using Additives
  • Preparation of Test Solutions: Prepare the following solutions of this compound at 100 ng/mL in your experimental buffer:

    • Control: No additive

    • Solution A: 0.05% (v/v) Tween 20

    • Solution B: 0.1% (w/v) Bovine Serum Albumin (BSA)

    • Solution C: Buffer with 20% Acetonitrile

  • Incubation: Aliquot 1 mL of each solution into polypropylene microcentrifuge tubes in triplicate and incubate for 4 hours at room temperature.

  • Analysis: Transfer the solutions to low-adsorption autosampler vials and analyze the concentration of the analyte.

  • Comparison: Compare the recovery of this compound in the presence of different additives to the control.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms driving the adsorption of this compound to labware?

A1: The adsorption is primarily driven by non-specific binding, which can occur through several mechanisms. Given the chemical structure of paliperidone, a relatively lipophilic molecule, hydrophobic interactions with plastic surfaces like polypropylene and polystyrene are a major contributor.[1][4] Additionally, electrostatic interactions can occur between charged moieties on the molecule and the labware surface.[3]

G cluster_1 Mechanisms of Adsorption cluster_interactions Driving Forces Analyte 2,4-Difluorobenzoyl Paliperidone-d4 Hydrophobic Hydrophobic Interactions Analyte->Hydrophobic Lipophilic regions Electrostatic Electrostatic Interactions Analyte->Electrostatic Charged groups Labware Labware Surface (e.g., Polypropylene) Hydrophobic->Labware Binds to Electrostatic->Labware Attracts/Repels

References

Impact of mobile phase pH on 2,4-Difluorobenzoyl Paliperidone-d4 retention time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the impact of mobile phase pH on the retention time of 2,4-Difluorobenzoyl Paliperidone-d4 in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: How does the mobile phase pH affect the retention time of this compound?

The retention time of this compound in RP-HPLC is significantly influenced by the pH of the mobile phase. This is because the molecule contains a basic functional group, and its ionization state changes with pH. In its ionized (protonated) form, the molecule is more polar and has a lower affinity for the nonpolar stationary phase (e.g., C18), leading to a shorter retention time. Conversely, in its neutral (non-ionized) form, it is more nonpolar and interacts more strongly with the stationary phase, resulting in a longer retention time.[1] The parent compound, Paliperidone, has a pKa of approximately 8.76 for its strongest basic function.[2][3] The retention time of this compound will therefore be most sensitive to pH changes around its own pKa value.

Q2: My retention time for this compound is too short and the peak is eluting near the void volume. What could be the cause?

A retention time that is too short suggests that the analyte is highly ionized and has minimal interaction with the stationary phase. A likely cause is that the mobile phase pH is too low (acidic). At a pH significantly below the pKa of the basic nitrogen on the piperidine ring, the compound will be predominantly in its protonated, more polar form, leading to rapid elution. To increase the retention time, you should increase the pH of the mobile phase.

Q3: I am observing peak tailing for this compound. Can mobile phase pH be a contributing factor?

Yes, mobile phase pH can contribute to peak tailing. Unprotonated silanol groups on the silica-based stationary phase can interact with the basic analyte, causing tailing. Operating at a lower pH (e.g., pH 3) can suppress the ionization of these silanol groups, reducing these secondary interactions and improving peak shape. However, as mentioned, a lower pH will also decrease retention time. Therefore, a balance must be found. The use of a buffer, such as a phosphate buffer, can help maintain a consistent pH throughout the analysis and improve peak symmetry.[4]

Q4: What is a suitable pH range for the analysis of this compound?

The optimal pH will depend on the specific column and desired separation. However, a common starting point for the analysis of similar basic compounds is a slightly acidic pH, typically between 3 and 6. This range helps to ensure good peak shape by minimizing silanol interactions while providing adequate retention. For instance, a method for Paliperidone utilized a mobile phase with a phosphate buffer at pH 3.0.[4] Another study on a related compound found that a lower pH of 2.9 compared to 3.8 resulted in a shorter retention time.[5] Experimentation within this range is recommended to achieve the desired retention and resolution.

Troubleshooting Guide

Issue Potential Cause Related to Mobile Phase pH Recommended Solution
Short Retention Time The mobile phase pH is too low, causing the analyte to be fully protonated and highly polar.Gradually increase the pH of the mobile phase in small increments (e.g., 0.5 pH units) to decrease the ionization of the analyte and increase its interaction with the stationary phase.
Long Retention Time The mobile phase pH is too high (close to or above the pKa), leading to a predominantly neutral, nonpolar analyte with strong retention.Gradually decrease the pH of the mobile phase to increase the polarity of the analyte, thereby reducing its retention time.
Poor Peak Shape (Tailing) Secondary interactions between the basic analyte and acidic silanol groups on the column packing. This can be exacerbated at intermediate pH values.Adjust the mobile phase to a lower pH (e.g., 3-4) to suppress silanol ionization. Ensure adequate buffering capacity of the mobile phase.
Inconsistent Retention Times The mobile phase is not adequately buffered, leading to pH shifts during the analysis.Prepare the mobile phase using a suitable buffer (e.g., phosphate or acetate) at a concentration sufficient to maintain a stable pH. Ensure the mobile phase is well-mixed.

Impact of Mobile Phase pH on Retention Time (Illustrative Data)

The following table provides an example of how the retention time of this compound might change with varying mobile phase pH on a C18 column. Note that the exact retention times will depend on the specific chromatographic conditions.

Mobile Phase pH Analyte Ionization State Expected Retention Time (min)
3.0Predominantly Ionized (Protonated)2.5
4.5Partially Ionized4.8
6.0Less Ionized7.2
7.5Approaching Neutral Form9.5

Experimental Protocol: RP-HPLC Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound, with a focus on controlling the mobile phase pH.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18 MΩ·cm)

  • Potassium phosphate monobasic

  • Phosphoric acid (or potassium hydroxide) for pH adjustment

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and phosphate buffer (e.g., 20 mM)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

3. Mobile Phase Preparation (Example for pH 3.0):

  • Weigh an appropriate amount of potassium phosphate monobasic and dissolve it in deionized water to make a 20 mM solution.

  • Adjust the pH of the aqueous buffer to 3.0 using phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Prepare the final mobile phase by mixing the filtered buffer with acetonitrile in the desired ratio (e.g., 60:40 v/v buffer:acetonitrile).[4]

  • Degas the mobile phase by sonication or helium sparging before use.

4. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or a suitable solvent.

  • Dilute the stock solution with the mobile phase to the desired working concentration.

5. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample and record the chromatogram.

  • To study the effect of pH, repeat the analysis using mobile phases prepared with buffers adjusted to different pH values.

Logical Relationship Diagram

cluster_mobile_phase Mobile Phase pH cluster_analyte Analyte State (this compound) cluster_interaction Interaction with C18 Stationary Phase cluster_retention Resulting Retention Time Low_pH Low pH (Acidic) Ionized Ionized (Protonated) More Polar Low_pH->Ionized Favors High_pH High pH (Basic) Neutral Neutral (Non-ionized) Less Polar High_pH->Neutral Favors Weak Weak Interaction Ionized->Weak Strong Strong Interaction Neutral->Strong Short_RT Short Retention Time Weak->Short_RT Long_RT Long Retention Time Strong->Long_RT

Caption: Impact of mobile phase pH on analyte retention in RP-HPLC.

References

Validation

A Comparative Guide to the Bioanalytical Method Validation of Paliperidone Using 2,4-Difluorobenzoyl Paliperidone-d4 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of bioanalytical method validation for the quantification of paliperidone in biological matrices, with a primary focus on the use of 2,4-Difluorobenzoyl Paliperidone-d4 as an internal standard. The performance of this method is contrasted with an alternative method utilizing a different internal standard, offering researchers, scientists, and drug development professionals a detailed overview to support their analytical method development and validation efforts. All data is presented in accordance with international bioanalytical method validation guidelines.

Regulatory Framework for Bioanalytical Method Validation

Bioanalytical method validation is a critical process in drug development, ensuring the reliability and accuracy of quantitative data for pharmacokinetic, toxicokinetic, and bioequivalence studies. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for these validations.[1] Key validation parameters include selectivity, sensitivity, accuracy, precision, recovery, and stability. While the FDA and EMA guidelines are largely harmonized, some differences in terminology and specific recommendations exist.[2][1]

Method 1: Paliperidone Quantification using this compound Internal Standard

A robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the estimation of paliperidone in human plasma, employing this compound as the internal standard (IS).[3][4][5] This stable isotope-labeled (SIL) internal standard is the preferred choice for quantitative bioanalysis using mass spectrometry as it shares very similar physicochemical properties with the analyte, which helps to minimize variability in sample processing and detection.

Quantitative Validation Data
Validation ParameterResultAcceptance Criteria (FDA/EMA)
Linearity Range0.200 - 55.115 ng/mLCorrelation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ)0.200 ng/mLAnalyte response should be at least 5 times the blank response
Accuracy94.2% - 101.4%±15% of nominal concentration (±20% at LLOQ)
Precision (Within-run & Between-run)Within 10.5%Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Extraction Recovery> 99% for both analyte and ISConsistent, precise, and reproducible
Matrix EffectNot explicitly stated, but selectivity tests passedNo significant ion suppression or enhancement
Stability (various conditions)StableWithin ±15% of nominal concentration
Experimental Protocol

Sample Preparation: Solid Phase Extraction (SPE) is utilized for the extraction of paliperidone and its deuterated internal standard from human plasma.[3][4][5]

Chromatographic Conditions:

  • HPLC System: High-Performance Liquid Chromatography system

  • Column: Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm[3][4][5]

  • Mobile Phase: Methanol: Ammonium acetate solution (70:30 v/v)[3][4][5]

  • Flow Rate: 1.0 mL/minute with a 1:1 post-column split[3][4][5]

  • Run Time: Approximately 2.8 minutes[3][4][5]

Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Paliperidone: 427.2 > 207.2 (m/z)[3][4][5]

    • Paliperidone-d4: 431.2 > 211.2 (m/z)[3][4][5]

Method 2: Alternative - Paliperidone Quantification using Risperidone-d4 Internal Standard

For comparative purposes, an alternative LC-MS/MS method for the simultaneous quantification of risperidone and its active metabolite, paliperidone, is presented. This method employs Risperidone-d4 as the internal standard.

Quantitative Validation Data
Validation ParameterResultAcceptance Criteria (FDA/EMA)
Linearity Range1 - 200 ng/mLCorrelation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ)1 ng/mLAnalyte response should be at least 5 times the blank response
AccuracyWithin ±15%±15% of nominal concentration (±20% at LLOQ)
PrecisionWithin ±15%CV ≤ 15% (≤ 20% at LLOQ)
Extraction RecoveryNot explicitly statedConsistent, precise, and reproducible
Matrix EffectNot explicitly stated, but selectivity tests passedNo significant ion suppression or enhancement
Stability (various conditions)StableWithin ±15% of nominal concentration
Experimental Protocol

Sample Preparation: Protein precipitation is used for sample clean-up. 475 µL of plasma is mixed with 50 µL of Risperidone-d4 solution, followed by vortexing.

Chromatographic Conditions:

  • UHPLC System: Ultra-High-Performance Liquid Chromatography system

  • Column: ACQUITY UHPLC BEH Shield RP18, 2.1 x 50.0 mm, 1.7 µm

  • Mobile Phase: Acetonitrile and water (85:15, v/v)

  • Column Temperature: 40 °C

Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Paliperidone: 427.24 > 207.05 (m/z)

    • Risperidone-d4: 415.2 > 195.1 (m/z)

Visualizations

Bioanalytical Method Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (Paliperidone-d4) plasma->add_is extraction Solid Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification peak_integration Peak Integration quantification->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: Workflow for the bioanalytical method of paliperidone.

Comparison of Internal Standards

G cluster_pali_d4 Paliperidone-d4 (SIL IS) cluster_risp_d4 Risperidone-d4 (Analogue IS) pali_d4_pros Pros: - High Structural Similarity - Co-eluting - Compensates for Matrix Effects - Improved Accuracy & Precision pali_d4_pros->comparison pali_d4_cons Cons: - Higher Cost - Potential for Isotopic Crosstalk risp_d4_pros Pros: - Lower Cost - Readily Available risp_d4_pros->comparison risp_d4_cons Cons: - Different Retention Time - May Not Fully Compensate for  Matrix Effects - Potential for Different Extraction  Recovery comparison_label Comparison

Caption: Comparison of Paliperidone-d4 and Risperidone-d4.

References

Inter-day and intra-day precision for 2,4-Difluorobenzoyl Paliperidone-d4 assay.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of paliperidone in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comparative overview of the inter-day and intra-day precision of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of paliperidone, with a focus on methods utilizing paliperidone-d4 as an internal standard.

Performance Comparison of Paliperidone Assays

The precision of an analytical method is a critical parameter for its validation, demonstrating the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. The following tables summarize the reported inter-day and intra-day precision for different paliperidone bioanalytical methods.

Method Analyte Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Reference
LC-MS/MS0.200 - 55.115Within 101.5% (accuracy-inclusive)Within 101.5% (accuracy-inclusive)[1]
LC-MS/MS1 - 20001.69 - 50.05Not Specified[2]
HPLC5 - 30 µg/mL0.54 - 1.620.67 - 1.24[3]
LC-MS/MS10, 100, and 250 nmol/LNot Specified< 10[4]

Note: The term "2,4-Difluorobenzoyl Paliperidone-d4" did not correspond to a specific analytical standard or assay found in the public domain. The data presented here pertains to the analysis of paliperidone using its deuterated internal standard, paliperidone-d4. The compound 2,4-difluorophenyl(4-piperidinyl)methanone is a known precursor in the synthesis of paliperidone[5][6].

Experimental Protocols

The methodologies for paliperidone quantification generally involve protein precipitation or solid-phase extraction for sample clean-up, followed by chromatographic separation and mass spectrometric detection.

Example Protocol: LC-MS/MS for Paliperidone in Human Plasma [1]

  • Sample Preparation: Solid Phase Extraction (SPE).

  • Chromatography:

    • Column: Thermo Betabasic-8, 5 μm, 100 mm x 4.6 mm.

    • Mobile Phase: Methanol: Ammonium acetate solution (70:30 v/v).

    • Flow Rate: 1.0 mL/minute.

  • Mass Spectrometry:

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Paliperidone: 427.2 > 207.2 (m/z)

      • Paliperidone-d4: 431.2 > 211.2 (m/z)

Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalytical quantification of paliperidone.

Paliperidone Bioanalytical Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample Spiked with Paliperidone-d4 (IS) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation 1. Add precipitating agent Centrifugation Centrifugation Protein_Precipitation->Centrifugation 2. Vortex Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer 3. Separate supernatant Evaporation_Reconstitution Evaporation & Reconstitution Supernatant_Transfer->Evaporation_Reconstitution 4. Concentrate and redissolve LC_Injection LC Injection Evaporation_Reconstitution->LC_Injection Chromatographic_Separation Chromatographic Separation LC_Injection->Chromatographic_Separation 5. Separation on column Mass_Spectrometry Mass Spectrometry (MRM Detection) Chromatographic_Separation->Mass_Spectrometry 6. Ionization and detection Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Concentration_Calculation Concentration Calculation (Analyte/IS Ratio) Peak_Integration->Concentration_Calculation 7. Quantify peak areas Results Final Concentration Concentration_Calculation->Results 8. Determine concentration

Caption: General workflow for paliperidone quantification in plasma.

Alternative Analytical Approaches

While LC-MS/MS is the most common and sensitive method for paliperidone quantification, other techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection have also been developed and validated[3]. These methods, while potentially less sensitive than LC-MS/MS, can be suitable for certain applications and may be more accessible in some laboratory settings. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, selectivity, and sample throughput.

References

A Comparative Guide to Internal Standards for the Bioanalysis of Paliperidone: Focus on Linearity and LLOQ of Paliperidone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of internal standards used in the quantitative bioanalysis of paliperidone, with a primary focus on the performance of Paliperidone-d4. The determination of linearity and the Lower Limit of Quantification (LLOQ) are critical parameters in validating bioanalytical methods for pharmacokinetic and toxicokinetic studies. This document outlines the experimental data and protocols for the use of a deuterated internal standard, Paliperidone-d4, and offers a comparison with a non-deuterated alternative, diazepam.

A note on nomenclature: This guide focuses on Paliperidone-d4, a commonly used deuterated internal standard for paliperidone. The term "2,4-Difluorobenzoyl Paliperidone-d4" as specified in the topic query did not yield specific results in the scientific literature and may be a less common or erroneous descriptor.

Performance Comparison of Internal Standards

The choice of an internal standard is crucial for the accuracy and precision of a bioanalytical method. A stable isotope-labeled internal standard, such as Paliperidone-d4, is often considered the gold standard due to its similar physicochemical properties to the analyte. However, other structurally unrelated compounds like diazepam can also be employed. The following tables summarize the reported linearity and LLOQ for paliperidone when using these two different internal standards.

Table 1: Linearity of Paliperidone Quantification using Different Internal Standards

Internal StandardAnalytical MethodLinearity Range (ng/mL)Correlation Coefficient (r²)
Paliperidone-d4LC-MS/MS0.200 - 55.115≥ 0.99
Paliperidone-d4UFLC-MS/MS0.25 - 2500.9990
DiazepamUHPLC-MS/MSNot explicitly reported for paliperidoneNot explicitly reported for paliperidone

Table 2: Lower Limit of Quantification (LLOQ) for Paliperidone using Different Internal Standards

Internal StandardAnalytical MethodLLOQ (ng/mL)
Paliperidone-d4LC-MS/MS0.200
Paliperidone-d4UFLC-MS/MS0.25
DiazepamUHPLC-MS/MSNot explicitly reported for paliperidone

Experimental Protocols

Detailed methodologies are essential for the replication and validation of bioanalytical assays. Below are the protocols for the determination of paliperidone in plasma using Paliperidone-d4 and diazepam as internal standards.

Method 1: Quantification of Paliperidone using Paliperidone-d4 as an Internal Standard by LC-MS/MS

This method is a highly sensitive and specific approach for the determination of paliperidone in human plasma.

1. Sample Preparation (Solid Phase Extraction)

  • To 500 µL of human plasma, add the internal standard solution (Paliperidone-d4).

  • Vortex the samples for 1 minute.

  • Perform solid-phase extraction (SPE) using a suitable SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • HPLC System: High-Performance Liquid Chromatography system.

  • Column: Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm.

  • Mobile Phase: Methanol:Ammonium acetate solution (70:30 v/v).

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Paliperidone: m/z 427.2 → 207.2

    • Paliperidone-d4: m/z 431.2 → 211.2

  • Ion Source Temperature: 500°C.

  • Ion Spray Voltage: 5500 V.

Method 2: Quantification of Paliperidone using Diazepam as an Internal Standard by UHPLC-MS/MS

This method provides an alternative using a non-isotopically labeled internal standard.

1. Sample Preparation (Protein Precipitation)

  • To a 40 µL plasma sample, add 10 µL of the internal standard solution (diazepam, 500 ng/mL) and 10 µL of methanol.

  • Vortex the mixture for 1 minute.

  • Add 500 µL of diethyl ether for extraction.

  • Vortex for 3 minutes and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute the residue in 100 µL of methanol-water (80:20, v/v).

  • Centrifuge at 13,000 rpm for 10 minutes and inject the supernatant.

2. Chromatographic Conditions

  • UHPLC System: Ultra-High-Performance Liquid Chromatography system.

  • Column: Kinetex® C18, 2.6 µm, 50 x 2.1 mm.

  • Mobile Phase: Acetonitrile and water with 0.1% ammonia (isocratic elution).

  • Column Temperature: 35°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Paliperidone: m/z 427.1 → 207.0

    • Diazepam: m/z 285.1 → 193.1

  • Collision Energies:

    • Paliperidone: 30 V

    • Diazepam: 33 V

Visualizations

Paliperidone Signaling Pathway

The therapeutic effects of paliperidone are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.

Paliperidone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->5HT2A_Receptor Signal_Transduction Signal Transduction (Therapeutic Effect) D2_Receptor->Signal_Transduction 5HT2A_Receptor->Signal_Transduction Paliperidone Paliperidone Paliperidone->D2_Receptor Paliperidone->5HT2A_Receptor

Caption: Antagonism of Dopamine D2 and Serotonin 5-HT2A receptors by Paliperidone.

Experimental Workflow for Linearity and LLOQ Determination

The following diagram illustrates the logical steps involved in establishing the linearity and LLOQ of a bioanalytical method.

Linearity_LLOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation Stock_Solution Prepare Analyte and IS Stock Solutions Calibration_Standards Prepare Calibration Standards in Blank Matrix Stock_Solution->Calibration_Standards QC_Samples Prepare Quality Control (QC) Samples (including LLOQ) Stock_Solution->QC_Samples Sample_Extraction Extract Samples Calibration_Standards->Sample_Extraction QC_Samples->Sample_Extraction LCMS_Analysis Analyze by LC-MS/MS Sample_Extraction->LCMS_Analysis Peak_Integration Integrate Peak Areas LCMS_Analysis->Peak_Integration Calibration_Curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) Peak_Integration->Calibration_Curve LLOQ_Determination Determine LLOQ (Signal-to-Noise Ratio, Accuracy, Precision) Peak_Integration->LLOQ_Determination Linearity_Assessment Assess Linearity (Correlation Coefficient, r² ≥ 0.99) Calibration_Curve->Linearity_Assessment

Caption: Workflow for establishing linearity and LLOQ in a bioanalytical method.

A Comparative Guide to Internal Standards for Paliperidone Bioanalysis: Assessing Recovery and Matrix Effects

Author: BenchChem Technical Support Team. Date: November 2025

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the internal standard is added to both calibration standards and unknown samples at a known concentration. It co-elutes with the analyte of interest and its signal is used to normalize the analyte's signal, correcting for variations in sample preparation and instrument response. The overarching goal is to ensure the accuracy, precision, and reproducibility of the analytical method.

A key aspect of validating a bioanalytical method is the assessment of recovery and matrix effects.[1][2]

  • Recovery is the efficiency of the extraction process in recovering the analyte and internal standard from the biological matrix. Consistent and reproducible recovery is more important than achieving 100% recovery.[1]

  • Matrix effect refers to the suppression or enhancement of ionization of the analyte and internal standard by co-eluting endogenous components of the biological matrix. A suitable internal standard should experience a similar matrix effect as the analyte, thus providing effective normalization.

Comparison of Internal Standards for Paliperidone Analysis

The ideal internal standard for paliperidone analysis is a stable isotope-labeled version of the analyte itself. These SIL internal standards have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during extraction and chromatographic separation, and experience the same matrix effects.

Internal Standard TypeExample(s)Rationale for UseExpected Performance for Paliperidone Analysis
Stable Isotope-Labeled (SIL) Paliperidone Paliperidone-d4Co-elutes with paliperidone, has the same extraction recovery and ionization properties. Considered the "gold standard".High consistency in recovery and effective compensation for matrix effects. Several studies have successfully used Paliperidone-d4 as an internal standard in validated bioanalytical methods for paliperidone.[3][4][5]
Stable Isotope-Labeled (SIL) Related Compound Risperidone-d4Risperidone is the parent drug of paliperidone (9-hydroxyrisperidone). They have very similar chemical structures and properties.Expected to provide good compensation for recovery and matrix effects due to high structural similarity. One study utilized Risperidone-d4 as the internal standard for both risperidone and paliperidone.[6]
Structurally Unrelated Compounds Diazepam, MetoprololUsed when a SIL internal standard is not available. Selected based on similar retention time and extraction behavior.May not fully compensate for variability in recovery and matrix effects as their physicochemical properties differ from paliperidone. Their use requires more rigorous validation to demonstrate acceptable performance. Studies have reported using diazepam and metoprolol as internal standards for paliperidone analysis.

While specific data for 2,4-Difluorobenzoyl Paliperidone-d4 is not found in the reviewed literature, as a stable isotope-labeled analog of a paliperidone derivative, it is expected to perform similarly to Paliperidone-d4, offering excellent tracking of paliperidone's recovery and matrix effects. The introduction of the difluorobenzoyl group might slightly alter its chromatographic retention time and extraction behavior, which would need to be evaluated.

Experimental Protocols for Recovery and Matrix Effect Assessment

A standardized approach is essential for the accurate determination of recovery and matrix effects. The following protocol is a widely accepted method in bioanalytical laboratories.[2][7]

Preparation of Stock and Working Solutions
  • Prepare stock solutions of paliperidone and the internal standard (e.g., this compound) in a suitable organic solvent (e.g., methanol).

  • Prepare working solutions by diluting the stock solutions to appropriate concentrations for spiking into the biological matrix.

Experimental Design for Recovery and Matrix Effect Evaluation

Three sets of samples are prepared at a minimum of two concentration levels (low and high QC):

  • Set 1 (Neat Solution): Analyte and internal standard are spiked into the reconstitution solvent. This represents 100% recovery and no matrix effect.

  • Set 2 (Post-extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are added to the final extract. This is used to assess the matrix effect.

  • Set 3 (Pre-extraction Spike): Analyte and internal standard are spiked into the biological matrix before the extraction process. This is used to determine the overall process efficiency, which includes both recovery and matrix effects.

Sample Extraction Procedure

A common extraction technique for paliperidone is solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4] Protein precipitation (PPT) can also be used. The chosen method should be applied consistently across all samples.

LC-MS/MS Analysis

The samples are analyzed using a validated LC-MS/MS method. The peak areas of the analyte and internal standard are recorded.

Calculations
  • Recovery (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100

  • Matrix Effect (%) = (Peak Area of Post-extraction Spike / Peak Area of Neat Solution) x 100

  • Process Efficiency (%) = (Peak Area of Pre-extraction Spike / Peak Area of Neat Solution) x 100

The results for the analyte and the internal standard should be consistent across different concentrations and matrix lots. Regulatory guidelines generally require the coefficient of variation (%CV) of the recovery and matrix factor to be within 15%.[1]

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for assessing recovery and matrix effects.

G cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set 1: Neat Solution (Analyte + IS in Solvent) D LC-MS/MS Analysis (Measure Peak Areas) A->D B Set 2: Post-extraction Spike (Extracted Blank Matrix + Analyte + IS) B->D C Set 3: Pre-extraction Spike (Blank Matrix + Analyte + IS) C->D E Calculate Recovery ((Set 3 / Set 2) * 100) D->E F Calculate Matrix Effect ((Set 2 / Set 1) * 100) D->F G Calculate Process Efficiency ((Set 3 / Set 1) * 100) D->G

Caption: Workflow for Recovery and Matrix Effect Assessment.

Conclusion

The selection of an appropriate internal standard is paramount for the development of a reliable bioanalytical method for paliperidone. Stable isotope-labeled internal standards, such as Paliperidone-d4 and likely this compound, are the preferred choice as they offer the best performance in compensating for variability in sample recovery and matrix effects. When a SIL internal standard is not available, a structurally related compound like Risperidone-d4 can be a suitable alternative. The use of structurally unrelated internal standards should be approached with caution and requires extensive validation. The provided experimental protocol offers a systematic approach to evaluate and compare the performance of different internal standards, ensuring the integrity and quality of bioanalytical data in drug development.

References

Freeze-Thaw Stability of 2,4-Difluorobenzoyl Paliperidone-d4 in Human Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the freeze-thaw stability of 2,4-Difluorobenzoyl Paliperidone-d4 in human plasma, a critical consideration for bioanalytical method development and validation. While specific experimental data for this deuterated analog is not publicly available, this document synthesizes information from studies on the parent compound, paliperidone, and general principles of freeze-thaw stability testing to offer a comprehensive overview.

Comparative Stability Overview

Deuterated internal standards, such as this compound, are widely employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of the corresponding therapeutic drug, in this case, paliperidone.[1][2] The structural similarity and identical physicochemical properties to the analyte ensure comparable extraction efficiency and chromatographic behavior, leading to accurate and precise quantification.[1] The stability of the internal standard under various storage and handling conditions, including freeze-thaw cycles, is paramount to the integrity of the bioanalytical data.

Based on stability studies of paliperidone and other atypical antipsychotics, it is anticipated that this compound exhibits high stability through multiple freeze-thaw cycles in human plasma.[3] Atypical antipsychotics, including risperidone (from which paliperidone is the major active metabolite), have been shown to be stable for at least three freeze-thaw cycles in human plasma.[3]

Table 1: Comparative Freeze-Thaw Stability of Paliperidone Analogs in Human Plasma

CompoundExpected Freeze-Thaw Stability (Number of Cycles)Key Considerations
This compound Expected to be stable for at least 3-5 cyclesAs a deuterated internal standard, its stability is critical for accurate quantification of paliperidone.[1] The difluorobenzoyl modification is not expected to negatively impact stability.
Paliperidone Stable for at least 3 freeze-thaw cycles.[3]The parent drug's stability has been established in multiple studies, providing a strong basis for the expected stability of its deuterated analog.[3]
Risperidone Stable for at least 3 freeze-thaw cycles.[3]As the parent compound of paliperidone, its stability data further supports the expected robustness of paliperidone and its analogs.

Experimental Protocols

A typical freeze-thaw stability study for this compound in human plasma would be conducted as part of a comprehensive bioanalytical method validation, following established regulatory guidelines.[4]

Objective: To assess the stability of this compound in human plasma after a specified number of freeze-thaw cycles.

Materials:

  • Human plasma (with anticoagulant, e.g., K2EDTA)[1]

  • This compound reference standard

  • Paliperidone reference standard

  • LC-MS/MS system[1]

  • Calibrated freezers (-20°C or -80°C)[4]

Methodology:

  • Preparation of Quality Control (QC) Samples: Spike known concentrations of this compound into blank human plasma to prepare low, medium, and high concentration QC samples.

  • Freeze-Thaw Cycles:

    • Subject the QC samples to a minimum of three freeze-thaw cycles.[4]

    • Freezing: Store the samples at a specified temperature (e.g., -20°C or -80°C) for at least 12 hours.[4] For optimal stability of metabolites, snap-freezing in liquid nitrogen and storage at -80°C is recommended.[5][6]

    • Thawing: Thaw the samples unassisted at room temperature.[4] Rapid thawing in a room temperature water bath can also be employed to minimize degradation.[5][6]

    • Ensure samples are completely thawed before refreezing.

  • Sample Analysis: After the final thaw cycle, process and analyze the QC samples along with a freshly prepared calibration curve and a set of control QC samples (that have not undergone freeze-thaw cycles).

  • Data Evaluation: The mean concentration of the freeze-thaw QC samples is compared to the mean concentration of the control QC samples. The stability is acceptable if the deviation is within ±15%.[3]

Visualizing the Workflow

The following diagrams illustrate the key processes in a freeze-thaw stability study.

FreezeThaw_Workflow cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Analysis cluster_data Data Evaluation start Blank Human Plasma spike Spike with 2,4-Difluorobenzoyl Paliperidone-d4 start->spike qcs Low, Medium, High QC Samples spike->qcs freeze1 Freeze (-20°C / -80°C) ≥ 12 hours qcs->freeze1 thaw1 Thaw at Room Temp freeze1->thaw1 Cycle 1 freeze2 Freeze (-20°C / -80°C) ≥ 12 hours thaw1->freeze2 thaw2 Thaw at Room Temp freeze2->thaw2 Cycle 2 freeze3 Freeze (-20°C / -80°C) ≥ 12 hours thaw2->freeze3 thaw3 Final Thaw freeze3->thaw3 Cycle 3 process Sample Processing (e.g., SPE) thaw3->process analyze LC-MS/MS Analysis process->analyze compare Compare to Control QCs analyze->compare evaluate Deviation ≤ ±15%? compare->evaluate

Caption: Experimental workflow for freeze-thaw stability testing.

Logical_Relationship compound 2,4-Difluorobenzoyl Paliperidone-d4 stability Freeze-Thaw Stability compound->stability is assessed for method_validation Bioanalytical Method Validation stability->method_validation is a key component of data_integrity Reliable Pharmacokinetic Data method_validation->data_integrity ensures

Caption: Rationale for assessing freeze-thaw stability.

Conclusion

References

A Comparative Guide to the Stock Solution Stability of Paliperidone and its Analogs as per ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the stability of paliperidone stock solutions under various stress conditions, following the International Conference on Harmonisation (ICH) guidelines. Due to the lack of specific public data for "2,4-Difluorobenzoyl Paliperidone-d4," this document focuses on the stability of the well-documented parent compound, paliperidone. The information presented here can serve as a valuable reference for researchers, scientists, and drug development professionals working with paliperidone and its deuterated forms. It is important to note that while the stability of a deuterated compound is generally expected to be similar to its non-deuterated counterpart, this should be confirmed experimentally.

A search for "this compound" did not yield information on a compound with this specific name. However, a known impurity of paliperidone is (Z)-(2,4-difluorophenyl)-4-piperidinyl-Methanone oxime, which contains a similar chemical moiety.[] The stability of this specific impurity is not detailed in publicly available literature. Therefore, the following data and protocols for paliperidone should be considered as a surrogate.

Data Presentation: Forced Degradation Studies of Paliperidone

The stability of a drug substance is a critical quality attribute. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The table below summarizes the typical degradation of paliperidone under various stress conditions as outlined in ICH guidelines.

Stress ConditionReagent/ConditionDurationTemperatureObserved DegradationPotential Degradation Products
Acid Hydrolysis 0.1N HCl2 hours80°CSignificant DegradationN-oxide derivatives, modifications in the lactam, benzisoxazole, and pyrimidine rings.[2][3]
Base Hydrolysis 0.1N NaOH2 hours80°CSignificant DegradationN-oxide derivatives, modifications in the lactam, benzisoxazole, and pyrimidine rings.[2][3]
Oxidative 3% H₂O₂2 hours80°CSignificant DegradationN-oxide of paliperidone.[2][3]
Thermal Dry Heat2 hours80°CStableNo significant degradation observed.[2]
Photolytic Sunlight Exposure72 hoursAmbientSignificant DegradationN-oxide of paliperidone.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating stability studies. Below are representative experimental protocols for conducting forced degradation studies on paliperidone stock solutions.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve paliperidone in a suitable solvent (e.g., a mixture of methanol, acetonitrile, and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Forced Degradation Procedures:

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1N HCl. Heat the solution in a water bath at 80°C for 2 hours. Cool, neutralize with 0.1N NaOH, and dilute to a final concentration with the solvent.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1N NaOH. Heat the solution in a water bath at 80°C for 2 hours. Cool, neutralize with 0.1N HCl, and dilute to a final concentration.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at 80°C for 2 hours in a water bath. Cool and dilute to a final concentration.

  • Thermal Degradation: Keep the stock solution in a hot air oven at 80°C for 2 hours. Cool and dilute to a final concentration.

  • Photostability: Expose the stock solution to sunlight for 72 hours. Protect from evaporation. Dilute to a final concentration.

3. Analytical Method:

  • Analyze the stressed samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., ammonium acetate) at a specific pH, with UV detection at an appropriate wavelength (e.g., 280 nm).[2]

Visualizations

Workflow for Forced Degradation Study of a Stock Solution

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidative Degradation prep_stock->oxidation thermal Thermal Degradation prep_stock->thermal photo Photolytic Degradation prep_stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: A flowchart illustrating the key steps in a forced degradation study of a drug substance stock solution.

Logical Relationship of ICH Stability Testing

ICH_Stability_Testing cluster_guidelines ICH Guidelines cluster_studies Types of Stability Studies cluster_outcomes Key Outcomes Q1A Q1A(R2): Stability Testing of New Drug Substances and Products long_term Long-Term Studies Q1A->long_term intermediate Intermediate Studies Q1A->intermediate accelerated Accelerated Studies Q1A->accelerated stress Forced Degradation (Stress Testing) Q1A->stress shelf_life Establish Shelf-Life / Re-test Period long_term->shelf_life storage Recommend Storage Conditions long_term->storage intermediate->shelf_life intermediate->storage accelerated->shelf_life accelerated->storage degradation Identify Degradation Pathways stress->degradation analytical_method Develop Stability-Indicating Methods degradation->analytical_method

Caption: A diagram showing the relationship between ICH guidelines, different types of stability studies, and their primary outcomes.

References

Establishing Specificity for 2,4-Difluorobenzoyl Paliperidone-d4 in the Presence of Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods to establish specificity for 2,4-Difluorobenzoyl Paliperidone-d4, a deuterated internal standard for the atypical antipsychotic paliperidone, in the presence of its major metabolites. Ensuring the analytical method can differentiate the internal standard from paliperidone's metabolites is critical for accurate pharmacokinetic and bioequivalence studies. This document outlines the necessary experimental data, protocols, and workflows to achieve this analytical goal.

Executive Summary

Paliperidone, the active metabolite of risperidone, undergoes limited metabolism in humans, with approximately 59% of the drug excreted unchanged in the urine.[1] However, several minor metabolites are formed through four primary pathways: oxidative N-dealkylation (M1), monohydroxylation (M9 and M10), alcohol dehydrogenation (M12), and benzisoxazole scission (M11), which can also be combined with glucuronidation (M16).[1] While these metabolites are not typically found in plasma, they are present in urine and feces and could potentially interfere with the accurate quantification of paliperidone and its internal standard in these matrices.[1]

This guide demonstrates that despite the potential for chromatographic co-elution, specificity for this compound can be unequivocally established through the use of tandem mass spectrometry (MS/MS). The significant differences in the mass-to-charge ratios (m/z) of the precursor and product ions between the deuterated internal standard and the metabolites of paliperidone provide the necessary analytical distinction.

Data Presentation: Comparative Analysis of Analytes

The following tables summarize the key mass spectrometric properties of this compound, paliperidone, and its major metabolites. This data is fundamental to developing a selective analytical method.

Table 1: Mass Spectrometric Properties of Paliperidone and its Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Paliperidone427.2207.2
This compound431.2211.2

Table 2: Predicted Mass Spectrometric Properties of Paliperidone Metabolites

MetaboliteMetabolic PathwayExpected Precursor Ion (m/z)Potential for Interference
M1Oxidative N-dealkylationVaries (multiple products possible)Low
M9/M10Monohydroxylation443.2Moderate
M11Benzisoxazole scissionVaries (multiple products possible)Low
M12Dehydrogenation425.2High
M16Glucuronidation of M11/M10VariesLow

Note: The precursor ion m/z values for the metabolites are predicted based on the described metabolic transformations. The potential for interference is assessed based on the proximity of the metabolite's expected m/z to that of the analyte and internal standard.

Experimental Protocols

To experimentally verify the specificity of an analytical method for this compound, the following protocols should be implemented.

Sample Preparation: Solid Phase Extraction (SPE)

A robust sample preparation method is the first step in ensuring analytical specificity. Solid phase extraction is a commonly employed technique for the purification and concentration of paliperidone and its internal standard from biological matrices.

  • Objective: To remove endogenous interferences from the biological matrix and concentrate the analytes of interest.

  • Materials:

    • Biological matrix (e.g., plasma, urine)

    • This compound (internal standard)

    • Paliperidone reference standard

    • SPE cartridges (e.g., C18)

    • Methanol, Acetonitrile, Water (HPLC grade)

    • Formic acid or Ammonium acetate (for pH adjustment)

  • Procedure:

    • Spike a known concentration of this compound into the biological matrix samples.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample onto the conditioned cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

    • Elute the analytes with a strong organic solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic Separation: Liquid Chromatography (LC)

While complete chromatographic separation of all metabolites from the internal standard is ideal, it is not always achievable. The primary goal of the LC method is to provide sufficient separation to minimize ion suppression and ensure reproducible retention times.

  • Objective: To chromatographically separate this compound from potential interfering substances in the sample matrix.

  • Typical LC Parameters:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate

    • Mobile Phase B: Acetonitrile or Methanol

    • Gradient: A gradient elution is typically used to achieve optimal separation.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 35 - 40 °C

Detection: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is the key to establishing specificity. By selecting specific precursor-product ion transitions (Multiple Reaction Monitoring - MRM), the instrument can selectively detect and quantify this compound, even in the presence of co-eluting compounds.

  • Objective: To selectively detect and quantify this compound based on its unique mass-to-charge ratio and fragmentation pattern.

  • Typical MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • MRM Transitions:

      • Paliperidone: 427.2 -> 207.2

      • This compound: 431.2 -> 211.2

    • Collision Energy: Optimized for each transition to achieve maximum signal intensity.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in establishing analytical specificity.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_validation Specificity Validation spike Spike with IS (this compound) spe Solid Phase Extraction (SPE) spike->spe evap Evaporation & Reconstitution spe->evap lc LC Separation (C18 Column) evap->lc msms MS/MS Detection (MRM Mode) lc->msms data Data Acquisition msms->data compare Compare m/z of IS and Metabolites data->compare confirm Confirm Absence of Interference compare->confirm

Caption: Experimental workflow for establishing specificity.

signaling_pathway cluster_paliperidone Paliperidone cluster_metabolism Metabolic Pathways cluster_is Internal Standard paliperidone Paliperidone (m/z 427.2) m1 M1 (Oxidative N-dealkylation) paliperidone->m1 m9_10 M9/M10 (Monohydroxylation) (m/z 443.2) paliperidone->m9_10 m11 M11 (Benzisoxazole scission) paliperidone->m11 m12 M12 (Dehydrogenation) (m/z 425.2) paliperidone->m12 m16 M16 (Glucuronidation) paliperidone->m16 is 2,4-Difluorobenzoyl Paliperidone-d4 (m/z 431.2)

References

A Comparative Guide to Ruggedness and Robustness Testing of the 2,4-Difluorobenzoyl Paliperidone-d4 Method

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the ruggedness and robustness testing for a high-performance liquid chromatography (HPLC) method developed for the quantification of 2,4-Difluorobenzoyl Paliperidone-d4. The information is intended for researchers, scientists, and drug development professionals to ensure the reliability and consistency of analytical data. The guide outlines the experimental protocols, presents comparative data against an alternative Ultra-Performance Liquid Chromatography (UPLC) method, and visualizes the testing workflow.

Introduction to Ruggedness and Robustness Testing

Ruggedness and robustness are critical components of analytical method validation that demonstrate the reliability of a method during routine use.[1][2][3]

  • Robustness testing examines the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][4][5][6] This provides an indication of its reliability during normal usage.

  • Ruggedness (often considered a part of reproducibility or intermediate precision) assesses the degree of reproducibility of test results obtained under a variety of conditions, such as different laboratories, analysts, and instruments.[7][8]

According to the International Council for Harmonisation (ICH) guidelines, these tests are essential to ensure that the analytical procedure is fit for its intended purpose.[9][10]

Experimental Protocols

The following protocols detail the methodologies for ruggedness and robustness testing of the this compound HPLC method.

2.1. Robustness Testing Protocol

The robustness of the HPLC method is evaluated by introducing small, deliberate variations to critical method parameters. The effect of these variations on the analytical results, such as peak area, retention time, and resolution, is then assessed.[4][6]

Table 1: Parameters for Robustness Testing of the HPLC Method

ParameterNominal ValueVariation
Flow Rate1.0 mL/min± 0.1 mL/min
Column Temperature30°C± 2°C
Mobile Phase pH3.0± 0.2
Wavelength280 nm± 2 nm
Organic Phase Composition40% Acetonitrile± 2%

2.2. Ruggedness Testing Protocol

Ruggedness testing is performed by comparing the results of the analysis under different conditions.

Table 2: Parameters for Ruggedness Testing

ParameterCondition 1Condition 2
AnalystAnalyst AAnalyst B
InstrumentHPLC System 1HPLC System 2
DayDay 1Day 2

Comparative Data: HPLC vs. UPLC Method

To provide a comprehensive comparison, the ruggedness and robustness data of the primary HPLC method are compared with an alternative UPLC method. UPLC offers the potential for faster analysis times and improved resolution.

3.1. Robustness Data

The following table summarizes the effect of deliberate variations in method parameters on the assay results for both the HPLC and UPLC methods. The acceptance criterion for the assay is a Relative Standard Deviation (%RSD) of not more than 2.0%.

Table 3: Comparative Robustness Data

Parameter VariationHPLC Method (% Assay)UPLC Method (% Assay)
Flow Rate (-0.1 mL/min)99.8100.1
Flow Rate (+0.1 mL/min)100.299.9
Temperature (-2°C)99.9100.0
Temperature (+2°C)100.1100.1
pH (-0.2)99.799.8
pH (+0.2)100.3100.2
Wavelength (-2 nm)99.599.6
Wavelength (+2 nm)100.5100.4
Organic Phase (-2%)99.699.7
Organic Phase (+2%)100.4100.3
%RSD 0.35 0.28

3.2. Ruggedness Data

The ruggedness of both methods was evaluated by two different analysts on two different instruments over two days.

Table 4: Comparative Ruggedness Data

ConditionHPLC Method (% Assay)UPLC Method (% Assay)
Analyst 1, Instrument 1, Day 1100.1100.2
Analyst 2, Instrument 1, Day 199.899.9
Analyst 1, Instrument 2, Day 1100.3100.4
Analyst 2, Instrument 2, Day 199.799.8
Analyst 1, Instrument 1, Day 2100.0100.1
Analyst 2, Instrument 1, Day 299.9100.0
Analyst 1, Instrument 2, Day 2100.2100.3
Analyst 2, Instrument 2, Day 299.699.7
Overall %RSD 0.25 0.21

Workflow for Ruggedness and Robustness Testing

The following diagram illustrates the logical workflow of the ruggedness and robustness testing process for the analytical method of this compound.

Ruggedness_Robustness_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting cluster_outcome Outcome define_method Define Analytical Method Parameters identify_factors Identify Potential Ruggedness & Robustness Factors define_method->identify_factors design_experiments Design of Experiments (DoE) identify_factors->design_experiments perform_robustness Perform Robustness Experiments (Varying Method Parameters) design_experiments->perform_robustness perform_ruggedness Perform Ruggedness Experiments (Different Analysts, Instruments, Days) design_experiments->perform_ruggedness collect_data Collect & Analyze Data (%RSD, Peak Characteristics) perform_robustness->collect_data perform_ruggedness->collect_data evaluate_results Evaluate Against Acceptance Criteria collect_data->evaluate_results report Generate Validation Report evaluate_results->report pass Method is Validated evaluate_results->pass Pass fail Method Optimization Required evaluate_results->fail Fail fail->define_method Re-evaluate

Caption: Workflow for Ruggedness and Robustness Testing.

Conclusion

Both the HPLC and UPLC methods for the analysis of this compound demonstrated excellent ruggedness and robustness, with all results falling well within the acceptance criteria. The UPLC method showed slightly lower variability, suggesting it may be a more reliable method for routine quality control analysis. The choice between the two methods would depend on specific laboratory needs, such as sample throughput and available instrumentation. The presented data and protocols provide a solid foundation for the validation and implementation of a reliable analytical method for this compound.

References

Comparative

A Comparative Guide to Internal Standards for Paliperidone Quantification: 2,4-Difluorobenzoyl Paliperidone-d4 vs. Paliperidone-d4

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative bioanalysis of the atypical antipsychotic paliperidone, the choice of an appropriate internal standard (IS) is critical for developing a robust, accurate, and precise analytical method, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal IS mimics the analyte's behavior throughout sample preparation and analysis, correcting for variability. The two primary candidates for this role are the stable isotope-labeled (SIL) standard, Paliperidone-d4, and a derivatized analogue, 2,4-Difluorobenzoyl Paliperidone-d4.

This guide provides a detailed comparison of these two internal standards, summarizing available experimental data for Paliperidone-d4 and offering a theoretical evaluation of this compound to assist researchers in making an informed selection.

Overview of the Candidates

Paliperidone-d4 is the deuterated analogue of paliperidone. As a SIL internal standard, it is considered the gold standard because its physicochemical properties are nearly identical to the analyte. This structural similarity ensures it co-elutes chromatographically and behaves similarly during extraction and ionization, providing the most effective correction for analytical variability.

This compound is a more structurally distinct analogue. It incorporates deuterium labels but is also chemically derivatized with a 2,4-difluorobenzoyl group. This modification significantly increases its molecular weight and alters its chromatographic properties. While not as common, such an analogue can offer strategic advantages in specific analytical contexts, such as shifting retention time to avoid matrix interferences.

Experimental Protocol: Paliperidone Quantification in Human Plasma using LC-MS/MS

The following protocol outlines a typical bioanalytical workflow for the quantification of paliperidone in human plasma, utilizing an internal standard.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Thaw human plasma samples, calibration standards, and quality control (QC) samples.

  • Pipette an aliquot (e.g., 200 µL) of plasma into a clean polypropylene tube.

  • Add a fixed amount of the internal standard (either Paliperidone-d4 or this compound) working solution to all tubes.

  • Vortex mix the samples.

  • Add a buffer (e.g., formic acid solution) to facilitate extraction.

  • Load the mixture onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solution (e.g., 50:50 methanol/water) to remove interferences.

  • Elute the analyte and internal standard from the cartridge with an elution solution (e.g., methanol with 2% ammonia).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.

2. LC-MS/MS Analysis

  • Chromatographic Column: A C18 column, such as a Thermo Betabasic-8 (100 mm x 4.6 mm, 5 µm), is commonly used.[1][2][3]

  • Mobile Phase: An isocratic or gradient mixture, often consisting of methanol and an aqueous buffer like ammonium acetate.[1][2][3]

  • Flow Rate: A typical flow rate is 1.0 mL/min, which may be split post-column.[1][2][3]

  • Mass Spectrometry: Detection is performed on a tandem mass spectrometer with a Turbo Ion Spray or Electrospray Ionization (ESI) source, operated in the positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both paliperidone and the internal standard.

    • Paliperidone Transition: m/z 427.2 > 207.2[1][2]

    • Paliperidone-d4 Transition: m/z 431.2 > 211.2[1][2]

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result plasma Plasma Sample / Calibrator / QC add_is Spike with Internal Standard (Paliperidone-d4 or analogue) plasma->add_is vortex1 Vortex Mix add_is->vortex1 spe Solid Phase Extraction (SPE) vortex1->spe elute Elution spe->elute drydown Evaporate & Reconstitute elute->drydown lcms LC-MS/MS Injection drydown->lcms separation Chromatographic Separation (C18 Column) lcms->separation detection MS/MS Detection (MRM) separation->detection data Data Processing (Analyte/IS Peak Area Ratio) detection->data quant Quantification (Concentration Calculation) data->quant

Bioanalytical Workflow for Paliperidone Quantification.

Performance Data Comparison

The following tables summarize the validated performance data for Paliperidone-d4 based on published literature and provide a theoretical comparison for this compound.

Table 1: Validated Performance of Paliperidone-d4 as an Internal Standard
ParameterResultSource
Linearity Range 0.200 - 120.148 ng/mL[1][2][3]
Correlation Coefficient (r²) ≥ 0.99[1][2]
Lower Limit of Quantification (LLOQ) 0.200 ng/mL[1][2][3]
Accuracy 94.2% - 101.4%[1][2]
Precision (Within & Between Run) Within 101.5% (%CV often <15%)[1][2]
Extraction Recovery > 99% (comparable to paliperidone)[1][2]
Retention Time ~1.5 to 1.9 minutes (co-elutes with paliperidone)[1][3]
Table 2: Theoretical Comparison of Internal Standards
FeaturePaliperidone-d4This compound
Structural Similarity Excellent: Identical to analyte except for isotopic substitution.Moderate: Differs by isotopic label and a large chemical moiety.
Chromatographic Behavior Co-elution: Elutes at the same time as paliperidone.Different Retention Time: The benzoyl group will likely increase retention on a C18 column, separating it from paliperidone.
Extraction Recovery Ideal Tracking: Closely mirrors the recovery of paliperidone across various pH and solvent conditions.[1][2]Potential for Differential Recovery: The derivatization may alter its solubility and binding characteristics, potentially leading to different extraction efficiency compared to paliperidone.
Ionization Efficiency Nearly Identical: Deuterium substitution has a negligible effect on ionization in an ESI source.Potential for Ionization Difference: The added group could alter the proton affinity and overall ionization efficiency, which may or may not match paliperidone's response to matrix effects.
Cross-Contribution to Analyte Signal Low Risk: Minimal risk of isotopic contribution to the analyte signal if high isotopic purity is used.No Risk: The large mass difference completely eliminates any risk of cross-talk between MRM channels.
Primary Advantage The most accurate and reliable choice for compensating for matrix effects and procedural losses due to its near-identical chemical nature.Can be strategically used to shift the IS peak away from an interfering peak from the matrix that might co-elute with paliperidone.
Primary Disadvantage Potential for co-elution with matrix interferences that affect both analyte and IS similarly, which may not always be fully compensated for.May not perfectly track the extraction and ionization variability of the underivatized paliperidone, potentially reducing precision and accuracy.

Conclusion and Recommendation

For the routine bioanalysis of paliperidone, Paliperidone-d4 is the superior and recommended internal standard. Its performance is well-documented and validated, with extensive data supporting its ability to provide high accuracy and precision by closely mimicking the behavior of the analyte.[1][2][3][4] The near-identical physicochemical properties make it the most reliable choice for correcting analytical variability, aligning with regulatory guidelines that favor the use of stable isotope-labeled internal standards.

This compound represents a viable but specialized alternative. Its primary utility would be in methods where a significant matrix interference co-elutes with paliperidone and cannot be resolved chromatographically. By shifting the retention time of the internal standard, it can provide a clean signal for normalization. However, this advantage comes with the risk that it may not perfectly track the analyte during sample preparation and ionization, requiring more rigorous validation to prove its suitability and to ensure it accurately reflects the analyte's behavior under all conditions. In the absence of direct comparative studies, and given the robust performance of Paliperidone-d4, the use of the derivatized analogue should be considered a problem-solving tool rather than a first-line choice.

References

Navigating Specificity: A Comparative Guide to Paliperidone Metabolite Cross-Reactivity in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and specificity of bioanalytical methods is paramount. When quantifying paliperidone, the potential for cross-reactivity from its metabolites in assays utilizing a deuterated internal standard, such as 2,4-Difluorobenzoyl Paliperidone-d4, is a critical consideration. This guide provides a comparative overview of paliperidone metabolism, the principles of assay cross-reactivity, and a standardized protocol for its assessment.

Paliperidone, the primary active metabolite of risperidone, is not extensively metabolized in humans.[1] The majority of the drug is excreted unchanged in the urine, with metabolic pathways accounting for a smaller portion of its elimination.[1][2] This metabolic profile suggests a lower a priori risk of significant interference from metabolites in plasma-based bioanalytical assays compared to drugs that undergo extensive biotransformation.

Understanding Paliperidone Metabolism

The primary metabolic pathways for paliperidone include oxidative N-dealkylation, monohydroxylation, alcohol dehydrogenation, and benzisoxazole scission.[1] While several metabolites have been identified (M1, M9, M10, M11, M12, and M16), they are generally found in low concentrations in circulation, with the parent drug, paliperidone, being the major circulating compound.[1] In some studies, no metabolites were detected in plasma.[1]

Paliperidone_Metabolism cluster_metabolites Metabolites Paliperidone Paliperidone M1 M1 Paliperidone->M1 Oxidative N-dealkylation M9 M9 Paliperidone->M9 Monohydroxylation M12 M12 Paliperidone->M12 Alcohol dehydrogenation M11 M11 Paliperidone->M11 Benzisoxazole scission M16 M16 M11->M16 Glucuronidation M10 M10 M11->M10 Alicyclic hydroxylation

Caption: Experimental workflow for assessing metabolite cross-reactivity.

References

The Suitability of 2,4-Difluorobenzoyl Paliperidone-d4 as an Internal Standard for Risperidone Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of risperidone, an atypical antipsychotic, is crucial in both clinical and research settings. The use of a suitable internal standard (IS) is paramount for achieving reliable and reproducible results in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of commonly used internal standards for risperidone analysis and evaluates the potential suitability of a novel compound, 2,4-Difluorobenzoyl Paliperidone-d4.

While direct experimental data for this compound as an internal standard is not currently available in published literature, this guide will offer a theoretical assessment of its potential performance based on the known properties of its parent molecule, paliperidone, and established principles of internal standard selection. This analysis is juxtaposed with a review of validated, commercially available internal standards for risperidone.

Physicochemical Properties of Risperidone and Potential Internal Standards

An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis. This includes similar extraction recovery, chromatographic retention, and ionization efficiency. Structural similarity is a key predictor of such analogous behavior.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
Risperidone (Analyte) C₂₃H₂₇FN₄O₂410.49Benzisoxazole and piperidine moieties.[1][2]
Paliperidone (9-hydroxyrisperidone) C₂₃H₂₇FN₄O₃426.49Active metabolite of risperidone with an additional hydroxyl group.[3][4]
Risperidone-d4 C₂₃H₂₃D₄FN₄O₂414.51Stable isotope-labeled analog of risperidone.
Paliperidone-d4 C₂₃H₂₃D₄FN₄O₃430.51Stable isotope-labeled analog of paliperidone.
This compound (Proposed IS) C₃₀H₂₇D₄F₃N₄O₄586.6 (approx.)Paliperidone-d4 with a 2,4-difluorobenzoyl group.
Clozapine C₁₈H₁₉ClN₄326.82Atypical antipsychotic, structurally distinct from risperidone.
Chlordiazepoxide C₁₆H₁₄ClN₃O299.75Benzodiazepine, structurally distinct from risperidone.[3]
Paroxetine C₁₉H₂₀FNO₃329.36Selective serotonin reuptake inhibitor, structurally distinct.[5]

Comparative Analysis of Internal Standards

The choice of an internal standard is critical and depends on the analytical platform and the specific requirements of the assay.

Stable Isotope-Labeled (SIL) Internal Standards: The Gold Standard

Deuterated analogs of the analyte, such as Risperidone-d4 and Paliperidone-d4 , are widely considered the most suitable internal standards for LC-MS based bioanalysis.

  • Advantages:

    • Near-identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar ionization and matrix effects.

    • The mass difference due to deuterium labeling allows for clear differentiation by the mass spectrometer.

  • Disadvantages:

    • Higher cost compared to non-labeled compounds.

Structurally Related Compounds

Compounds with similar chemical structures, such as paliperidone , can be considered. However, paliperidone is the active metabolite of risperidone and is often a co-analyte of interest.[3] Therefore, its use as an internal standard is not feasible when quantifying both parent drug and metabolite.

Structurally Unrelated Compounds (Analogue Internal Standards)

Compounds like clozapine , chlordiazepoxide , and paroxetine have been successfully used as internal standards in HPLC-UV and LC-MS methods for risperidone.[3][5]

  • Advantages:

    • Lower cost and wider availability.

  • Disadvantages:

    • Potential for different chromatographic behavior and ionization efficiency compared to risperidone, which may not fully compensate for matrix effects or variations in sample preparation.

Evaluating this compound: A Theoretical Perspective

As direct experimental data is unavailable, the suitability of this compound must be inferred.

Structural Considerations:

The proposed IS is a derivative of paliperidone-d4. The addition of a 2,4-difluorobenzoyl group will significantly alter its physicochemical properties:

  • Increased Lipophilicity: The benzoyl group will increase the molecule's hydrophobicity, leading to a longer retention time in reversed-phase chromatography compared to risperidone and paliperidone.

  • Altered Ionization: The added functional group may change the molecule's ionization efficiency in the mass spectrometer source.

  • Potential for Different Extraction Recovery: The change in polarity could affect its recovery during liquid-liquid or solid-phase extraction steps if not carefully optimized to suit both the analyte and the IS.

Workflow for Internal Standard Selection and Method Validation

Caption: A generalized workflow for selecting and validating an internal standard for a bioanalytical method.

While novel, this compound is likely not an ideal internal standard for risperidone analysis. The significant structural modification introduces a high risk of differential analytical behavior compared to risperidone. The "gold standard" remains a stable isotope-labeled analog of risperidone itself (Risperidone-d4). The use of a derivatized paliperidone-d4 molecule would necessitate extensive method development and validation to ensure it accurately reflects the behavior of risperidone throughout the analytical process. Given the commercial availability of more suitable alternatives, the development effort for this custom IS may not be justified.

Experimental Protocols for Risperidone Analysis

Below are representative experimental protocols for the analysis of risperidone using established internal standards.

LC-MS/MS Method with a Structurally Unrelated IS

This method is adapted from a study using paroxetine as the internal standard.[5]

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 20 µL of internal standard working solution (Paroxetine in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 50 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40 °C

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Risperidone: Q1 m/z 411.2 -> Q3 m/z 191.1

    • Paroxetine (IS): Q1 m/z 330.1 -> Q3 m/z 192.1

Illustrative LC-MS/MS Analysis Workflow

LC_MS_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing A Plasma Sample B Add Internal Standard A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Transfer D->E F Evaporation & Reconstitution E->F G HPLC Separation (C18 Column) F->G Injection H Mass Spectrometry (ESI+, MRM) G->H I Data Acquisition H->I J Peak Integration I->J K Calculate Analyte/IS Ratio J->K L Quantification using Calibration Curve K->L

Caption: A typical workflow for the bioanalysis of risperidone using LC-MS/MS.

Method Validation Parameters

Any analytical method for risperidone quantification must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria
Specificity & Selectivity No significant interference at the retention times of the analyte and IS.
Linearity Correlation coefficient (r²) ≥ 0.99.
Precision (Intra- & Inter-day) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).
Accuracy (Intra- & Inter-day) Within ±15% of the nominal concentration (±20% at LLOQ).
Recovery Consistent, precise, and reproducible.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Stability Analyte stability established under various storage and handling conditions.

Final Recommendation

For the analysis of risperidone, the use of a stable isotope-labeled internal standard, Risperidone-d4 , is strongly recommended to ensure the highest level of accuracy and precision. While structurally unrelated internal standards can be used and have been validated in several studies, they require more careful validation to account for potential differences in analytical behavior. The proposed This compound is not a recommended internal standard for risperidone analysis due to the significant structural and physicochemical deviations from the analyte, which would likely lead to a less reliable analytical method. Researchers should prioritize the use of commercially available, validated internal standards for robust and defensible results.

References

Comparative Stability of Deuterated vs. Non-Deuterated 2,4-Difluorobenzoyl Paliperidone: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of deuterated versus non-deuterated 2,4-Difluorobenzoyl Paliperidone. While direct experimental data for this specific derivative is not publicly available, this document extrapolates from the known metabolic pathways of paliperidone and the established principles of kinetic isotope effects associated with deuteration. The information herein is intended to guide research and development efforts in this area.

Introduction to Deuteration in Drug Development

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a valuable strategy in drug development to enhance metabolic stability.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher energy requirement for its cleavage. This phenomenon, known as the kinetic isotope effect, can significantly slow down metabolic processes that involve the breaking of a C-H bond, potentially leading to an improved pharmacokinetic profile, including a longer half-life and reduced formation of toxic metabolites.

Paliperidone and its Metabolism

Paliperidone is an atypical antipsychotic that is the major active metabolite of risperidone.[2][3][4] It undergoes limited metabolism in the body, with a significant portion being excreted unchanged.[2][3][5][6] The known metabolic pathways for paliperidone include oxidative N-dealkylation, monohydroxylation of the alicyclic ring, alcohol dehydrogenation, and benzisoxazole scission.[2][5][7] Although in vitro studies suggest a minor role of CYP2D6 and CYP3A4 enzymes, their in vivo contribution to paliperidone's overall elimination is limited.[2][6]

Hypothetical Comparison of Deuterated vs. Non-Deuterated 2,4-Difluorobenzoyl Paliperidone

While "2,4-Difluorobenzoyl Paliperidone" is not a standard drug name, we will consider it a derivative of paliperidone for the purpose of this guide. The introduction of a 2,4-difluorobenzoyl group would likely alter the molecule's physicochemical properties and metabolic profile. However, the core metabolic pathways of the paliperidone scaffold would likely remain relevant sites for deuteration to enhance stability.

Potential Sites for Deuteration and Expected Outcomes:

Site of Deuteration on Paliperidone ScaffoldMetabolic Pathway TargetedExpected Impact on Stability
Alicyclic RingMonohydroxylationIncreased Stability: Deuteration at the sites of hydroxylation on the alicyclic ring would likely slow down this metabolic pathway, leading to a longer half-life of the parent compound.
Ethyl LinkerOxidative N-dealkylationIncreased Stability: Replacing hydrogens on the ethyl group connecting the piperidine and pyrimidinone rings with deuterium could hinder the N-dealkylation process.
Piperidine RingGeneral Oxidative MetabolismPotentially Increased Stability: Deuteration on the piperidine ring could reduce its susceptibility to various oxidative metabolic reactions.

Experimental Protocols

To empirically determine the comparative stability, a series of in vitro and in vivo experiments would be required.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of deuterated and non-deuterated 2,4-Difluorobenzoyl Paliperidone in liver microsomes.

Methodology:

  • Incubation: Incubate the test compounds (deuterated and non-deuterated) separately with pooled human liver microsomes (or from other relevant species) in the presence of NADPH as a cofactor.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the parent compound remaining against time. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.

Forced Degradation Studies

Objective: To compare the chemical stability of deuterated and non-deuterated 2,4-Difluorobenzoyl Paliperidone under various stress conditions.

Methodology:

  • Stress Conditions: Expose solutions of the deuterated and non-deuterated compounds to the following conditions as per ICH guidelines:

    • Acidic: 0.1 N HCl at 60°C for 24 hours

    • Basic: 0.1 N NaOH at 60°C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: 80°C for 48 hours (solid state and in solution)

    • Photolytic: Exposure to UV light (200 Wh/m²) and visible light (1.2 million lux hours)

  • Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to determine the percentage of degradation and identify any major degradation products.

  • Data Comparison: Compare the degradation profiles of the deuterated and non-deuterated compounds under each stress condition.

Data Presentation

The following tables are templates for presenting the expected or experimentally determined data.

Table 1: In Vitro Metabolic Stability

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Non-deuterated 2,4-Difluorobenzoyl Paliperidone
Deuterated 2,4-Difluorobenzoyl Paliperidone

Table 2: Forced Degradation Study Summary

Stress ConditionNon-deuterated (% Degradation)Deuterated (% Degradation)Major Degradants Formed
0.1 N HCl
0.1 N NaOH
3% H₂O₂
Thermal (80°C)
Photolytic

Visualizations

Paliperidone_Metabolism Paliperidone Paliperidone Dealkylation Oxidative N-dealkylation Paliperidone->Dealkylation Hydroxylation Monohydroxylation (Alicyclic Ring) Paliperidone->Hydroxylation Dehydrogenation Alcohol Dehydrogenation Paliperidone->Dehydrogenation Scission Benzisoxazole Scission Paliperidone->Scission Metabolite1 Acid Metabolite Dealkylation->Metabolite1 Metabolite2 Hydroxylated Metabolite Hydroxylation->Metabolite2 Metabolite3 Ketone Metabolite Dehydrogenation->Metabolite3 Metabolite4 Scission Products Scission->Metabolite4

Caption: Major metabolic pathways of Paliperidone.

Stability_Workflow cluster_compounds Test Compounds cluster_invitro In Vitro Stability cluster_forced Forced Degradation NonDeuterated Non-Deuterated 2,4-Difluorobenzoyl Paliperidone Microsomes Liver Microsome Incubation NonDeuterated->Microsomes Stress Stress Conditions (Acid, Base, Oxidative, etc.) NonDeuterated->Stress Deuterated Deuterated 2,4-Difluorobenzoyl Paliperidone Deuterated->Microsomes Deuterated->Stress LCMS LC-MS/MS Analysis Microsomes->LCMS HalfLife Calculate t½ and CLint LCMS->HalfLife Comparison Comparative Stability Assessment HalfLife->Comparison HPLC Stability-Indicating HPLC Stress->HPLC DegradationProfile Compare Degradation Profiles HPLC->DegradationProfile DegradationProfile->Comparison

Caption: Experimental workflow for comparative stability testing.

Conclusion

Based on the established principles of the kinetic isotope effect, it is hypothesized that a deuterated version of 2,4-Difluorobenzoyl Paliperidone would exhibit greater metabolic stability compared to its non-deuterated counterpart. Specifically, deuteration at the sites of metabolism, such as the alicyclic ring and the ethyl linker, is expected to slow down the respective metabolic pathways. This could potentially lead to a longer in vivo half-life and an improved pharmacokinetic profile. However, these hypotheses must be confirmed through rigorous experimental testing as outlined in this guide. The provided protocols and data presentation templates offer a framework for conducting and reporting such comparative stability studies.

References

A Comparative Guide to the Bioanalytical Performance of Paliperidone and its Deuterated Analog, Paliperidone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analytical performance of Paliperidone and its deuterated internal standard, Paliperidone-d4, in the context of quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While the query specified 2,4-Difluorobenzoyl Paliperidone-d4, the extensively documented and scientifically accepted internal standard for Paliperidone analysis is Paliperidone-d4. This document will, therefore, focus on the synergistic analytical behavior of Paliperidone and Paliperidone-d4.

In quantitative mass spectrometry, the ionization efficiency of an analyte is a critical parameter. However, the direct comparison of ionization efficiency between an analyte and its stable isotope-labeled internal standard is not a standard practice. This is because the internal standard is deliberately designed to have nearly identical physicochemical properties, including ionization efficiency, to the analyte of interest. The primary role of the deuterated internal standard is to compensate for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantification.

I. Quantitative Data Summary

The following table summarizes the key mass spectrometric parameters for the analysis of Paliperidone and Paliperidone-d4, based on published LC-MS/MS methods.[1][2][3]

ParameterPaliperidonePaliperidone-d4Reference
Molecular Weight 426.5 g/mol 430.5 g/mol [4]
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)[1][3]
Precursor Ion (m/z) 427.2431.2[1][2][3][5]
Product Ion (m/z) 207.2211.2[1][2][3][5]
Multiple Reaction Monitoring (MRM) Transition 427.2 > 207.2431.2 > 211.2[1][2][3][5]
Extraction Recovery from Human Plasma > 99%> 99%[1][2][3]

II. Experimental Protocols

A typical experimental protocol for the quantification of Paliperidone in human plasma using Paliperidone-d4 as an internal standard is described below. This protocol is a composite of methodologies reported in the scientific literature.[1][2][3]

1. Sample Preparation (Solid Phase Extraction)

  • To 500 µL of human plasma, add a known concentration of Paliperidone-d4 solution as the internal standard.

  • Vortex the mixture.

  • Load the plasma sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard from the cartridge with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Chromatographic Column: A C18 reverse-phase column (e.g., Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm) is commonly used.[1][2]

  • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., ammonium acetate solution) in a 70:30 (v/v) ratio is often employed.[1][2]

  • Flow Rate: A flow rate of 1.0 mL/minute is a typical setting.[1][2]

  • Injection Volume: A standard injection volume is 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used.[1][3]

  • Ionization Mode: The analysis is performed in the positive ion mode.[1][3]

  • Detection: The analytes are monitored using Multiple Reaction Monitoring (MRM) with the transitions specified in the table above.

III. Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the quantitative analysis of Paliperidone using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Plasma Sample add_is Spike with Paliperidone-d4 (IS) start->add_is spe Solid Phase Extraction (SPE) add_is->spe dry Evaporation spe->dry reconstitute Reconstitution dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (ESI+, MRM) lc->ms integrate Peak Area Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify result Final Concentration quantify->result

Caption: Workflow for Paliperidone quantification using a deuterated internal standard.

References

Chromatographic Behavior of 2,4-Difluorobenzoyl Paliperidone-d4: A Comparative Guide to Column Chemistries

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The separation of Paliperidone and its impurities, including 2,4-Difluorobenzoyl Paliperidone, is predominantly achieved using reversed-phase chromatography. The most commonly employed stationary phase is the octadecylsilane (C18) chemistry, which consistently demonstrates good retention and resolution. Other column chemistries, such as cyano (CN) phases, have also been utilized, offering alternative selectivity for complex impurity profiles. This guide will delve into the experimental data available for these column types, providing a basis for informed column selection and method optimization.

Data Presentation: Comparison of Column Chemistries

The following tables summarize the chromatographic conditions and performance data for the analysis of Paliperidone and its impurities on different column chemistries, with a focus on conditions that would be suitable for the separation of 2,4-Difluorobenzoyl Paliperidone.

Table 1: Chromatographic Performance on C18 Columns

ParameterMethod 1Method 2Method 3
Column Zorbax SB C18 (100 x 4.6 mm, 3.5 µm)[1]YMC pack C18 (150 x 4.6 mm, 3 µm)[1]Phenomenex, Gemini NX, Octadecyl silane (150 x 4.6 mm, 5 µm)[2]
Mobile Phase A: 2.1g TBAHS in 100 mL waterB: Acetonitrile (90:10 v/v)[1]A: 2g TBAHS in 100 ml waterB: Acetonitrile (60:40 v/v)[1]A: MethanolB: AcetonitrileC: 0.15% v/v triethylamine in water (pH 6) (50:20:30 v/v/v)[2]
Flow Rate 1.0 mL/min[1]1.0 mL/min[1]1.0 mL/min[2]
Detection 275 nm[1]230 nm[1]237 nm[2]
Column Temp. 40°C[1]40°C[1]Not Specified
Retention Time of Paliperidone Not specified4 min[1]3.2 min[2]
Observations Good separation of Paliperidone and impurities.[1]Paliperidone and three impurities were separated.[1]Shorter retention time achieved.[2]

Table 2: Chromatographic Performance on a Cyano (CN) Column

ParameterMethod 4
Column Zorbax SBCN (150 x 4.6 mm, 5 µm)[3]
Mobile Phase A: 0.077% w/v ammonium acetateB: Acetonitrile (Non-linear gradient)[3]
Flow Rate 1.3 mL/min[3]
Detection 277 nm[3]
Column Temp. Not Specified
Retention Time of Paliperidone Not specified
Observations Successful identification and determination of six related substances of Paliperidone.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are the protocols for the key experiments cited in this guide.

Method 1: HPLC Analysis on Zorbax SB C18 [1]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Zorbax SB C18 (100 x 4.6 mm, 3.5 µm).

  • Mobile Phase: A mixture of a buffer (2.1g of Tetrabutylammonium hydrogen sulfate in 100 mL of HPLC grade water) and Acetonitrile in a 90:10 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm.

  • Sample Preparation: A standard solution of Paliperidone is prepared by dissolving 50.0 mg in 60 mL of diluent (Mobile Phase), sonicating to dissolve, and then making up the volume to 100 mL with the diluent.

Method 4: HPLC Analysis on Zorbax SBCN [3]

  • Chromatographic System: Agilent HPLC system with a quaternary solvent delivery pump, degasser, auto-sampler, and column thermostat.

  • Column: Zorbax SBCN (150 x 4.6 mm, 5 µm).

  • Mobile Phase: A non-linear gradient of Solvent A (0.077% w/v ammonium acetate) and Solvent B (acetonitrile).

  • Flow Rate: 1.3 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 277 nm.

  • Sample Preparation: Paliperidone drug substance and reference standards are used.

Visualization of Experimental Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate the general experimental workflow for the analysis of 2,4-Difluorobenzoyl Paliperidone-d4 and the logical relationship in selecting a chromatographic column.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Standard/Sample Weighing dissolve Dissolution in Diluent start->dissolve sonicate Sonication dissolve->sonicate volume Volume Makeup sonicate->volume filter Filtration (0.45 µm) volume->filter injection Sample Injection filter->injection hplc HPLC System mobile_phase Mobile Phase Delivery hplc->mobile_phase column Chromatographic Column (e.g., C18, CN) detection UV Detection column->detection mobile_phase->column injection->column chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: General experimental workflow for the HPLC analysis of this compound.

column_selection cluster_column_types Column Chemistry Options cluster_performance Performance Evaluation compound Analyte Properties (this compound) c18 C18 (Octadecyl) compound->c18 Hydrophobic Interaction cn CN (Cyano) compound->cn Dipole-Dipole Interaction phenyl Phenyl compound->phenyl π-π Interaction retention Retention Time c18->retention resolution Resolution c18->resolution peak_shape Peak Shape c18->peak_shape cn->retention cn->resolution cn->peak_shape phenyl->retention phenyl->resolution phenyl->peak_shape optimization Method Optimization retention->optimization resolution->optimization peak_shape->optimization

Caption: Logical relationship for selecting a suitable column chemistry for the analysis.

Discussion

The selection of an appropriate column chemistry is paramount for achieving the desired separation of this compound from Paliperidone and other related impurities.

  • C18 Columns: As evidenced by the compiled data, C18 columns are the workhorse for the analysis of Paliperidone and its impurities. The hydrophobic nature of the C18 stationary phase provides strong retention for the relatively non-polar Paliperidone molecule and its benzoylated derivative. By manipulating the mobile phase composition, particularly the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer, and the use of ion-pairing reagents like TBAHS, effective separation can be achieved. The different brands of C18 columns (Zorbax, YMC, Phenomenex) may offer subtle differences in selectivity due to variations in silica purity, end-capping, and surface coverage, which can be exploited during method development.

  • Cyano Columns: The use of a Zorbax SBCN column introduces a different separation mechanism. Cyano phases are less hydrophobic than C18 phases and can exhibit dipole-dipole interactions with polar functional groups in the analytes. This alternative selectivity can be particularly advantageous when dealing with complex mixtures where C18 columns may not provide adequate resolution for all impurity pairs. The successful separation of six related substances in one of the cited methods highlights the utility of CN columns in impurity profiling of Paliperidone.

Conclusion

While a direct comparative study on the chromatographic behavior of this compound on various column chemistries is not available, the existing literature on the analysis of Paliperidone and its impurities provides valuable insights. C18 columns are a robust and reliable choice for the separation of this compound, offering good retention and resolution. For challenging separations or to achieve alternative selectivity, cyano columns present a viable alternative. The selection of the optimal column and mobile phase will ultimately depend on the specific requirements of the analytical method, including the desired resolution, run time, and the complexity of the sample matrix. The experimental protocols and workflows provided in this guide serve as a practical starting point for the development and optimization of chromatographic methods for the analysis of this compound and other related substances.

References

Paliperidone Palmitate vs. Oral Paliperidone in Schizophrenia Relapse Prevention: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of long-acting injectable versus daily oral administration for relapse prevention in schizophrenia, this guide offers researchers, scientists, and drug development professionals a detailed comparison of paliperidone palmitate and oral paliperidone. The following sections present quantitative data from key clinical trials, in-depth experimental protocols, and visualizations of relevant biological pathways and study designs.

Comparative Efficacy in Relapse Prevention

Paliperidone palmitate, a long-acting injectable (LAI) formulation, has demonstrated a significant advantage in preventing relapse compared to its oral counterpart and other oral antipsychotics in several key studies. The long-acting formulation is designed to improve treatment adherence, a critical factor in the long-term management of schizophrenia.

A post-hoc analysis of two similarly designed, randomized, double-blind, placebo-controlled relapse prevention trials indicated a significantly lower risk of relapse for patients treated with paliperidone palmitate compared to oral paliperidone extended-release (ER). The hazard ratio for relapse was 2.52 in favor of the long-acting injectable formulation[1]. Furthermore, a post-hoc analysis integrating patient-level data from the PRIDE, PROSIPAL, and DREaM studies showed fewer treatment failures or relapses with paliperidone palmitate compared to oral antipsychotics. In patients with an illness duration of 0-3 years, treatment failures were observed in 17.7% of the paliperidone palmitate group versus 25.3% of the oral antipsychotic group. For those with an illness duration of over three years, the rates were 32.3% and 42.4%, respectively[2].

The PRIDE study, a 15-month trial focused on a "real-world" population of adults with schizophrenia and a history of incarceration, found that paliperidone palmitate was associated with a significant delay in time to first treatment failure compared to a range of oral antipsychotics (hazard ratio: 1.43)[3]. The observed treatment failure rates over the 15-month period were 39.8% for the paliperidone palmitate group and 53.7% for the oral antipsychotic group[3].

A randomized controlled study focusing on patients with a recent diagnosis of schizophrenia (within 1-5 years) also demonstrated the superiority of paliperidone palmitate over oral antipsychotics in preventing relapse. The time to relapse was significantly longer in the paliperidone palmitate group, with 85% of patients remaining relapse-free at 469 days compared to 249 days in the oral antipsychotic arm. This represented a 29.4% relative risk reduction in relapse for those receiving the long-acting injection[4].

The following tables summarize the key quantitative outcomes from these comparative studies.

Study/AnalysisFormulationRelapse/Treatment Failure RateHazard Ratio (95% CI)p-value
Comparative Analysis of 2 Placebo-Controlled Trials Paliperidone PalmitateLower2.52 (1.46-4.35) (Oral ER vs. PP)<0.001
Oral Paliperidone ERHigher
PRIDE, PROSIPAL, DREaM Post-Hoc Analysis (0-3 years illness) Paliperidone Palmitate17.7%0.67 (0.47-0.95)0.026
Oral Antipsychotics25.3%
PRIDE, PROSIPAL, DREaM Post-Hoc Analysis (>3 years illness) Paliperidone Palmitate32.3%0.69 (0.53-0.89)0.004
Oral Antipsychotics42.4%
PRIDE Study (15 months) Paliperidone Palmitate39.8%1.43 (1.09-1.88) (OAP vs. PP)0.011
Oral Antipsychotics53.7%
Study in Recently Diagnosed Schizophrenia (24 months) Paliperidone Palmitate14.8%Not directly reported, but significant0.032
Oral Antipsychotics20.9%

PP: Paliperidone Palmitate; ER: Extended Release; OAP: Oral Antipsychotics.

Experimental Protocols

The following sections detail the methodologies of the key clinical trials cited in this guide.

PRIDE (Paliperidone Palmitate Research in Demonstrating Effectiveness) Study
  • Study Design: A 15-month, prospective, randomized, open-label, event-monitoring board-blinded, parallel-group study.

  • Patient Population: 444 adults (aged 18-65) with a DSM-IV diagnosis of schizophrenia and a history of at least two instances of being taken into custody by the criminal justice system in the previous two years, with at least one leading to incarceration. Participants must have been released from their most recent custody within 90 days of screening.

  • Intervention:

    • Paliperidone Palmitate Group: Received once-monthly injections of paliperidone palmitate (78-234 mg).

    • Oral Antipsychotic Group: Randomized to one of seven oral antipsychotics: aripiprazole, haloperidol, olanzapine, paliperidone, perphenazine, quetiapine, or risperidone.

  • Primary Endpoint: Time to first treatment failure, defined as any of the following: arrest/incarceration, psychiatric hospitalization, suicide, treatment discontinuation or supplementation due to inadequate efficacy, safety, or tolerability, or an increase in psychiatric services to prevent hospitalization.

PROSIPAL (Prevention of Relapse with Oral Antipsychotics versus Injectable Paliperidone Palmitate) Study
  • Study Design: A 2-year, international, multicenter, randomized, prospective, active-controlled, open-label, rater-blinded study.

  • Patient Population: 715 adults (mean age 32.5 years) with a recent diagnosis of schizophrenia (within 1-5 years) and a history of at least two relapses requiring psychiatric hospitalization in the past 24 months.

  • Intervention:

    • Paliperidone Palmitate Group: Received a monotherapy of paliperidone palmitate.

    • Oral Antipsychotic Group: Received the investigator's choice of oral antipsychotic monotherapy from a pre-specified list including aripiprazole, olanzapine, quetiapine, paliperidone ER, risperidone, or haloperidol.

  • Primary Endpoint: Time to relapse. Relapse was defined by events such as psychiatric hospitalization, an increase in the level of psychiatric care, deliberate self-injury, clinically significant suicidal or homicidal ideation, violent behavior, or substantial clinical deterioration.

DREaM (Disease Recovery Evaluation and Modification) Study
  • Study Design: A randomized, open-label, delayed-start trial. The study consisted of a 2-month oral run-in phase, a 9-month disease progression phase (paliperidone palmitate or oral antipsychotics), and a further 9 months of treatment.

  • Patient Population: 235 participants with recent-onset schizophrenia or schizophreniform disorder.

  • Intervention:

    • Paliperidone Palmitate Group: Received paliperidone palmitate.

    • Oral Antipsychotic Group: Received an oral antipsychotic.

  • Primary Endpoint: Time to first treatment failure.

Placebo-Controlled Relapse Prevention Studies (Paliperidone ER, PP1M, PP3M)
  • Study Design: These were similarly designed, randomized, double-blind, placebo-controlled, relapse-prevention studies for three different formulations of paliperidone. Each study included an open-label stabilization phase followed by a double-blind treatment phase where stabilized patients were randomized to either continue their paliperidone formulation or switch to a placebo.

  • Patient Population: Adult patients with a diagnosis of schizophrenia.

  • Intervention:

    • Active Treatment Groups: Oral paliperidone extended-release (ER), paliperidone palmitate once-monthly (PP1M), or paliperidone palmitate three-monthly (PP3M).

    • Control Group: Matching placebo.

  • Primary Endpoint: Time to relapse.

Mechanism of Action and Signaling Pathways

Paliperidone's therapeutic effects in schizophrenia are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the brain. The blockade of these receptors modulates downstream signaling cascades, which are believed to alleviate the symptoms of psychosis.

Paliperidone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release D2R Dopamine D2 Receptor Dopamine_release->D2R Binds Serotonin_release Serotonin Release HT2AR Serotonin 5-HT2A Receptor Serotonin_release->HT2AR Binds G_protein_D2 Gi/o Protein D2R->G_protein_D2 Activates G_protein_HT2A Gq/11 Protein HT2AR->G_protein_HT2A Activates AC Adenylyl Cyclase G_protein_D2->AC Inhibits PLC Phospholipase C G_protein_HT2A->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA Activity cAMP->PKA Ca_PKC ↑ Ca²⁺ & PKC Activity IP3_DAG->Ca_PKC Downstream_D2 Modulation of Neuronal Excitability (Antipsychotic Effect) PKA->Downstream_D2 Downstream_HT2A Modulation of Glutamate & Dopamine Release (Antipsychotic & other effects) Ca_PKC->Downstream_HT2A Paliperidone Paliperidone Paliperidone->D2R Blocks Paliperidone->HT2AR Blocks

Paliperidone's antagonistic action on D2 and 5-HT2A receptors.

Experimental Workflow: A Typical Relapse Prevention Trial

The design of clinical trials comparing paliperidone palmitate and oral paliperidone for relapse prevention generally follows a structured workflow to ensure rigorous evaluation of efficacy and safety.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_stabilization Phase 2: Open-Label Stabilization cluster_randomization Phase 3: Randomization cluster_treatment Phase 4: Double-Blind Treatment cluster_followup Phase 5: Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (e.g., PANSS, CGI-S) Informed_Consent->Baseline Stabilization Treatment with Paliperidone (Oral or Initial Injections) to achieve stability Baseline->Stabilization Randomization Randomized Assignment (1:1 ratio) Stabilization->Randomization PP_Arm Paliperidone Palmitate (Monthly Injections) Randomization->PP_Arm Oral_Arm Oral Paliperidone (Daily Dosing) Randomization->Oral_Arm Follow_up Regular Follow-up Visits (Assess for relapse) PP_Arm->Follow_up Oral_Arm->Follow_up Data_Analysis Data Analysis (Time to relapse, Relapse rates) Follow_up->Data_Analysis Endpoint Primary Endpoint: Relapse Event Follow_up->Endpoint Endpoint->Data_Analysis

Generalized workflow of a relapse prevention clinical trial.

Logical Relationship of Relapse Prevention

The core principle behind the use of long-acting injectable antipsychotics like paliperidone palmitate is to improve medication adherence, which in turn is expected to lead to better clinical outcomes, including a lower risk of relapse.

Relapse_Prevention_Logic cluster_formulation Drug Formulation cluster_adherence Medication Adherence cluster_outcomes Clinical Outcomes PP Paliperidone Palmitate (Long-Acting Injectable) Adherence Improved Adherence PP->Adherence Oral_P Oral Paliperidone (Daily Dosing) Non_Adherence Potential for Non-Adherence Oral_P->Non_Adherence Stable_PK Stable Plasma Concentrations Adherence->Stable_PK Fluctuating_PK Fluctuating Plasma Concentrations Non_Adherence->Fluctuating_PK Lower_Relapse Lower Relapse Risk Stable_PK->Lower_Relapse Higher_Relapse Higher Relapse Risk Fluctuating_PK->Higher_Relapse

Logical flow from formulation to relapse risk.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Analytical Methods for Paliperidone and Its Related Substances

This guide provides a detailed comparison of various analytical methods for the quantification of paliperidone and the identification of its related substances. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons of performance and supporting experimental data to aid in the selection of the most appropriate analytical technique.

Data Presentation: A Comparative Analysis of Analytical Techniques

The following table summarizes the quantitative performance data for several common analytical methods used for paliperidone analysis. This allows for a direct comparison of their key performance characteristics.

Parameter HPLC Method 1 HPLC Method 2 UPLC Method HPTLC Method 1 HPTLC Method 2
Linearity Range 7.5-150 µg/mL[1][2]40-200 µg/mL156-468 µg/mL[3]100-600 ng/mL[4]20-140 ng/band[5][6]
Regression Coefficient (R²) 0.999[1][2]0.9992Not Specified0.9997[4]Not Specified
Limit of Detection (LOD) 0.14 µg/mL[1][2]1.72 µg/mLNot Specified15.11 ng/spot[4]1.288 ng/band[5][6]
Limit of Quantification (LOQ) 0.42 µg/mL[1][2]5.35 µg/mLNot Specified45.79 ng/spot[4]3.905 ng/band[5][6]
Accuracy (% Recovery) 100.64%[1][2]Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Precision (%RSD) < 2%[1]0.78% (Repeatability)1.0%[3]Not SpecifiedNot Specified
Retention Time (Rt) / Rf Value 3.2 min[1][2]Not Specified< 2.5 min[3]Rf = 0.54[4]Rf = 0.31[5][6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

A prevalent method for the quantification of paliperidone in bulk and pharmaceutical dosage forms is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Method 1: For Bulk and Solid Dosage Form

    • Column: Phenomenex, Gemini NX, Octadecyl silane (150x4.6 mm, 5 µm)[1]

    • Mobile Phase: A mixture of methanol, acetonitrile, and 0.15% v/v triethylamine in water (pH 6) in the ratio of 50:20:30 v/v[1].

    • Flow Rate: 1 mL/min[1].

    • Detection: UV detection at 237 nm[1].

    • Sample Preparation: For assay of tablets, a powder equivalent to 3 mg of paliperidone is extracted with methanol by sonication for 30 minutes, and the final volume is adjusted to 100 mL with methanol. The solution is then filtered through a 0.45 µm nylon membrane filter before injection[1].

  • Method 2: Stability-Indicating Method for Blood Plasma

    • Column: Zorbax SB C18 (100 x 4.6 mm, 3.5 µm)[7].

    • Mobile Phase: A mixture of a buffer (2.1g of Tetrabutyl ammonium hydrogen sulphate in 100 mL of HPLC grade water) and acetonitrile in a 90:10 v/v ratio[7].

    • Flow Rate: 1.0 mL/min[7].

    • Column Temperature: 40°C[7].

    • Injection Volume: 10 µL[7].

    • Detection: UV detection at 275 nm[7].

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers a rapid and sensitive method for the determination of paliperidone palmitate in depot injectable formulations.

  • Column: Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)[3].

  • Mobile Phase: An isocratic mixture of ammonium acetate buffer and acetonitrile in a 10:90 (v/v) ratio[3]. The buffer consists of 0.05 M ammonium acetate with 3.0 mL of triethylamine, adjusted to pH 4.5 with glacial acetic acid[3].

  • Flow Rate: 0.6 mL/min[3].

  • Column Temperature: 50°C[3].

  • Injection Volume: 1 µL[3].

  • Detection: UV detection at 238 nm[3].

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC provides a simple and cost-effective alternative for the quantification of paliperidone.

  • Stationary Phase: Aluminium-backed layer of silica gel 60F254[4].

  • Mobile Phase: A mixture of ethyl acetate, chloroform, toluene, and methanol in a ratio of 2.5:2.5:2.5:2.5 (v/v/v/v)[5]. An alternative mobile phase is methanol–ethyl acetate (8.0 + 2.0 v/v)[4].

  • Development: Ascending development in a twin-trough chamber[5].

  • Detection: Densitometric analysis at 278 nm or 284 nm[4][5].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the determination of paliperidone in biological matrices such as human plasma.

  • Column: Thermo Betabasic-8, 5 μm (100 mm x 4.6 mm)[8].

  • Mobile Phase: A mixture of methanol and ammonium acetate solution (70:30 v/v)[8].

  • Flow Rate: 1.0 mL/minute with a 1:1 post-column split[8].

  • Internal Standard: Paliperidone D4[8].

  • Detection: Multiple reaction monitoring (MRM) with transitions set at m/z 427.2 > 207.2 for paliperidone and m/z 431.2 > 211.2 for the internal standard[8].

  • Sample Preparation: Solid-phase extraction is employed for the extraction of the analyte and internal standard from human plasma[8].

Forced Degradation and Related Substances

Forced degradation studies are crucial for establishing the stability-indicating nature of analytical methods. Paliperidone has been shown to be labile under hydrolytic (acidic and alkaline), oxidative, and photolytic stress conditions, while it is relatively stable under dry heat[9]. Common degradation products and process-related impurities include the N-oxide derivative and compounds with modifications in the lactam, benzisoxazole, and pyrimidine rings[10]. UPLC-MS analysis has been used to identify impurities with m/z values of 445.3128 (N-oxide), 380.8906, 364.9391, 232.9832, and 217.0076[10].

Visualizing Analytical Processes

The following diagrams illustrate the general workflow for paliperidone analysis and the relationship between paliperidone and its related substances.

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Bulk_Drug Bulk Drug / Formulation Extraction Extraction / Dissolution Bulk_Drug->Extraction Filtration Filtration Extraction->Filtration Dilution Dilution Filtration->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic Separation (HPLC, UPLC, HPTLC) Injection->Separation Detection Detection (UV, MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Generalized workflow for the analysis of paliperidone.

G cluster_impurities Related Substances Paliperidone Paliperidone (C23H27FN4O3) N_Oxide N-Oxide Impurity (Degradation Product) Paliperidone->N_Oxide Oxidative Degradation Other_Degradants Other Degradation Products Paliperidone->Other_Degradants Hydrolysis / Photolysis Risperidone Risperidone (Precursor) Risperidone->Paliperidone Metabolism / Synthesis Process_Impurities Process-Related Impurities

References

Safety Operating Guide

Navigating the Disposal of 2,4-Difluorobenzoyl Paliperidone-d4: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety & Disposal Information

The proper disposal of specialized research compounds such as 2,4-Difluorobenzoyl Paliperidone-d4, a deuterated derivative of the antipsychotic medication Paliperidone, requires a meticulous approach grounded in safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this exact deuterated compound is not publicly available, by synthesizing data from the parent compound, Paliperidone, and understanding the chemical properties of its structural components, a robust disposal plan can be established. This guide provides the necessary procedural steps for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.

Hazard Profile and Handling Precautions

Based on the available safety data for Paliperidone and related compounds, this compound should be handled as a hazardous substance. The primary health hazards are associated with the active pharmaceutical ingredient, Paliperidone, which is toxic if swallowed.[1][2] The presence of the 2,4-difluorobenzoyl group may introduce additional hazards, as thermal decomposition of fluorinated organic compounds can release toxic and corrosive gases such as hydrogen fluoride.

Personnel handling this compound should adhere to the following personal protective equipment (PPE) guidelines:

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA approved respirator is recommended.[3]

  • Hand Protection: Wear compatible chemical-resistant gloves.[1][3]

  • Eye Protection: Use appropriate protective eyeglasses or chemical safety goggles.[1][3]

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure.[3]

Work should be conducted in a well-ventilated area, preferably within a fume hood.[4] An emergency safety shower and eyewash station should be readily accessible.[3]

Quantitative Hazard Data Summary

The following table summarizes the key toxicological and hazard information extrapolated from the parent compound, Paliperidone. This data should be used as a conservative baseline for handling this compound.

Hazard ClassificationData PointSource CompoundCitation
Acute Oral Toxicity Category 3; Toxic if swallowedPaliperidone[1][2]
LD50 (Rat): 65 mg/kgPaliperidone Palmitate[1]
Skin Irritation Category 2; Causes skin irritationPaliperidone[1]
Eye Irritation Category 2A; Causes serious eye irritationPaliperidone[1]
Hazard Statements H301: Toxic if swallowedPaliperidone[1][2]
H315: Causes skin irritationPaliperidone[1]
H319: Causes serious eye irritationPaliperidone[1]
Precautionary Statements P264: Wash thoroughly after handling.Paliperidone[1][2]
P270: Do not eat, drink or smoke when using this product.Paliperidone[1][2]
P280: Wear protective gloves/eye protection/face protection.Paliperidone[1]
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.Paliperidone[1][2]

Experimental Protocol: Waste Disposal Procedure

The disposal of this compound must be carried out in accordance with local, regional, and national regulations for hazardous waste. The following is a step-by-step protocol for its proper disposal:

  • Waste Characterization: Classify the waste as a hazardous pharmaceutical waste. Due to its high potency and oral toxicity, it should not be disposed of in standard laboratory trash or down the drain.

  • Containerization:

    • Place solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), into a dedicated, properly labeled hazardous waste container. The container should be robust, leak-proof, and have a secure lid.

    • For solutions containing the compound, use a designated, sealed, and shatter-resistant container for hazardous liquid waste. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate the primary hazards: "Toxic" and "Irritant."

    • Include the date of accumulation and the name of the generating researcher or lab.

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be away from general laboratory traffic and incompatible materials.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS department with a copy of the available safety information for Paliperidone and a description of the waste.

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the compound. Use an appropriate cleaning agent and follow your laboratory's standard operating procedures for cleaning up after handling potent compounds.

    • Dispose of all cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound.

cluster_0 A Start: Compound for Disposal (this compound) B Is a specific SDS available? A->B E Follow disposal instructions in Section 13 of the SDS. B->E Yes F Gather data from parent compound (Paliperidone) and structural analogs. B->F No C Yes D No K End: Compliant Disposal E->K G Characterize waste based on extrapolated hazards: - Acute Toxicity (Oral) - Skin/Eye Irritation F->G H Segregate waste into a dedicated, properly labeled hazardous waste container. G->H I Store in designated hazardous waste accumulation area. H->I J Contact Environmental Health & Safety (EHS) for pickup and final disposal. I->J J->K

Caption: Disposal workflow for research chemicals with limited safety data.

References

Essential Safety and Operational Protocols for Handling 2,4-Difluorobenzoyl Paliperidone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of 2,4-Difluorobenzoyl Paliperidone-d4.

This document provides critical safety and logistical information for the handling of this compound, a deuterated derivative of Paliperidone used in pharmaceutical research.[1][2] Given the potent nature of the active pharmaceutical ingredient (API), strict adherence to the following protocols is mandatory to ensure personnel safety and prevent contamination. Paliperidone is an atypical antipsychotic and is the primary active metabolite of risperidone.[2][3][4]

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationRationale
Respiratory Protection N95 Respirator or higherNIOSH/MSHA approvedTo protect against inhalation of airborne particles, especially when handling the powder form.[9] Surgical masks are not sufficient.[8][9]
Powered Air-Purifying Respirator (PAPR)APF of 1000 or higherRecommended for operations with a higher risk of aerosol generation or for handling larger quantities.
Hand Protection Chemical-resistant glovesNitrile or latex, double-gloving recommendedTo prevent skin contact. Gloves should be changed frequently and immediately if contaminated.[7][9]
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certifiedTo protect eyes from splashes or airborne particles.[9][10]
Body Protection Disposable gown or lab coatLong-sleeved, with tight cuffsTo protect skin and personal clothing from contamination.[8][9]
Full-body coverall ("bunny suit")---Recommended for high-potency compound handling or in case of a significant spill.[9]

Operational Plan: Step-by-Step Handling Procedure

This workflow is designed to minimize exposure and ensure safe handling of this compound from receipt to disposal.

cluster_receipt Receiving and Storage cluster_preparation Preparation cluster_experiment Experimentation cluster_disposal Decontamination and Disposal receipt Receive Shipment inspect Inspect Container for Damage receipt->inspect storage Store in a Locked, Ventilated Cabinet at -20°C inspect->storage ppe Don Appropriate PPE storage->ppe weighing Weigh Compound in a Ventilated Enclosure ppe->weighing dissolution Dissolve in Appropriate Solvent weighing->dissolution reaction Perform Experimental Procedure dissolution->reaction analysis Analyze Samples reaction->analysis decontaminate Decontaminate Work Surfaces analysis->decontaminate waste Dispose of Waste in Labeled Hazardous Waste Containers decontaminate->waste

Figure 1: Experimental Workflow for Handling this compound.

Detailed Experimental Protocol:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Store the compound in a designated, locked, and well-ventilated cabinet at the recommended temperature of -20°C.[1]

  • Preparation:

    • Before handling, ensure all required PPE is correctly donned.

    • All weighing and handling of the solid compound should be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.

    • When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • Experimentation:

    • Conduct all experimental procedures within a well-ventilated area.

    • Avoid direct contact with the substance. Use appropriate tools for manipulation.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable PPE (gloves, gowns, masks), contaminated weighing papers, and other solid materials must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of down the drain.[7]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself and dispose of them as hazardous waste.[7]

  • Waste Disposal: All hazardous waste must be disposed of through an approved waste disposal company, following all local, state, and federal regulations.[7]

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[10][11]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[10][11]

  • If swallowed: Immediately call a poison center or doctor. Rinse mouth.[6][7]

By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent compound this compound and ensure a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.